molecular formula C15H14O2 B065489 1-(4'-Methoxy-biphenyl-3-yl)-ethanone CAS No. 182169-63-7

1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Cat. No.: B065489
CAS No.: 182169-63-7
M. Wt: 226.27 g/mol
InChI Key: KDQCXCHDEAQCRJ-UHFFFAOYSA-N
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Description

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4'-Methoxy-biphenyl-3-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Methoxy-biphenyl-3-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQCXCHDEAQCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408362
Record name 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182169-63-7
Record name 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4'-Methoxy-biphenyl-3-yl)-ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS: 182169-63-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a specialized chemical intermediate. The guide delves into its core chemical properties, logical synthesis strategies, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identification and Properties

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a bi-aryl ketone. Its structure features a biphenyl core, which is a common motif in medicinal chemistry, functionalized with a methoxy group and an acetyl group at specific positions. These functional groups serve as key handles for subsequent chemical modifications.

The definitive identifiers and computed physicochemical properties are summarized below, derived from authoritative chemical databases.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanone [1]
CAS Number 182169-63-7 [1]
Molecular Formula C₁₅H₁₄O₂ [1]
Molecular Weight 226.27 g/mol [1]
Canonical SMILES CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC [1]

| InChIKey | KDQCXCHDEAQCRJ-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 3.2 [1]
Topological Polar Surface Area (TPSA) 26.3 Ų [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor Count 2 [1]
Rotatable Bond Count 3 [1]
Exact Mass 226.099379685 Da [1]

| Complexity | 254 |[1] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of asymmetrically substituted biphenyls like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone requires a regioselective strategy. The most robust and widely adopted method for this class of compounds is the Suzuki-Miyaura cross-coupling reaction.

Recommended Pathway: Suzuki-Miyaura Cross-Coupling

Causality and Expertise: The Suzuki-Miyaura coupling is the preferred method due to its exceptional functional group tolerance, high yields, and, most critically, its precise control over regiochemistry. Unlike classical methods like Friedel-Crafts acylation, which would yield a complex mixture of isomers, the Suzuki coupling allows for the pre-functionalization of each aromatic ring, ensuring the C-C bond forms at the desired positions (in this case, between C3 of the ethanone-bearing ring and C1 of the methoxy-bearing ring).

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) cycle_start Oxidative Addition pd0->cycle_start Ar-X pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) cycle_start->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronate R²-B(OR)₂ (Boronic Ester/Acid) boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² (Final Product) reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[2] Optimization of catalyst, base, and solvent may be required.

Reactants:

  • 3-Acetylphenylboronic acid

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-acetylphenylboronic acid (1.1 eq) and 4-bromoanisole (1.0 eq).

  • Solvent & Base Addition: Add the chosen solvent system (e.g., Toluene:Ethanol, 4:1) and an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).

  • Degassing: Purge the heterogeneous mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring to remove dissolved oxygen, which can deactivate the catalyst. This is a critical self-validating step; failure to deoxygenate will result in poor or no catalytic turnover.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to yield the final product, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Analytical and Spectroscopic Profile

While specific experimental spectra for this exact isomer are not widely published in public databases, its structure allows for the confident prediction of key analytical signatures.

Table 3: Predicted Spectroscopic Features

Technique Feature Predicted Chemical Shift / Wavenumber Rationale
¹H NMR -OCH₃ singlet ~3.8 ppm Protons of the methoxy group.
-C(O)CH₃ singlet ~2.6 ppm Protons of the acetyl methyl group.
Aromatic protons 7.0 - 8.0 ppm Complex multiplet pattern from the two substituted aromatic rings.
¹³C NMR Carbonyl carbon >195 ppm Characteristic shift for a ketone carbonyl.
Methoxy carbon ~55 ppm Carbon of the -OCH₃ group.
Acetyl methyl carbon ~26 ppm Carbon of the -C(O)CH₃ group.
Aromatic carbons 114 - 160 ppm Multiple signals corresponding to the 12 aromatic carbons.
IR Spectroscopy C=O stretch 1675 - 1690 cm⁻¹ Strong absorption characteristic of an aryl ketone.
C-O stretch 1240 - 1260 cm⁻¹ Characteristic of the aryl ether linkage.

| | Aromatic C-H | 3000 - 3100 cm⁻¹ | Stretches associated with the aromatic rings. |

Utility in Drug Discovery and Chemical Synthesis

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse synthetic elaborations.

  • Ketone Moiety: The acetyl group can be a site for nucleophilic additions, reductions to an alcohol, or conversion into other functional groups, enabling the extension of the molecular framework.

  • Methoxy Group: The ether can be cleaved to reveal a phenol, providing a site for introducing new substituents or for use as a hydrogen bond donor in biological interactions.

  • Biphenyl Core: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This core can be further functionalized via electrophilic aromatic substitution.

Applications core 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (Core Scaffold) ketone_mod Ketone Modification (e.g., Reduction, Grignard) core->ketone_mod ether_cleavage Ether Cleavage (e.g., BBr₃) core->ether_cleavage ring_func Aromatic Ring Functionalization (SEAr) core->ring_func product1 Extended Side-Chains ketone_mod->product1 product2 Phenolic Derivatives ether_cleavage->product2 product3 Poly-substituted Biphenyls ring_func->product3

Caption: Potential synthetic modifications of the core scaffold.

Safety and Handling

  • Hazard Profile: The specific toxicological properties of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone have not been extensively evaluated. It should be handled as a potentially hazardous substance.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area immediately with copious amounts of water.

  • Disclaimer: This is a general guideline. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

  • PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

1-(4'-Methoxy-biphenyl-3-yl)-ethanone molecular weight

[2][3][4]

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a functionalized biphenyl scaffold frequently utilized as an intermediate in the synthesis of liquid crystals, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors.[1][2][3][4] Unlike its para-substituted isomer (4-acetyl-4'-methoxybiphenyl), the meta-substitution of the acetyl group on the biphenyl core imparts unique steric and electronic properties, influencing metabolic stability and binding affinity in pharmacological targets.[1][2][3]

This guide provides a definitive technical profile for CAS 182169-63-7 , focusing on its molecular weight validation, robust synthesis via Suzuki-Miyaura cross-coupling, and analytical characterization.[1][2][3]

Table 1: Physicochemical Profile[2][3][4][5][6][7]
PropertyValueTechnical Note
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanoneMeta-acetyl substitution pattern.[1][2][3][4]
CAS Number 182169-63-7 Distinct from the para isomer (13021-18-6).[1][2][3][4]
Molecular Formula C₁₅H₁₄O₂ Degree of Unsaturation = 9.[1][2][3][4]
Average Molecular Weight 226.27 g/mol Used for stoichiometric calculations.[1][2][3][4]
Monoisotopic Mass 226.09938 Da Critical for High-Resolution Mass Spectrometry (HRMS).[1][2][3][4]
LogP (Predicted) 3.2 ± 0.4Lipophilic; likely requires organic co-solvents for bioassays.[1][2][3][4]
Topological Polar Surface Area 26.30 ŲSuggests good membrane permeability (Lipinski compliant).[1][2][3][4]

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most reliable route to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is the palladium-catalyzed cross-coupling of 3-bromoacetophenone with 4-methoxyphenylboronic acid .[1][2][3][4] This pathway is preferred over Friedel-Crafts acylation due to the latter's poor regioselectivity on biphenyl substrates.[1][2][3][4]

Core Logic & Mechanism

The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromoacetophenone.[1][2][3][4]

  • Transmetallation: The boronate species transfers the 4-methoxyphenyl group to the palladium center, facilitated by a base (activation of the boron species).[3][4]

  • Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).[2][3][4]

Experimental Protocol (Self-Validating)

Reagents:

  • Substrate A: 3-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g)[1]

  • Substrate B: 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol, 1.82 g)[1]

  • Catalyst: Pd(PPh₃)₄ (3 mol%, 0.35 g) or Pd(dppf)Cl₂ (for sterically demanding scales).[2]

  • Base: K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g) dissolved in minimal water.

  • Solvent: Toluene : Ethanol (4:1 v/v) or 1,4-Dioxane.[2][3][4]

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.[2][3][4]

  • Solvation: Add 3-Bromoacetophenone and 4-Methoxyphenylboronic acid to the flask. Dissolve in degassed Toluene/Ethanol (40 mL).

  • Base Addition: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring to ensure phase transfer efficiency.[2][3][4]

  • Catalyst Introduction: Add Pd(PPh₃)₄ quickly to minimize air exposure. The solution typically turns yellow/orange.[2][3][4]

  • Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting bromide (Rf ~0.[2][3][4]6) should disappear, replaced by a fluorescent blue spot (product).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[2][3][4] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 gradient) to yield a white crystalline solid.

Visualization: Synthetic Pathway

SuzukiCouplingSM13-Bromoacetophenone(Electrophile)ConditionsPd(PPh3)4 (3 mol%)K2CO3 (aq), Toluene/EtOH90°C, 16hSM1->ConditionsSM24-Methoxyphenylboronic Acid(Nucleophile)SM2->ConditionsInt1Oxidative Addition[Ar-Pd(II)-Br]Conditions->Int1Pd(0) InsertionInt2Transmetallation[Ar-Pd(II)-Ar']Int1->Int2Base ActivationProduct1-(4'-Methoxy-biphenyl-3-yl)-ethanone(Target Scaffold)Int2->ProductReductive Elimination

Figure 1: Catalytic cycle for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via Suzuki-Miyaura coupling.

Part 3: Analytical Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against calculated spectral data.[4] The molecular weight is the primary confirmation metric, followed by structural elucidation via NMR.[4]

Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Electrospray Ionization - Time of Flight).[1][2][3][4]

  • Mode: Positive Ion Mode [M+H]⁺ or [M+Na]⁺.

  • Validation Logic:

    • Calculated Monoisotopic Mass: 226.0994 Da.[2][3][4]

    • Expected [M+H]⁺: 227.1072 Da.[2][3][4]

    • Acceptance Criteria: Error < 5 ppm.

Nuclear Magnetic Resonance (NMR) Profiling

Distinguishing the 3-yl (meta) isomer from the 4-yl (para) isomer is critical.[2][3][4]

  • ¹H NMR (400 MHz, CDCl₃) Prediction:

    • δ 2.65 ppm (s, 3H): Acetyl methyl group (-COCH ₃).[2][3]

    • δ 3.86 ppm (s, 3H): Methoxy group (-OCH ₃).[2][3][5]

    • δ 7.00 ppm (d, J = 8.8 Hz, 2H): Protons on the methoxy-ring (ortho to -OMe).[1][2]

    • δ 7.56 ppm (d, J = 8.8 Hz, 2H): Protons on the methoxy-ring (meta to -OMe).[1][2]

    • δ 7.55 ppm (t, 1H): Proton at position 5 of the acetyl-ring (triplet due to adjacent H4/H6).[2]

    • δ 7.75 ppm (d, 1H) & δ 7.95 ppm (d, 1H): Protons at positions 4 and 6.

    • δ 8.18 ppm (s, 1H): Proton at position 2 (isolated between acetyl and phenyl ring).[4] Diagnostic Signal: This singlet is unique to the meta-substituted isomer; the para-isomer lacks this isolated proton environment.[1][2][3][4]

Visualization: Structural Logic & Fragmentation

Characterizationcluster_MSMass Spec Logic (EI/ESI)cluster_NMRNMR Diagnostic SignalsCompound1-(4'-Methoxy-biphenyl-3-yl)-ethanoneMW: 226.27Frag1[M+H]+ Peak227.11 m/zCompound->Frag1ProtonationFrag2Loss of Methyl (-CH3)211 m/zCompound->Frag2FragmentationFrag3Loss of Acetyl (-COCH3)183 m/zCompound->Frag3FragmentationSignal1H-2 Singlet (~8.2 ppm)Confirms Meta-SubstitutionCompound->Signal1Signal2Methoxy Singlet (~3.8 ppm)Integrates to 3HCompound->Signal2

Figure 2: Analytical logic for structural confirmation via MS fragmentation and NMR diagnostic peaks.

References

  • PubChem Database. "1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone (CID 5103630)."[1][2][3][4] National Center for Biotechnology Information.[2][3][4] Accessed January 29, 2026.[3][4] [Link][2]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the Suzuki coupling protocol described).

1-(4'-Methoxy-biphenyl-3-yl)-ethanone structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a substituted biphenyl ketone of interest in synthetic chemistry. We move beyond a simple recitation of techniques, instead detailing the strategic rationale behind a multi-modal spectroscopic approach. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating workflow that culminates in the unambiguous confirmation of the target structure. This document is designed to serve as a practical guide for researchers, offering not only the "how" but, more critically, the "why" behind each analytical step.

Introduction and Strategic Overview

1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS No. 182169-63-7) is a biphenyl derivative featuring both a ketone and a methoxy ether functionality.[1] Such compounds are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific electronic properties. The precise arrangement of these substituents on the biphenyl scaffold is critical to the molecule's reactivity and function. Therefore, a robust and logical approach to confirming its constitution is paramount.

Our strategy is predicated on the principle of orthogonal data convergence. We will employ a series of spectroscopic techniques, each providing a unique piece of the structural puzzle. The workflow is designed to first establish the fundamental building blocks (molecular formula, functional groups) and then to assemble them into a complete, connected structure.

G cluster_0 Initial Analysis cluster_1 Core Structural Framework HRMS High-Resolution Mass Spectrometry (HRMS) H_NMR 1H NMR HRMS->H_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->H_NMR Identifies Functional Groups C_NMR 13C NMR H_NMR->C_NMR Defines Proton Environment COSY 2D COSY H_NMR->COSY Establishes H-H Connectivity HSQC 2D HSQC C_NMR->HSQC Defines Carbon Skeleton HMBC 2D HMBC HSQC->HMBC Assigns Protonated Carbons COSY->HMBC Guides Long-Range Correlation Search Final_Structure Final Structure Confirmation HMBC->Final_Structure Confirms Final Connectivity

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex NMR analysis, we must first establish the molecular formula and identify the key functional groups present. This foundational data provides essential constraints that guide the interpretation of more detailed spectra.

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of an unknown compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), we can calculate a unique molecular formula, distinguishing between isomers and compounds with the same nominal mass.

Expected Results: For 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, the molecular formula is C₁₅H₁₄O₂.[1] The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared against the experimental value.

PropertyExpected ValueSource
CAS Number 182169-63-7[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Monoisotopic Mass 226.09938 Da[1][2]

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolving power of the TOF analyzer will provide the exact mass.

  • Analysis: The measured m/z of the most intense peak in the molecular ion cluster is used to confirm the elemental composition using the instrument's software.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. The presence of a strong absorption band in a particular region of the spectrum is a reliable indicator of a specific functional group. For our target molecule, we are primarily looking for evidence of a conjugated ketone and aromatic rings.

Expected Results:

Vibrational ModeExpected Frequency (cm⁻¹)Rationale
Aromatic C-H Stretch 3100-3000Characteristic of sp² C-H bonds in aromatic rings.
Aliphatic C-H Stretch 3000-2850From the methyl groups of the acetyl and methoxy functions.
Conjugated C=O Stretch ~1685The carbonyl of the ketone is conjugated with the aromatic ring, lowering its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3]
Aromatic C=C Stretch 1600-1450A series of sharp peaks characteristic of the aromatic skeleton.
Aryl-O-C Stretch (Ether) ~1250 (asymmetric)Strong absorption typical for the C-O bond of an aryl ether.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them with known functional group frequencies.

Core Structure Determination: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece the molecule together.

¹H NMR Spectroscopy: The Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). The aromatic region (typically 6.5-8.0 ppm) is particularly informative for substituted benzenes.[4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

SignalPredicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
H-a ~2.65Singlet (s)3H-C(O)CHProtons on a methyl group adjacent to a carbonyl are deshielded.[3]
H-b ~3.88Singlet (s)3H-OCHProtons of a methoxy group on an aromatic ring.
H-c, H-d ~7.00Doublet (d)2HH-3', H-5'Protons ortho to the methoxy group, appearing as a classic AA'BB' system doublet.
H-e, H-f ~7.60Doublet (d)2HH-2', H-6'Protons meta to the methoxy group, appearing as the other half of the AA'BB' system.
H-g, h, i, j ~7.50-8.10Multiplets (m)4HH-2, H-4, H-5, H-6Protons on the 1,3-disubstituted ring will show complex splitting patterns due to ortho, meta, and para couplings.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure sufficient scans for a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the signals and analyze their multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. The carbonyl carbon of a ketone is particularly diagnostic, appearing far downfield (>190 ppm).[3] Aromatic carbons typically resonate between 110-150 ppm.[5]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Predicted Shift (ppm)Carbon TypeAssignment
~197.5C=OC =O
~160.0C (Quaternary)C-4' (attached to OMe)
~140-145C (Quaternary)C-1' and C-3
~137.5C (Quaternary)C-1
~115-135CH (Aromatic)8 distinct aromatic CH carbons
~55.5CH₃-OC H₃
~26.8CH₃-C(O)C H₃
2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR identifies the individual components, 2D NMR reveals how they are connected. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is the key to assembling the final structure.

1. COSY (¹H-¹H Correlation Spectroscopy):

  • Purpose: To establish which protons are spin-coupled (typically on adjacent carbons).

  • Expected Correlations: We expect to see cross-peaks connecting the protons within each aromatic ring's spin system. For example, H-2' will correlate with H-3', and complex correlations will be observed among H-2, H-4, H-5, and H-6. This helps to define the protons belonging to each separate ring.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To map each proton signal to its directly attached carbon atom.

  • Expected Correlations: This experiment will provide a direct and unambiguous assignment for all protonated carbons. For instance, the proton signal at ~2.65 ppm will correlate to the carbon signal at ~26.8 ppm, confirming the acetyl methyl group. Each aromatic proton signal will correlate to its corresponding aromatic carbon signal.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2 and 3-bond) correlations between protons and carbons. This is the definitive experiment for connecting the puzzle pieces.

Caption: Key HMBC correlations confirming substituent placement.

Key Predicted HMBC Correlations:

  • Acetyl Protons (H-a, ~2.65 ppm): Will show a strong correlation to the carbonyl carbon (~197.5 ppm, a ²J coupling) and to the aromatic quaternary carbon C-3 (~140-145 ppm, a ²J coupling). This definitively places the acetyl group on the biphenyl ring.

  • Methoxy Protons (H-b, ~3.88 ppm): Will show a strong correlation to the C-4' carbon (~160.0 ppm, a ²J coupling), confirming its attachment point.

  • Aromatic Protons: Protons on one ring (e.g., H-2' and H-6') will show correlations to the quaternary carbon of the other ring (C-3), and protons on the other ring (e.g., H-2 and H-4) will correlate to C-1'. These inter-ring correlations are the ultimate proof of the biphenyl linkage.

Final Synthesis and Verification

  • Molecular Formula: HRMS confirms the elemental composition as C₁₅H₁₄O₂.

  • Functional Groups: IR spectroscopy confirms the presence of a conjugated ketone, an aryl ether, and aromatic rings.

  • Substituents: ¹H and ¹³C NMR confirm the presence of one acetyl group (-COCH₃) and one methoxy group (-OCH₃).

  • Ring A (4-methoxyphenyl): The classic AA'BB' pattern in the ¹H NMR, combined with COSY correlations, establishes a 1,4-disubstituted aromatic ring. HMBC from the methoxy protons to C-4' confirms the position of this substituent.

  • Ring B (3-acetylphenyl): The more complex aromatic signals in the ¹H NMR are characteristic of a 1,3-disubstituted ring. HMBC from the acetyl protons to C-3 confirms its position.

  • Biphenyl Linkage: Crucial HMBC correlations between protons on Ring A and the ipso-carbon of Ring B (C-3), and vice-versa, unequivocally establish the C-1 to C-1' linkage between the two rings.

References

  • PubChem National Center for Biotechnology Information . 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. Available at: [Link]

  • Chemistry LibreTexts . 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • JoVE . Video: NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Oregon State University . CH 336: Ketone Spectroscopy. Available at: [Link]

Sources

A Comprehensive Technical Guide to 1-[3-(4-methoxyphenyl)phenyl]ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the biphenyl ketone derivative, 1-[3-(4-methoxyphenyl)phenyl]ethanone. The biphenyl motif is a privileged scaffold in medicinal chemistry and materials science, making its derivatives highly valuable as synthetic intermediates.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the compound's nomenclature, physicochemical properties, and strategic synthesis. We present a comprehensive, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a discussion of the underlying mechanism and experimental rationale. Furthermore, this guide outlines the essential analytical techniques for structural verification and purity assessment, alongside a perspective on its potential applications.

Introduction and Scientific Context

Biphenyl and its derivatives are fundamental structural units in a vast array of organic compounds, from pharmaceuticals to advanced polymers.[2] The introduction of a ketone functionality to this scaffold, as seen in 1-[3-(4-methoxyphenyl)phenyl]ethanone, creates a versatile chemical handle. This ketone group can be readily transformed into other functional groups, making it a critical building block for creating complex molecular architectures. Such compounds are precursors for biologically active molecules, including anti-inflammatory agents and antifungal drugs, and are studied for their unique photochemical properties.[3][4][5] This guide serves as a practical and theoretical resource for the synthesis and analysis of this specific, asymmetrically substituted biphenyl ketone.

Compound Profile: Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity is paramount for reproducible scientific work. The molecule in focus is systematically named according to IUPAC conventions, though several synonyms are used in commercial and academic literature.

IUPAC Name: 1-[3-(4-methoxyphenyl)phenyl]ethanone[6]

Common Synonyms:

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone[6]

  • 3'-Acetyl-4-methoxybiphenyl[6]

The core physicochemical properties, computationally derived from authoritative databases, are summarized in Table 1.

Table 1: Physicochemical Properties of 1-[3-(4-methoxyphenyl)phenyl]ethanone

Property Value Source
Molecular Formula C₁₅H₁₄O₂ PubChem[6]
Molecular Weight 226.27 g/mol PubChem[6]
CAS Number 182169-63-7 PubChem[6]
Appearance White to light yellow crystalline powder (predicted) CymitQuimica[7]
InChIKey KDQCXCHDEAQCRJ-UHFFFAOYSA-N PubChem[6]

| SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | PubChem[6] |

Strategic Synthesis: A Tale of Two Pathways

The construction of 1-[3-(4-methoxyphenyl)phenyl]ethanone can be approached from two principal retrosynthetic pathways. The choice of method depends on starting material availability, desired yield, and tolerance for potential side products.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] In this approach, 4-methoxybiphenyl would be acylated using acetyl chloride.

  • Causality and Limitations: While direct, this pathway suffers from a significant challenge: regioselectivity. The 4-methoxybiphenyl substrate has two phenyl rings, both of which can be acylated. The methoxy group is a powerful ortho-, para-directing activator, while the phenyl substituent is a weaker ortho-, para-director. This leads to a complex mixture of isomers, including acylation at the 4'-position (para to the methoxy group) and other positions, making purification difficult and significantly lowering the yield of the desired 3'-isomer.

Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides (or triflates) and aryl boronic acids.[1] This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[10] This pathway offers superior control and is the recommended approach.

  • Strategic Advantage: The key to this method's success is its unambiguous connectivity. By coupling two pre-functionalized rings, the final substitution pattern is precisely defined. Two convergent routes are possible:

    • Route B1: Coupling of (3-acetylphenyl)boronic acid with 4-bromoanisole .

    • Route B2: Coupling of (4-methoxyphenyl)boronic acid with 1-(3-bromophenyl)ethanone .

Both routes are highly effective and yield the target molecule cleanly. The following protocol details Route B1.

Detailed Experimental Protocol (Synthesis via Suzuki-Miyaura Coupling)

This protocol is a self-validating system, incorporating reaction, purification, and characterization to ensure the synthesis of high-purity 1-[3-(4-methoxyphenyl)phenyl]ethanone.

Materials & Reagents:

  • (3-acetylphenyl)boronic acid

  • 4-bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add (3-acetylphenyl)boronic acid (1.0 eq.), 4-bromoanisole (1.1 eq.), and potassium carbonate (2.5 eq.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq.).

    • Scientist's Note (Expertise): Using a slight excess of the aryl halide (4-bromoanisole) ensures the complete consumption of the more valuable boronic acid. The palladium catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Solvent Addition and Degassing:

    • Add a 3:1 mixture of Toluene:Ethanol to the flask to achieve a substrate concentration of approximately 0.2 M.

    • Bubble nitrogen or argon gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen.

    • Scientist's Note (Trustworthiness): The Pd(0) catalyst is sensitive to oxidation, which can deactivate it and halt the reaction. Thoroughly degassing the solvent is a critical, self-validating step to preserve catalyst activity and ensure reaction completion.

  • Reaction Execution:

    • Attach the reflux condenser and place the flask under a positive pressure of inert gas.

    • Heat the mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., 4:1 Hexane:EtOAc eluent), observing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.

  • Aqueous Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Scientist's Note (Expertise): The aqueous washes are essential to remove the inorganic base (K₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Flash Column Chromatography):

    • Adsorb the crude oil onto a small amount of silica gel.

    • Prepare a silica gel column packed in hexane.

    • Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20%).

    • Collect fractions and monitor by TLC to isolate the pure product.

    • Combine the pure fractions and remove the solvent via rotary evaporation to afford 1-[3-(4-methoxyphenyl)phenyl]ethanone as a solid.

Visualization of Workflow and Mechanism

Diagrams provide a clear visual summary of complex processes, enhancing comprehension and reproducibility.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis A 1. Combine Reagents: - Boronic Acid - Aryl Halide - Pd Catalyst & Base B 2. Add Degassed Solvent (Toluene/Ethanol) A->B C 3. Heat under Inert Gas (85-90 °C, 4-6h) B->C D 4. Aqueous Extraction (EtOAc/Water) C->D E 5. Dry & Concentrate (MgSO4, Rotovap) D->E F 6. Column Chromatography (Silica, Hexane/EtOAc) E->F G 7. Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry F->G

Caption: Experimental workflow for the synthesis and analysis of the target compound.

G pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex biphenyl_complex Ar¹-Pd(II)L₂-Ar² pd_complex->biphenyl_complex activated_boron Ar²-B(OR)₂(OH)⁻ activated_boron->pd_complex biphenyl_complex->pd0 label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic methods.[11] The data presented in Tables 2 and 3 are illustrative values predicted from the known chemical structure and comparison with similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~8.10 s 1H H-2'
~7.95 d 1H H-6'
~7.65 d 1H H-4'
~7.55 d 2H H-2, H-6
~7.45 t 1H H-5'
~6.95 d 2H H-3, H-5
3.85 s 3H -OCH₃
2.65 s 3H -COCH₃
¹³C NMR Predicted δ (ppm) Assignment
~198.0 C=O
~159.5 C-4
~141.0 C-3'
~137.5 C-1'
~132.0 C-1
~130.0 C-6'
~129.0 C-5'
~128.5 C-2, C-6
~126.0 C-2'
~125.5 C-4'
~114.5 C-3, C-5
~55.5 -OCH₃

| | ~26.8 | | | -COCH₃ |

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch (-CH₃)
~1680 Strong Ketone C=O Stretch
~1605, ~1500 Strong-Medium Aromatic C=C Stretch
~1250 Strong Aryl-O-CH₃ Asymmetric Stretch

| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight with a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 226.

Potential Applications and Future Directions

1-[3-(4-methoxyphenyl)phenyl]ethanone is not merely a laboratory curiosity; it is a valuable intermediate with significant potential.

  • Pharmaceutical Development: As a functionalized biphenyl ketone, it serves as a key starting material for synthesizing analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active agents where the biphenyl core is essential for receptor binding.[5]

  • Materials Science: The conjugated π-system of the biphenyl structure, combined with the polar ketone and methoxy groups, makes it a candidate for developing novel liquid crystals, polymers, or organic light-emitting diode (OLED) materials.

  • Photochemical Research: Aryl ketones are well-known photosensitizers. This compound could be investigated for its properties in photoinitiated reactions or as a probe to study energy transfer mechanisms.[4]

Safety and Handling

Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Chemical Handling: Handle all reagents in a well-ventilated fume hood. Palladium catalysts can be pyrophoric and should be handled with care. Boronic acids can be irritants. Organic solvents are flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

1-[3-(4-methoxyphenyl)phenyl]ethanone is a valuable and versatile chemical intermediate. While its synthesis can be approached via multiple routes, the Suzuki-Miyaura cross-coupling reaction stands out as the superior method, offering high yield and excellent regiochemical control. This guide has provided a comprehensive framework for its synthesis, from theoretical underpinnings to a detailed, practical protocol and analytical confirmation. The insights and procedures detailed herein are designed to empower researchers in chemistry and drug discovery to confidently synthesize and utilize this important molecular building block for their scientific endeavors.

References

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Journal of the American Chemical Society. Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction. Available from: [Link]

  • PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. Available from: [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available from: [Link]

  • University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Available from: [Link]

  • Synthesis of biphenyl compounds from aromatic enamino ketones. Available from: [Link]

  • PubMed. Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

  • Wikipedia. Biphenyl. Available from: [Link]

  • ResearchGate. Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Available from: [Link]

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An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 29, 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS No. 182169-63-7). While its isomeric counterpart, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, is more extensively documented, this guide focuses on the unique characteristics and potential of the 3-yl isomer. This document covers the compound's identification, including a comprehensive list of synonyms and alternative names, its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and drug discovery. This guide is intended to be a valuable resource for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this specific biphenyl ketone derivative.

Compound Identification and Nomenclature

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative characterized by a methoxy group on one phenyl ring and an acetyl group at the meta-position of the other. This specific substitution pattern distinguishes it from its more commonly referenced 4-yl isomer. Accurate identification is crucial for experimental design and data interpretation.

A comprehensive list of synonyms and alternative names has been compiled to aid in literature searches and material sourcing[1]:

  • 1-(4'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone

  • 1-[3-(4-methoxyphenyl)phenyl]ethanone

  • 3'-Acetyl-4-methoxybiphenyl

  • Ethanone, 1-(4'-methoxy[1,1'-biphenyl]-3-yl)-

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 182169-63-7PubChem[1]
PubChem CID 5103630PubChem[1]
Molecular Formula C15H14O2PubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanonePubChem[1]
InChI InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3PubChem[1]
InChIKey KDQCXCHDEAQCRJ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OCPubChem[1]

Physicochemical Properties

Experimentally determined physicochemical data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is not widely available in the literature. However, computational predictions from reliable sources such as PubChem provide valuable insights into its expected properties. These predicted values are useful for initial experimental design, including solvent selection and purification strategies.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 226.099379685PubChem[1]
Monoisotopic Mass 226.099379685PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Complexity 254PubChem[1]

Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

The synthesis of unsymmetrical biaryl compounds is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance, making it a preferred strategy in medicinal chemistry. A plausible and efficient synthetic route to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone involves the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid with 4-bromoanisole.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_solvent Solvent System cluster_reaction Reaction Conditions cluster_product Product A 3-Acetylphenylboronic Acid F Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) A->F B 4-Bromoanisole B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Toluene/Ethanol/Water Mixture E->F G 1-(4'-Methoxy-biphenyl-3-yl)-ethanone F->G Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 3-Acetylphenylboronic acid

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylphenylboronic acid (1.0 eq), 4-bromoanisole (1.0 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Applications in Medicinal Chemistry and Drug Development

Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The specific substitution pattern of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Novel Compounds: The biphenyl core provides a rigid framework that can be further functionalized at multiple positions. The acetyl and methoxy groups offer reactive handles for a variety of chemical transformations, allowing for the generation of libraries of novel compounds for biological screening.

  • Intermediate in Multi-step Syntheses: This compound can serve as a key building block in the synthesis of larger, more complex drug candidates. The ketone functionality can be transformed into other functional groups or used in condensation reactions, while the biphenyl structure can be tailored to optimize binding to biological targets.

Potential Biological Activity and Signaling Pathways

The biological activity of biphenyl derivatives is highly dependent on their substitution patterns. While no specific studies on the biological activity of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone have been identified, the broader class of biphenyl ketones has been investigated for various therapeutic applications. It is plausible that this compound could serve as a starting point for the development of inhibitors of enzymes or receptors where a biphenyl moiety is known to be beneficial for binding.

Further research, including in vitro and in silico screening, would be necessary to elucidate any potential biological targets and mechanisms of action for this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a distinct isomer within the methoxy-acetyl-biphenyl chemical space. While less studied than its 4-yl counterpart, it holds potential as a valuable intermediate and scaffold in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its identity, predicted properties, and a robust, proposed synthetic route. It is our hope that this document will serve as a valuable resource for researchers, encouraging further investigation into the unique properties and applications of this compound.

References

  • PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. [Link]. Accessed January 29, 2026.

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A Technical Guide to the Spectroscopic Characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. While experimental data for this specific isomer is not widely available in public databases, this guide will present a detailed analysis of its predicted spectroscopic data, grounded in fundamental principles and comparative data from related structures. We will also outline the standardized, self-validating protocols for acquiring such data, offering insights into the experimental design and data interpretation for researchers in drug discovery and chemical development.

The molecular structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, with the IUPAC name 1-[3-(4-methoxyphenyl)phenyl]ethanone, is presented below. Its chemical formula is C₁₅H₁₄O₂ and it has a molecular weight of 226.27 g/mol .[1]

Predicted Spectroscopic Data and Interpretation

A full spectroscopic analysis, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is required for the unambiguous identification and purity assessment of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For a molecule like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, both ¹H and ¹³C NMR are indispensable.

The predicted ¹H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone would exhibit distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring functional groups through inductive and resonance effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.1Singlet (or narrow triplet)1HH-2The proximity to the electron-withdrawing acetyl group and being in an ortho position on the biphenyl system would shift this proton significantly downfield.
~7.8Doublet1HH-6This proton is ortho to the acetyl group, leading to a downfield shift. It would likely appear as a doublet due to coupling with H-5.
~7.6Doublet of doublets (or triplet)1HH-5Located meta to the acetyl group, this proton will be shifted downfield and will show coupling to both H-6 and H-4.
~7.5Doublet2HH-2', H-6'These protons are on the methoxy-substituted ring and are ortho to the other phenyl ring, resulting in a downfield shift. They would appear as a doublet due to coupling with H-3' and H-5'.
~7.4Doublet1HH-4This proton is para to the acetyl group and would be influenced by both rings.
~7.0Doublet2HH-3', H-5'These protons are ortho to the electron-donating methoxy group, which shields them and shifts the signal upfield. They would appear as a doublet due to coupling with H-2' and H-6'.
~3.8Singlet3H-OCH₃The protons of the methoxy group are shielded and do not couple with other protons, resulting in a characteristic singlet in this region.
~2.6Singlet3H-C(O)CH₃The protons of the acetyl group are adjacent to a carbonyl group and typically appear as a singlet in this region.

Causality Behind Predicted Shifts: The electron-withdrawing nature of the acetyl group deshields the protons on the same aromatic ring, shifting them to a lower field (higher ppm). Conversely, the electron-donating methoxy group shields the protons on its ring, moving them to a higher field (lower ppm). The biphenyl system itself also influences the chemical shifts due to anisotropic effects.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~198C=OThe carbonyl carbon of a ketone typically resonates in this downfield region.
~160C-4'The carbon atom attached to the electron-donating methoxy group is significantly shielded.
~142C-1'The ipso-carbon of the methoxy-substituted ring connected to the other phenyl ring.
~138C-3The ipso-carbon of the acetyl-substituted ring connected to the methoxy-phenyl ring.
~137C-1The carbon atom to which the acetyl group is attached.
~132C-5Aromatic CH carbon.
~129C-2', C-6'Aromatic CH carbons on the methoxy-substituted ring.
~128C-6Aromatic CH carbon.
~127C-2Aromatic CH carbon.
~125C-4Aromatic CH carbon.
~114C-3', C-5'Aromatic CH carbons shielded by the methoxy group.
~55-OCH₃The carbon of the methoxy group.
~27-C(O)CH₃The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃, -CH₃
~1680C=O stretchKetone
~1600, ~1480C=C stretchAromatic Rings
~1250C-O stretchAryl ether
~830C-H bend1,4-disubstituted ring
~780, ~700C-H bend1,3-disubstituted ring

Causality Behind IR Absorptions: The strong absorption around 1680 cm⁻¹ is highly characteristic of the carbonyl group in an aryl ketone. The C-O stretching of the methoxy group and the various C-H and C=C vibrations of the aromatic rings provide a fingerprint for the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 226, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 211: Loss of a methyl group (-CH₃) from the acetyl moiety, forming a stable acylium ion.

    • m/z = 183: Loss of the entire acetyl group (-COCH₃).

    • m/z = 152: Further fragmentation of the biphenyl core.

    • m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols should be followed.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound (1-5 mg for NMR, <1 mg for MS, IR) B Dissolve in appropriate deuterated solvent (e.g., CDCl₃) for NMR A->B C Prepare sample for IR (e.g., KBr pellet or thin film) A->C D Prepare dilute solution for MS analysis A->D NMR ¹H and ¹³C NMR Spectroscopy B->NMR IR FT-IR Spectroscopy C->IR MS Mass Spectrometry D->MS E Process spectra (e.g., Fourier transform, phase correction) NMR->E IR->E MS->E F Assign signals and interpret spectra E->F G Compare with predicted data and literature F->G H Final Structure Confirmation G->H

Caption: Workflow for Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (<1 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For ESI, acquire in both positive and negative ion modes to determine the best ionization.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. By following rigorous experimental protocols and applying fundamental principles of spectroscopic interpretation, researchers can confidently confirm the structure and purity of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. [Link]. Accessed January 29, 2026.

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1H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For researchers engaged in the synthesis and characterization of novel chemical entities, a thorough understanding of NMR spectral data is paramount for structure verification and purity assessment. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a substituted biphenyl derivative.

The structural complexity of this molecule, featuring two distinct aromatic rings with different substitution patterns, gives rise to a nuanced and informative ¹H NMR spectrum. This whitepaper will deconstruct the spectrum by predicting the chemical shifts, multiplicities, and integration of each proton. Furthermore, it provides a robust, field-proven experimental protocol for acquiring high-quality spectral data, ensuring both accuracy and reproducibility.

Molecular Structure and Proton Environments

The first step in spectral interpretation is to analyze the molecule's structure to identify all unique proton environments. Due to the lack of a rotational symmetry axis along the biphenyl bond and the meta-substitution on the first ring, all four protons on the acetophenone ring are chemically distinct. The 4'-methoxy-substituted ring, however, possesses a C2 axis of symmetry, rendering its protons equivalent in pairs.

Structure with Proton Assignments: Chemical structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone with protons labeled for NMR analysis.

  • Ring A (Acetophenone moiety): H-2, H-4, H-5, H-6

  • Ring B (Anisole moiety): H-2'/H-6', H-3'/H-5'

  • Acetyl Group: H-α (3 protons)

  • Methoxy Group: H-β (3 protons)

There are a total of eight distinct proton signals expected in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data Analysis

The chemical environment of each proton is influenced by a combination of factors including inductive effects from electronegative atoms, resonance effects from the aromatic π-systems, and through-space anisotropic effects.[1] These factors dictate the chemical shift and coupling patterns observed in the spectrum.

Chemical Shift (δ) Assignments
  • Aromatic Region (δ 6.5-8.5 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current.[2]

    • H-2 & H-4: These protons are ortho to the strongly electron-withdrawing acetyl group (-C(O)CH₃). This group deshields ortho protons significantly through both resonance and inductive effects. Therefore, H-2 and H-4 are expected to be the most downfield of the aromatic signals. H-2, being ortho to both the acetyl group and the bulky biphenyl substituent, is predicted to be the most deshielded proton in the entire molecule.

    • H-6 & H-5: H-6 is meta to the acetyl group, experiencing a weaker deshielding effect. H-5 is para to the acetyl group but ortho to H-4 and H-6, placing it in a complex environment. It is expected to resonate as a triplet, characteristic of a proton flanked by two ortho neighbors.

    • H-2'/H-6': These protons are meta to the electron-donating methoxy group (-OCH₃). The methoxy group increases electron density at the ortho and para positions, meaning the meta positions are less affected but are still part of the electron-rich ring system. They will appear downfield of the H-3'/H-5' protons.

    • H-3'/H-5': These protons are ortho to the electron-donating methoxy group. They are significantly shielded and will appear at the most upfield position within the aromatic region.[1]

  • Aliphatic Region (δ 2.0-4.0 ppm):

    • Acetyl Protons (H-α): The methyl protons of the acetyl group are adjacent to a carbonyl carbon. This environment typically results in a chemical shift around δ 2.6 ppm.[3][4] The signal will be a sharp singlet as there are no adjacent protons to couple with.

    • Methoxy Protons (H-β): The protons of a methoxy group attached to an aromatic ring are characteristically found around δ 3.8-3.9 ppm.[5][6][7] This signal will also appear as a sharp singlet.

Spin-Spin Coupling and Multiplicity

The splitting pattern (multiplicity) of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[8]

  • H-α and H-β: Both are singlets (s) as they have no neighboring protons.

  • Ring B (H-2'/H-6' and H-3'/H-5'): This para-substituted ring forms a classic AA'BB' system, which often simplifies to two distinct doublets. The H-2'/H-6' protons are coupled to the H-3'/H-5' protons (and vice-versa) with a typical ortho coupling constant (³J) of 7-10 Hz.[9]

  • Ring A (H-2, H-4, H-5, H-6): The splitting here is more complex due to the 1,3-disubstitution pattern.

    • H-2: Coupled to H-6 (meta-coupling, ⁴J ≈ 2-3 Hz) and potentially a very small para-coupling to H-4 (⁵J ≈ 0-1 Hz). It will likely appear as a narrow multiplet, possibly a triplet (t) or a doublet of doublets (dd) with a small J value.

    • H-4: Coupled to H-5 (ortho, ³J ≈ 7-10 Hz) and H-6 (meta, ⁴J ≈ 2-3 Hz). This will likely appear as a doublet of doublets (dd).

    • H-5: Coupled to H-4 (ortho, ³J ≈ 7-10 Hz) and H-6 (ortho, ³J ≈ 7-10 Hz). Assuming these coupling constants are similar, the signal will appear as a triplet (t).

    • H-6: Coupled to H-5 (ortho, ³J ≈ 7-10 Hz) and H-2 and H-4 (meta, ⁴J ≈ 2-3 Hz). This will result in a doublet of triplets (dt) or a complex multiplet.

Integration

The area under each signal is directly proportional to the number of protons it represents.[8]

  • H-α (-COCH₃): 3H

  • H-β (-OCH₃): 3H

  • H-2, H-4, H-5, H-6: 1H each

  • H-2'/H-6': 2H

  • H-3'/H-5': 2H

Data Summary Table

The predicted ¹H NMR data is summarized in the table below. Chemical shifts are estimates based on analogous structures and established principles.

Signal AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-28.10 - 8.201Ht or dd⁴J ≈ 2-3
H-47.95 - 8.051Hdd³J ≈ 8.0, ⁴J ≈ 2.0
H-67.70 - 7.801Hdd³J ≈ 8.0, ⁴J ≈ 2.0
H-57.50 - 7.601Ht³J ≈ 8.0
H-2'/H-6'7.55 - 7.652Hd³J ≈ 8.5
H-3'/H-5'6.95 - 7.052Hd³J ≈ 8.5
H-β (-OCH₃)3.85 - 3.903Hs-
H-α (-COCH₃)2.60 - 2.653Hs-

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum, ensuring data integrity and reproducibility.

Objective: To acquire a quantitative ¹H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Materials:

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tube (high precision)

  • Volumetric flask and Pasteur pipette

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample directly into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ with TMS to the vial.

    • Cap the vial and gently vortex until the sample is completely dissolved. A clear, particulate-free solution is critical.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the CDCl₃ solvent. This step is crucial for field-frequency stabilization.

    • Shim the magnetic field to optimize homogeneity. This involves adjusting the Z1, Z2, Z3, and Z4 shims, followed by X and Y shims, to achieve a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans (NS) to 16 or 32 to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals, setting the integral of a well-resolved signal from a known number of protons (e.g., the 3H singlet of the acetyl group) to its correct value.

    • Perform peak picking to identify the chemical shift of each signal.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample (5 mg) Dissolve 2. Dissolve in CDCl3/TMS Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Insert 4. Insert Sample & Lock Transfer->Insert Shim 5. Shim Magnetic Field Insert->Shim Acquire 6. Acquire FID (NS=16) Shim->Acquire FT 7. Fourier Transform Acquire->FT Phase 8. Phase Correction FT->Phase Calibrate 9. Calibrate to TMS (0 ppm) Phase->Calibrate Integrate 10. Integrate & Analyze Calibrate->Integrate Final_Spectrum Final_Spectrum Integrate->Final_Spectrum Final Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

Self-Validating Systems and Trustworthiness

To ensure the scientific integrity of the obtained data, every protocol must be a self-validating system. This is achieved through several key practices embedded within the experimental methodology:

  • Internal Standard (TMS): The use of TMS as an internal standard provides a universally accepted reference point (δ 0.00 ppm).[10] This makes the chemical shifts independent of the spectrometer's magnetic field strength, allowing for direct comparison of data across different laboratories and instruments.

  • Deuterated Solvent Lock: The instrument's deuterium lock system continuously monitors the resonance frequency of the solvent's deuterium and adjusts the magnetic field to counteract any drift. This ensures the stability of the field throughout the experiment, which is critical for high-resolution measurements.

  • Shimming: The process of shimming corrects for inhomogeneities in the magnetic field across the sample volume. A well-shimmed spectrum is characterized by sharp, symmetrical peaks, which is a direct visual confirmation of data quality. Poor shimming leads to broad, distorted peaks, immediately indicating an unreliable measurement.

  • Relaxation Delay (D1): Setting an appropriate relaxation delay is crucial for quantitative analysis. A D1 of at least 5 times the longest T1 relaxation time of any proton in the molecule ensures that the magnetization fully returns to equilibrium between pulses. This guarantees that the signal integrals are truly proportional to the number of protons, validating the quantitative aspects of the data.

By adhering to these principles, the protocol ensures that the resulting spectrum is not only an accurate representation of the molecule's structure but also contains internal checks that validate its quality and trustworthiness.

Conclusion

The ¹H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a rich source of structural information. A detailed analysis predicts eight distinct signals, including two sharp singlets for the acetyl and methoxy groups, and a complex set of multiplets in the aromatic region that are characteristic of the 1,3- and 1,4-disubstituted aromatic ring systems. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently assign each signal to its corresponding proton. The provided experimental protocol offers a robust and reliable method for acquiring high-quality, trustworthy data, which is the cornerstone of chemical characterization in any research and development setting.

References

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Online] Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

  • Chegg. please identify the hnmr of 1-(4'-methyl-biphenyl-4-yl)ethanone. [Online] Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link]

  • University of Regensburg. Chemical shifts. [Online] Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem Compound Summary for CID 301557. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. PubChem Compound Summary for CID 5103630. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]

  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Highly selective Wacker reaction of styrene derivatives. [Online] Available at: [Link]

  • TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Online] Available at: [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)... [Online] Available at: [Link]

  • SpectraBase. Acetophenone. [Online] Available at: [Link]

  • ACD/Labs. Methoxy groups just stick out. [Online] Available at: [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)... [Online] Available at: [Link]

  • The Royal Society of Chemistry. Characterization data for products. [Online] Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Online] Available at: [Link]

  • The Automated Topology Builder. Acetophenone. [Online] Available at: [Link]

  • StudyRaid. NMR Spectrum Interpretation for Acetophenone. [Online] Available at: [Link]

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An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule.[1] This guide offers a comprehensive, in-depth analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a substituted biphenyl ketone. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, provide a robust experimental protocol for data acquisition, and detail the process of spectral interpretation and signal assignment. This document is intended for researchers and scientists in drug development and related fields who require a thorough understanding of how to apply ¹³C NMR for the structural characterization of complex small molecules.

Theoretical Principles of ¹³C NMR Spectroscopy

The ¹³C nucleus, like the ¹H nucleus, possesses a nuclear spin of ½, making it NMR-active.[1] However, the low natural abundance of ¹³C (~1.1%) and its smaller gyromagnetic ratio result in a significantly lower sensitivity compared to ¹H NMR.[2] Consequently, specialized techniques are employed to obtain high-quality spectra. A standard ¹³C NMR experiment is typically performed with broadband proton decoupling, which collapses all ¹³C-¹H spin-spin couplings, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[3]

The chemical shift (δ) of a carbon nucleus is the most critical piece of information derived from a ¹³C NMR spectrum.[2] It is highly sensitive to the local electronic environment. Several factors influence the chemical shift:

  • Hybridization: The chemical shift range is broadly dependent on the hybridization state of the carbon atom. sp³-hybridized carbons typically resonate upfield (0-90 ppm), sp²-hybridized carbons (alkenes and aromatics) appear in the midfield region (100-160 ppm), and sp-hybridized carbons are found around 70-100 ppm. Carbonyl carbons are the most deshielded, resonating far downfield (>160 ppm).[4]

  • Inductive Effects: Electronegative atoms (like oxygen) withdraw electron density from adjacent carbons, deshielding them and shifting their resonance downfield (to a higher ppm value).[1]

  • Resonance Effects: Electron-donating or -withdrawing groups can affect the electron density of carbons within a conjugated system, such as an aromatic ring, causing significant shifts. For example, the electron-donating methoxy group increases shielding (upfield shift) at the ortho and para positions.

  • Anisotropic Effects: The π-electron systems of aromatic rings and carbonyl groups generate their own magnetic fields, which can shield or deshield nearby nuclei depending on their spatial orientation relative to the π-system.

Structural Analysis and Predicted ¹³C NMR Spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

To interpret the spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, we must first analyze its structure and identify the unique carbon environments.

Caption: Molecular structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone with IUPAC numbering for ¹³C NMR assignment.

The molecule possesses 15 carbon atoms, but due to symmetry in the methoxy-substituted ring (C2' is equivalent to C6', and C3' is equivalent to C5'), we expect to see a total of 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shifts

Based on standard chemical shift values for acetophenone, anisole, and biphenyl systems, we can predict the approximate chemical shifts for each carbon.[5][6][7]

Carbon NumberCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C8 CH₃~27Typical for a methyl ketone.[8]
C9 OCH₃~55Typical for a methoxy group on an aromatic ring.[6]
C5, C2' C6' CH (Aromatic)114 - 115C2'/C6' are ortho to the electron-donating OCH₃ group, causing a strong upfield shift.
C2, C4, C6, C3', C5' CH (Aromatic)127 - 130Aromatic CH carbons influenced by various substituents. C3'/C5' are meta to the OCH₃ group.
C1, C3, C1', C4' Cq (Aromatic)132 - 142Quaternary carbons in the aromatic region. Their signals are expected to be weaker.[9]
C4' Cq (Aromatic, C-O)~160Aromatic carbon directly attached to the electronegative oxygen of the methoxy group.
C7 C=O~198Carbonyl carbon of a ketone, highly deshielded.[8]

Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol provides a reliable methodology.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Chloroform-d is a common choice as it dissolves many organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient chemical shift reference.[10]

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup & Calibration:

    • The experiment should be performed on a modern NMR spectrometer, for instance, a 400 or 500 MHz instrument.

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters (for a standard ¹³H-decoupled ¹³C experiment):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set to cover the entire expected range of ¹³C chemical shifts, typically 0-220 ppm.[4]

    • Transmitter Frequency Offset (O1p): Centered in the middle of the spectral window, around 110 ppm.

    • Acquisition Time (AQ): ~1-2 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (D1): 2-5 seconds. This is a critical parameter. Quaternary carbons (Cq) often have longer relaxation times. A sufficient delay is necessary to allow for full relaxation between pulses, which is important for obtaining accurate signal intensities, although peak integration is not typically quantitative in standard ¹³C NMR.[2]

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Caption: Standard workflow for ¹³C NMR analysis, from sample preparation to final spectrum.

Data Processing and Spectral Interpretation

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).[10]

  • Peak Picking: Identify and label the chemical shift of each peak.

By comparing the experimental spectrum to the predicted values and considering the electronic effects of the substituents, a full assignment can be made. The ketone carbonyl (C7) will be the furthest downfield peak (~198 ppm), and the methyl carbon (C8) will be one of the furthest upfield (~27 ppm). The methoxy carbon (C9) will appear around 55 ppm. The aromatic region (110-165 ppm) will contain the remaining 10 signals, with the oxygen-attached C4' being the most downfield among them.

Advanced Techniques for Unambiguous Assignment

For complex molecules like this, one-dimensional ¹³C NMR may not be sufficient for a complete and unambiguous assignment of all aromatic signals. In such cases, advanced NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[11] A DEPT-135 experiment, for example, will show CH₃ and CH signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent in DEPT spectra.[12] This would confirm the assignments of the CH₃ (C8) and the seven aromatic CH carbons.

  • 2D NMR - HSQC and HMBC:

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons.[13] It provides a powerful method to assign protonated carbons based on an already assigned ¹H NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[14][15] It is exceptionally useful for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the quaternary carbon C7 (carbonyl) would show a correlation to the protons of the methyl group (C8).

Conclusion

The ¹³C NMR analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a multi-faceted process that relies on a solid understanding of spectroscopic principles, meticulous experimental technique, and logical data interpretation. By combining a standard proton-decoupled ¹³C experiment with predictive knowledge of chemical shifts and, if necessary, advanced techniques like DEPT and 2D correlation spectroscopy, a complete and confident structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully employ ¹³C NMR in the characterization of this and other similarly complex organic molecules.

References

  • Fiveable. DEPT 13C NMR Spectroscopy. Fiveable. Available from: [Link].[11]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].[9]

  • Scribd. Acetophenone 13C NMR Analysis. Available from: [Link].[5]

  • University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link].[16]

  • Slideshare. C-13 NMR Spectroscopy. Available from: [Link].[1]

  • University of Regensburg. 13C-NMR. Available from: [Link].

  • 13C NMR spectroscopy • Chemical shift. Available from: [Link].

  • Taylor & Francis Online. 13C NMR chemical shift prediction of diverse chemical compounds. Available from: [Link].[17]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link].[18]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available from: [Link].[13]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available from: [Link].[12]

  • IUPAC. NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Available from: [Link].[19]

  • ACS Publications. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available from: [Link].[20]

  • BMRB. RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Available from: [Link].[21]

  • Taylor & Francis Online. 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Liquid Crystals. Available from: [Link].[22]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. Available from: [Link].[2]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link].

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link].[23]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available from: [Link].[24]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link].[15]

  • University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available from: [Link].[3]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link].[25]

  • Canadian Science Publishing. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. Available from: [Link].[26]

  • YouTube. Carbon-13 NMR Spectroscopy. Available from: [Link].[27]

  • De Gruyter. Updating IUPAC spectroscopy recommendations and data standards. Chemistry International. Available from: [Link].[28]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link].[29]

  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available from: [Link].[30]

  • IUPAC. RECOMMENDATIONS FOR THE PRESENTATION OF NMR DATA FOR PUBLICATION IN CHEMICAL JOURNALS. Available from: [Link].[31]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link].[32]

  • ACS Publications. Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. The Journal of Physical Chemistry A. Available from: [Link].[33]

  • Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available from: [Link].[8]

  • PubMed. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Available from: [Link].[34]

  • ACS Publications. Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Available from: [Link].[10]

  • ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled.... Available from: [Link].[35]

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  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available from: [Link].[4]

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Mass spectrometry of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Foreword: Charting the Molecular Landscape

In the realm of drug development and advanced chemical synthesis, the precise structural characterization of novel compounds is not merely a procedural step but the very foundation of innovation and safety. 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a biphenyl derivative, represents a class of scaffolds crucial in medicinal chemistry.[1] Mass spectrometry stands as the premier analytical technique for delving into its molecular architecture, offering unparalleled sensitivity and structural detail.[2][3] This guide moves beyond rote protocols to provide a deep, mechanistic understanding of how to analyze this specific molecule. We will explore the "why" behind instrumental choices and interpret the language of fragmentation, empowering researchers to not only acquire data but to confidently elucidate and validate the structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Analyte Profile: 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Understanding the fundamental properties of our analyte is the critical first step in designing a robust analytical strategy. These characteristics dictate the most effective ionization methods and chromatographic conditions.

The structure features a biphenyl core, which provides rigidity and aromatic stability. The methoxy (-OCH₃) and ethanone (-COCH₃) functional groups are the primary sites for ionization and subsequent fragmentation, making them the focal points of our mass spectrometric investigation.

Molecular Structure:

Caption: 2D Structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

PropertyValueSource
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanonePubChem[4]
CAS Number 182169-63-7PubChem[4]
Molecular Formula C₁₅H₁₄O₂PubChem[4]
Molecular Weight 226.27 g/mol PubChem[4]
Monoisotopic Mass 226.099379685 DaPubChem[4]

Strategic Approach: Selecting the Right Ionization Technique

The choice of ionization method is paramount as it governs the type of information we can obtain. For a comprehensive analysis of a small organic molecule like this, leveraging two distinct yet complementary techniques is the most authoritative approach.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Causality: EI employs a high-energy electron beam (typically 70 eV) to ionize the analyte. This energetic process imparts significant internal energy, leading to extensive and reproducible fragmentation. For aromatic ketones, this is ideal because the resulting fragment ions create a detailed "fingerprint" that is highly specific to the molecule's structure. This technique is perfectly paired with Gas Chromatography (GC), as our analyte possesses sufficient volatility and thermal stability.[5][6]

Trustworthiness: The fragmentation patterns generated by EI are well-documented and highly predictable based on fundamental chemical principles like the stability of carbocations and radicals.[7] This allows us to validate our findings against established fragmentation rules for aromatic ketones and ethers.[8][9]

Electrospray Ionization (ESI): The "Soft" Technique for Unambiguous Molecular Weight

Causality: In contrast to EI, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as an ion with minimal internal energy.[10] This process typically yields the protonated molecule, [M+H]⁺, providing a clear and unambiguous determination of the molecular weight.[11] This is crucial for confirming the elemental composition when using a high-resolution mass analyzer.[11] ESI is the standard for Liquid Chromatography (LC-MS), a powerful method for analyzing compounds in complex matrices or those with limited volatility.[2][12]

Trustworthiness: The gentle nature of ESI minimizes the risk of in-source fragmentation, ensuring that the primary ion observed corresponds to the intact molecule.[13] By performing tandem mass spectrometry (MS/MS) on the isolated [M+H]⁺ ion, we can induce fragmentation in a controlled manner (Collision-Induced Dissociation, CID), allowing us to build a validated fragmentation tree from a known precursor.

Decoding the Fragments: Predicted Mass Spectra

Here, we synthesize our understanding of mass spectrometry principles to predict the fragmentation pathways for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone under both EI and ESI conditions.

Predicted EI Fragmentation Pathway

Under EI, ionization begins with the removal of an electron, typically from a non-bonding orbital on one of the oxygen atoms or from the π-system of the aromatic rings, to form the molecular ion (M•⁺) at m/z 226. The subsequent fragmentation is driven by the formation of stable ions and neutral radicals.

EI_Fragmentation M M•⁺ (C₁₅H₁₄O₂•⁺) m/z = 226 F1 [M - CH₃]⁺ (C₁₄H₁₁O₂⁺) m/z = 211 M->F1 - •CH₃ (α-cleavage) F2 [M - COCH₃]⁺ (C₁₃H₁₁O⁺) m/z = 183 M->F2 - •COCH₃ F5 [CH₃CO]⁺ m/z = 43 M->F5 α-cleavage F3 [C₁₄H₁₁O₂ - CO]⁺ (C₁₃H₁₁O⁺) m/z = 183 F1->F3 - CO F4 [C₇H₅O]⁺ m/z = 105

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Key Predicted EI Fragments:

m/zProposed Ion FormulaDescription of LossMechanistic Rationale
226[C₁₅H₁₄O₂]•⁺Molecular Ion (M•⁺)The intact molecule after loss of one electron. Expected to be of moderate to high intensity due to the aromatic structure.
211[C₁₄H₁₁O₂]⁺Loss of a methyl radical (•CH₃)α-Cleavage , a characteristic fragmentation of ketones, where the bond adjacent to the carbonyl group breaks. This forms a highly stable acylium ion.[8][14]
183[C₁₃H₁₁O]⁺Loss of an acetyl radical (•COCH₃)Cleavage of the bond between the phenyl ring and the acetyl group.
183[C₁₃H₁₁O]⁺Loss of CO from m/z 211A common subsequent fragmentation from acylium ions.
43[C₂H₃O]⁺Acetyl cationThe other product of α-cleavage, often observed as a prominent peak for methyl ketones.[14]
Predicted ESI-MS/MS Fragmentation Pathway

In ESI, we first generate the protonated molecule, [M+H]⁺, at m/z 227. We then isolate this ion and subject it to collision energy (CID) to induce fragmentation. The pathways differ from EI as they originate from an even-electron species.

***dot digraph "ESI_Fragmentation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

MH [label="[M+H]⁺ (C₁₅H₁₅O₂⁺)\nm/z = 227"]; F1 [label="[M+H - H₂O]⁺ (C₁₅H₁₃O⁺)\nm/z = 209"]; F2 [label="[M+H - C₂H₂O]⁺ (C₁₃H₁₃O⁺)\nm/z = 185"]; // Loss of ketene

MH -> F1 [label="- H₂O"]; MH -> F2 [label="- CH₂CO (Ketene)"]; }

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the structural prediction of vibrational modes, a robust experimental protocol using Attenuated Total Reflectance (ATR), and an in-depth interpretation of the resulting spectrum. By explaining the causality behind experimental choices and spectral features, particularly the electronic effects of conjugation within the biphenyl system, this guide serves as a practical reference for the structural characterization of complex aromatic ketones.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a multi-functionalized aromatic compound featuring a biphenyl core, a ketone, and a methoxy ether group.[1][2][3] Such structures are common scaffolds in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups present within a molecule.[4] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). This absorption pattern creates a unique spectral fingerprint, allowing for the identification of key chemical bonds and, by extension, the confirmation of molecular identity.

This guide focuses on a field-proven approach to acquiring and interpreting the IR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, emphasizing the practical insights required for confident structural analysis.

Molecular Structure and Predicted Vibrational Modes

Before analyzing a spectrum, it is crucial to examine the molecule's structure to predict the expected absorption bands. This predictive approach transforms spectral interpretation from a simple pattern-matching exercise into a logical, deductive process.

Caption: Structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone with key functional groups.

Based on this structure, we can anticipate the following characteristic IR absorptions:

  • Aryl Ketone (C=O Stretch): A standard ketone absorbs around 1715 cm⁻¹. However, conjugation with the adjacent aromatic ring delocalizes the pi-electrons, weakening the C=O bond.[5][6][7] This effect shifts the absorption to a lower wavenumber, typically in the 1685-1690 cm⁻¹ range.[8] This peak is expected to be strong and sharp due to the large change in dipole moment during the vibration.[6][9]

  • Aryl Ether (C-O-C Stretches): Aryl ethers exhibit two characteristic C-O stretching bands: an asymmetric stretch (Ar-O) at a higher frequency, typically 1275-1200 cm⁻¹ , and a symmetric stretch (O-CH₃) at a lower frequency, 1075-1020 cm⁻¹ . The asymmetric stretch is usually the more intense of the two.

  • Aromatic Rings (C=C and C-H Stretches): The biphenyl core will produce several distinct signals. Aromatic C=C bond stretching vibrations appear as a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.[10] Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11]

  • Aliphatic Groups (C-H Stretches): The methyl groups of the acetyl (-COCH₃) and methoxy (-OCH₃) functions contain sp³-hybridized C-H bonds. These give rise to stretching absorptions just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ region.[11][12]

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions arising from C-C single bond stretches, C-H bending vibrations (both in-plane and out-of-plane), and other skeletal vibrations. While complex, the pattern of out-of-plane C-H bending bands between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic rings.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

For solid powder samples like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, ATR-FTIR is the method of choice due to its minimal sample preparation and high reproducibility.[4][13] The technique relies on the principle of total internal reflection, where an IR beam passes through a high-refractive-index crystal (e.g., diamond) and creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with it.[4][13]

Sources

An In-Depth Technical Guide to the Purity Determination of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Drug Development and Materials Science

The compound 1-(4'-Methoxy-biphenyl-3-yl)-ethanone serves as a critical building block in the synthesis of pharmaceuticals and advanced materials. Its molecular structure, featuring a methoxy-substituted biphenyl core and a ketone functional group, makes it a versatile intermediate. However, the presence of impurities, even at trace levels, can have profound consequences on the efficacy, safety, and overall quality of the final product. This guide provides a comprehensive, technically grounded framework for assessing the purity of this compound, designed for researchers, scientists, and professionals in drug development who demand the highest standards of scientific rigor.

Part 1: The Analytical Strategy - A Multi-Pronged Approach for Unimpeachable Results

A single analytical method is rarely sufficient to provide a complete picture of a compound's purity. Therefore, this guide champions a multi-pronged, or orthogonal, testing strategy. By employing a suite of techniques with different separation and detection principles, we can confidently identify and quantify a wide range of potential impurities, including starting materials, by-products, isomers, and residual solvents.

G cluster_0 Data Analysis Pipeline HPLC_Data HPLC Data % Area Purity Final_Purity Final Purity Report Comprehensive Assessment HPLC_Data->Final_Purity GCMS_Data GC-MS Data Identification of Volatiles GCMS_Data->Final_Purity NMR_Data NMR Data Structural Confirmation NMR_Data->Final_Purity MS_Data MS Data Molecular Weight MS_Data->Final_Purity

Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characterization, thermodynamic modeling, and process applications for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS: 182169-63-7).

Executive Summary

1-(4'-Methoxy-biphenyl-3-yl)-ethanone (also known as 3-Acetyl-4'-methoxybiphenyl) is a functionalized biphenyl intermediate critical in the synthesis of liquid crystals and pharmaceutical scaffolds (e.g., thienotriazolodiazepines). Its asymmetric structure—featuring a meta-acetyl group and a para'-methoxy group—imparts unique solubility characteristics compared to its more symmetric para-acetyl analog.

This guide provides a comprehensive framework for the solubility characterization of this compound. It details the physicochemical basis for solvent selection, standardized measurement protocols (Laser Monitoring), and the thermodynamic modeling required to optimize recrystallization and purification processes.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is the first step in predicting solubility behavior. The compound features a hydrophobic biphenyl core modified by two polar functional groups.

PropertySpecification
IUPAC Name 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone
CAS Number 182169-63-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Key Functional Groups Methoxy (-OCH₃, H-bond acceptor), Acetyl (-COCH₃, H-bond acceptor/dipole)
Predicted LogP ~3.4 (Lipophilic)
Physical State Solid (Crystalline powder)
Structural Impact on Solubility
  • Biphenyl Core: Drives high solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM).

  • 3-Acetyl Group: The meta substitution disrupts crystal lattice packing efficiency compared to the para isomer, theoretically lowering the melting point and increasing solubility in polar aprotic solvents like Acetone and Ethyl Acetate.

  • 4'-Methoxy Group: Enhances solubility in alcohols through weak hydrogen bonding interactions, though the molecule remains largely hydrophobic.

Experimental Protocol: Solubility Determination

To generate high-precision solubility data (mole fraction,


), the Laser Monitoring Observation Technique  is the industry standard. This dynamic method eliminates sampling errors associated with static equilibrium methods.
Materials & Apparatus
  • Solute: 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (Purity > 99.0%, verified by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL), Laser monitoring system, Precision thermometer (±0.01 K), Smart thermostatic water bath.

Step-by-Step Methodology
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel. Set the agitation speed to 400 rpm to ensure uniform suspension.
    
  • Initial Loading: Add an excess of the solute to form a distinct solid-liquid suspension.

  • Heating Phase: Slowly increase the temperature of the circulating water bath (< 2 K/min) while monitoring the laser transmittance through the vessel.

  • Dissolution Point Detection: As the solute dissolves, laser transmittance increases. The temperature at which transmittance reaches a maximum constant plateau is recorded as the saturation temperature (

    
    ).
    
  • Gravimetric Verification: Repeat with varying solute masses (

    
    ) to construct the solubility curve across the range of 278.15 K to 323.15 K.
    
Calculation

The mole fraction solubility (


) is calculated as:


Where

and

are the molecular weights of the solute and solvent, respectively.[1]

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions, particularly for biphenyl derivatives.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    
     reflects the enthalpy of solution, while 
    
    
    
    accounts for the temperature dependence of the heat capacity.
(Buchowski-Ksiazczak) Equation

Useful for understanding the solid-liquid equilibrium behavior.



  • 
    : Non-ideality parameter.
    
  • 
    : Enthalpy parameter.
    
Dissolution Thermodynamics

To determine the spontaneity of the process, calculate the apparent thermodynamic functions at the harmonic mean temperature (


):
  • Enthalpy (

    
    ):  Derived from the slope of the Van't Hoff plot (
    
    
    
    vs
    
    
    ).
  • Gibbs Energy (

    
    ): 
    
    
    
  • Entropy (

    
    ):  Indicates the degree of disorder (usually positive for crystal dissolution).
    

Visualization of Solubility Workflows

Experimental & Modeling Workflow

The following diagram outlines the logical flow from material preparation to thermodynamic validation.

SolubilityWorkflow Start Compound Preparation (Purity > 99%) Exp Laser Monitoring Experiment Start->Exp Solvent Solvent Selection (Polar/Non-polar) Solvent->Exp Data Mole Fraction (x1) vs. Temperature (T) Exp->Data T_dissolution Model Thermodynamic Modeling (Apelblat / Van't Hoff) Data->Model Regression Model->Exp Validation Process Process Design (Crystallization) Model->Process Optimization

Figure 1: Integrated workflow for solubility determination and thermodynamic modeling.

Solute-Solvent Interaction Pathway

Understanding why the compound dissolves aids in solvent substitution.

InteractionPath cluster_Solvents Solvent Classes Solute 1-(4'-Methoxy-biphenyl-3-yl)-ethanone PolarAprotic Ethyl Acetate / Acetone (Dipole-Dipole) Solute->PolarAprotic Strong Interaction (Acetyl Group) Alcohols Ethanol / IPA (H-Bonding) Solute->Alcohols Moderate Interaction (Methoxy Group) NonPolar Hexane / Heptane (Van der Waals) Solute->NonPolar Weak Interaction (Biphenyl Core only) Result Solubility Outcome PolarAprotic->Result High Solubility Alcohols->Result T-Dependent Solubility NonPolar->Result Low Solubility (Anti-solvent)

Figure 2: Mechanistic interactions between the solute functional groups and solvent classes.

Process Applications & Recommendations

Based on the structural analogs and general solubility principles of methoxy-biphenyls, the following process strategies are recommended:

Solvent Selection for Recrystallization
  • Ideal Solvent: Ethanol or Isopropanol . These solvents likely exhibit a steep solubility curve (low solubility at room temperature, high at boiling point), which is ideal for maximizing yield during cooling crystallization.

  • Anti-Solvent: Water or Hexane . Adding these to a solution of the compound in Acetone or Ethyl Acetate will induce precipitation due to the hydrophobic nature of the biphenyl core.

Purification Strategy
  • Dissolution: Dissolve crude 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in hot Ethyl Acetate.

  • Filtration: Filter hot to remove insoluble inorganic salts.

  • Crystallization: Slowly add Hexane (anti-solvent) or cool the solution to 0-5°C.

  • Isolation: Filter the resulting crystals. The meta-acetyl isomer should crystallize distinctly from potential para-isomers due to differences in lattice energy.

Data Interpretation Guide

When analyzing your experimental data, use the following benchmarks:

  • Positive

    
     and 
    
    
    
    :
    Indicates an entropy-driven, endothermic dissolution. Cooling is required to crystallize.
  • RMSD < 0.001: If the Root Mean Square Deviation of the Apelblat model is below this threshold, the model is statistically valid for process scaling.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5103630, 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. Retrieved from [Link]

  • Solubility Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Thermodynamic Modeling: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58.
  • Analogous Data (4-Methoxybiphenyl): NIST Mass Spectrometry Data Center. 1,1'-Biphenyl, 4-methoxy-.[2][3] Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the biphenyl scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3][4][5][6] Its inherent structural rigidity and tunable electronic properties have made it a cornerstone in the design of novel therapeutics. The subject of this guide, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, is a compound of significant interest, strategically positioned at the intersection of established pharmacological relevance and unexplored potential. While direct biological data for this specific molecule remains nascent, the wealth of information on structurally related biphenyl derivatives provides a compelling rationale for its investigation.[1][2][3][4][7] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-pronged approach to systematically evaluate the potential biological activities of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Our exploration will be guided by the established activities of the broader biphenyl class, focusing on four key areas of high therapeutic impact: Anticancer, Anti-inflammatory, Antimicrobial, and Antioxidant activities. This guide is designed not as a rigid protocol, but as a dynamic framework, encouraging scientific rigor and adaptability in the quest to unlock the therapeutic promise of this intriguing molecule.

Compound Profile: 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

PropertyValueSource
IUPAC Name 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone[8]
Molecular Formula C15H14O2[8]
Molecular Weight 226.27 g/mol [9][10][11]
CAS Number 13021-18-6[11][12]
Predicted Boiling Point 362.8±25.0 °C[12]
Predicted Density 1.076±0.06 g/cm3 [12]

I. Investigating Anticancer Activity: A Multi-faceted Approach

The biphenyl scaffold is a common feature in compounds exhibiting potent anticancer properties.[2][7] Notably, hydroxylated biphenyl compounds have been shown to induce cell cycle arrest and apoptosis in malignant melanoma cells.[7] This precedent strongly supports the investigation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone for similar cytotoxic and cytostatic effects against various cancer cell lines.

A. Initial Cytotoxicity Screening

The foundational step is to determine the compound's general toxicity against a panel of cancer cell lines. This initial screen will identify promising candidates for more in-depth mechanistic studies.

Experimental Protocol: MTT Assay

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Causality and Self-Validation: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A decrease in the production of formazan is indicative of reduced cell viability, either through cytotoxicity or cytostatic effects. The inclusion of multiple time points and a non-cancerous cell line helps to differentiate between general toxicity and cancer-specific effects, providing a self-validating system for initial screening.

B. Mechanistic Elucidation: Unraveling the Mode of Action

Should the initial screening reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.

Proposed Workflow for Mechanistic Studies:

G cluster_0 Initial Findings cluster_1 Mechanistic Investigation cluster_2 Pathway Identification IC50_determination Significant IC50 in Cancer Cells apoptosis_assay Apoptosis Assays (Annexin V/PI) IC50_determination->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) IC50_determination->cell_cycle western_blot Western Blot (Caspases, Bcl-2 family) apoptosis_assay->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Proposed workflow for investigating the anticancer mechanism of action.

Experimental Protocols:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by the compound.

  • Cell Cycle Analysis: Flow cytometric analysis of DNA content after propidium iodide staining can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[7]

  • Western Blot Analysis: This technique can probe for the expression levels of key proteins involved in apoptosis (e.g., cleaved caspases 3 and 9, PARP) and cell cycle regulation (e.g., cyclins, CDKs).

II. Probing Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. Biphenyl derivatives have demonstrated significant anti-inflammatory and analgesic activities, often through the inhibition of key inflammatory mediators.[4][5][6][13]

A. In Vitro Assessment of Anti-inflammatory Markers

The initial evaluation of anti-inflammatory potential can be efficiently conducted in vitro using cell-based assays.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone for 1 hour.

  • Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Cell Viability: Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Causality and Self-Validation: LPS is a potent inducer of the inflammatory response in macrophages. A reduction in NO and pro-inflammatory cytokine production in the presence of the test compound, without a corresponding decrease in cell viability, provides strong evidence for its anti-inflammatory activity.

B. Investigating the Mechanism: Targeting Inflammatory Pathways

A potential mechanism for the anti-inflammatory effects of biphenyl compounds is the modulation of key signaling pathways like NF-κB.[14]

Proposed Signaling Pathway for Investigation:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Compound 1-(4'-Methoxy- biphenyl-3-yl)-ethanone Compound->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Validation:

  • Western Blot Analysis: Assess the phosphorylation status of key proteins in the NF-κB pathway, such as IKK and IκBα, in LPS-stimulated macrophages with and without compound treatment.

  • Immunofluorescence: Visualize the nuclear translocation of the p65 subunit of NF-κB in response to LPS and the compound using immunocytochemistry.

III. Assessing Antimicrobial and Antifungal Activity

The biphenyl moiety is present in numerous compounds with demonstrated antimicrobial and antifungal properties.[1][2][5][6] Therefore, it is prudent to evaluate 1-(4'-Methoxy-biphenyl-3-yl)-ethanone for its potential to inhibit the growth of pathogenic microbes.

A. Initial Screening for Antimicrobial and Antifungal Effects

A standard broth microdilution assay is a robust method for determining the minimum inhibitory concentration (MIC) of a compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Panel: Select a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare a serial dilution of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), plate aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a significant reduction in colony-forming units (CFUs) is the MBC/MFC.

Causality and Self-Validation: The broth microdilution method provides a quantitative measure of the compound's antimicrobial and antifungal activity. The subsequent determination of MBC/MFC distinguishes between a static (inhibitory) and a cidal (killing) effect, offering a more complete picture of its antimicrobial potential.

IV. Evaluating Antioxidant Capacity

Many biphenyl derivatives exhibit antioxidant activity, which can contribute to their overall therapeutic effects by mitigating oxidative stress.[3]

A. In Vitro Antioxidant Assays

A combination of assays that measure different aspects of antioxidant activity is recommended for a comprehensive evaluation.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the compound's ability to scavenge the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), another indicator of its antioxidant capacity.

Data Presentation:

AssayPrincipleEndpoint
DPPH Radical scavengingDecrease in absorbance at 517 nm
ABTS Radical scavengingDecrease in absorbance at 734 nm
FRAP Reduction of ferric ironFormation of a colored ferrous-TPTZ complex

V. Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically grounded framework for the initial preclinical evaluation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. The proposed experimental workflows are designed to be both comprehensive and efficient, allowing for the systematic investigation of its potential anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. Positive findings in any of these areas would warrant further, more detailed in vivo studies to assess the compound's efficacy, pharmacokinetic profile, and safety in animal models. The journey from a promising chemical entity to a clinically viable therapeutic is long and arduous, but it begins with rigorous and well-designed preclinical investigations as outlined herein.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC. (2022). National Center for Biotechnology Information. [Link]

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The Biphenyl Ethanone Scaffold: A Technical Guide to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, conferring valuable physicochemical and pharmacological properties to a diverse range of therapeutic agents. When combined with an ethanone linkage, it forms a versatile template for structure-based drug design. This technical guide provides an in-depth exploration of the medicinal chemistry landscape of 1-(4'-methoxy-biphenyl-3-yl)-ethanone. Due to the limited publicly available data on this specific isomer, this guide will leverage the closely related and better-characterized isomer, 1-(4'-methoxy-biphenyl-4-yl)-ethanone, as a case study to discuss the synthesis, characterization, and potential biological significance of this class of compounds. We will delve into the synthetic rationale, spectroscopic analysis, and potential therapeutic applications, underpinned by structure-activity relationship (SAR) insights drawn from broader classes of biphenyl and acetophenone derivatives.

Introduction: The Biphenyl Ethanone Core in Drug Discovery

The biphenyl scaffold is a recurring motif in numerous approved drugs and clinical candidates, valued for its ability to engender favorable pharmacokinetic profiles and engage in specific interactions with biological targets. The introduction of a methoxy group and an ethanone substituent provides additional handles for chemical modification and can significantly influence the molecule's electronic and steric properties, thereby modulating its biological activity.

While specific research on 1-(4'-methoxy-biphenyl-3-yl)-ethanone (CAS 182169-63-7) is not extensively documented in peer-reviewed literature, its structural isomer, 1-(4'-methoxy-biphenyl-4-yl)-ethanone (CAS 13021-18-6), has garnered more attention as a synthetic intermediate and has been submitted for screening to the National Cancer Institute (NCI).[1] This underscores the perceived potential of this chemical class in drug discovery. This guide will, therefore, use the 4-yl isomer as a representative example to illustrate the key aspects of this scaffold's role in medicinal chemistry.

Physicochemical Properties of 1-(4'-Methoxy-biphenyl-ethanone) Isomers

Property1-(4'-Methoxy-biphenyl-3-yl)-ethanone1-(4'-Methoxy-biphenyl-4-yl)-ethanone
CAS Number 182169-63-7[2][3]13021-18-6[4][5]
Molecular Formula C15H14O2[2][3]C15H14O2[4][5]
Molecular Weight 226.27 g/mol [2]226.27 g/mol [4]
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanone[2]1-[4-(4-methoxyphenyl)phenyl]ethanone[4]
Predicted Boiling Point -362.8±25.0 °C[5]
Melting Point -153-154 °C[5]

Synthesis and Characterization: A Focus on Suzuki-Miyaura Coupling

The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents.

Retrosynthetic Analysis and Synthetic Protocol

The synthesis of 1-(4'-methoxy-biphenyl-ethanone) isomers can be envisioned through the coupling of a methoxy-substituted phenylboronic acid with an acetophenone-containing aryl halide, or vice versa.

G cluster_0 Disconnection A cluster_1 Disconnection B Target 1-(4'-Methoxy-biphenyl-3-yl)-ethanone A1 3-Acetylphenylboronic acid A1->Target Suzuki Coupling A2 4-Bromoanisole A2->Target B1 3-Bromoacetophenone B1->Target Suzuki Coupling B2 4-Methoxyphenylboronic acid B2->Target

Caption: Retrosynthetic analysis for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Experimental Protocol: Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of biphenyl derivatives.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromoacetophenone (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent and Base: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water. Add a base, typically potassium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show distinct signals for the aromatic protons on both phenyl rings, the methoxy group (a singlet around 3.8-3.9 ppm), and the acetyl methyl group (a singlet around 2.6 ppm). The coupling patterns of the aromatic protons will be crucial in confirming the substitution pattern (3-yl vs. 4-yl).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display characteristic peaks for the carbonyl carbon (around 197 ppm), the methoxy carbon (around 55 ppm), the acetyl methyl carbon (around 26 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C15H14O2 should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch will be present around 1670-1685 cm⁻¹.

Role in Medicinal Chemistry: Potential Applications and Structure-Activity Relationships

While direct biological data for 1-(4'-methoxy-biphenyl-3-yl)-ethanone is scarce, the broader class of biphenyl ethanones and acetophenone derivatives has been explored for various therapeutic applications.

Potential Therapeutic Areas
  • Antioxidant Activity: Acetophenone derivatives are known to possess antioxidant properties.[6] The presence of a phenolic hydroxyl or methoxy group can contribute to radical scavenging activity. The potential antioxidant activity of 1-(4'-methoxy-biphenyl-4-yl)-ethanone has been suggested, and it can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

  • Enzyme Inhibition: The acetophenone scaffold has been incorporated into inhibitors of various enzymes. For instance, benzonate derivatives of acetophenone have been identified as potent α-glucosidase inhibitors, suggesting a potential role in managing diabetes.

  • Anticancer Activity: The biphenyl core is present in numerous anticancer agents. The submission of the 4-yl isomer to the NCI for screening suggests that this scaffold is of interest in oncology research.[1] The substitution pattern on the biphenyl rings can significantly influence the antiproliferative activity.

  • Anti-inflammatory and Analgesic Agents: Biaryl analogs are recognized for their anti-inflammatory properties. The structural features of methoxy-biphenyl-ethanone could be explored for the development of novel anti-inflammatory and analgesic drugs.

Structure-Activity Relationship (SAR) Insights

Extrapolating from general SAR principles for related compound classes can provide valuable guidance for the future design of analogs based on the 1-(4'-methoxy-biphenyl-3-yl)-ethanone scaffold.

G cluster_0 Structure-Activity Relationship Hotspots Biphenyl_Core Biphenyl Core (Hydrophobic Interactions, π-π Stacking) Methoxy_Group Methoxy Group (Position 4') (H-bond acceptor, electronic effects) Biphenyl_Core->Methoxy_Group Ethanone_Linker Ethanone Group (Position 3) (H-bond acceptor, linker for further modification) Biphenyl_Core->Ethanone_Linker Positional_Isomerism Positional Isomerism (3-yl vs. 4-yl) (Alters vector of substituents and overall geometry) Ethanone_Linker->Positional_Isomerism

Caption: Key structural features for SAR exploration in methoxy-biphenyl-ethanone derivatives.

  • The Biphenyl Core: The dihedral angle between the two phenyl rings is a critical determinant of biological activity. Modifications to the substitution pattern can lock the conformation and orient substituents in specific vectors to interact with target binding sites.

  • The Methoxy Group: The position and number of methoxy groups can influence metabolic stability and receptor affinity. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can modulate the electronic properties of the aromatic ring.

  • The Ethanone Moiety: The carbonyl group of the ethanone linker can act as a hydrogen bond acceptor. The methyl group can be a site for further chemical elaboration to explore the surrounding binding pocket.

  • Positional Isomerism (3-yl vs. 4-yl): The position of the acetyl group (meta vs. para) significantly alters the overall shape and the directionality of potential interactions with a biological target. This seemingly subtle change can lead to profound differences in biological activity.

Future Directions and Conclusion

1-(4'-Methoxy-biphenyl-3-yl)-ethanone represents an under-explored yet promising scaffold in medicinal chemistry. While direct biological data is currently lacking, its structural features and the known activities of related compounds suggest its potential as a valuable building block for the synthesis of novel therapeutic agents.

Future research should focus on:

  • Developing and publishing a robust and scalable synthesis for 1-(4'-methoxy-biphenyl-3-yl)-ethanone.

  • Conducting comprehensive biological screening against a panel of relevant targets, including kinases, proteases, and nuclear receptors.

  • Performing systematic SAR studies by synthesizing analogs with variations in the substitution pattern on both phenyl rings and modifications to the ethanone linker.

References

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • 1-(4'-METHOXY-BIPHENYL-3-YL)-ETHANONE - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]

  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 29, 2026, from [Link]

  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed. (2018, December 1). Retrieved January 29, 2026, from [Link]

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 29, 2026, from [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

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The Strategic Utility of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a versatile bifunctional building block, and its strategic applications in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. We will delve into its synthesis, explore the reactivity of its constituent functional groups—the ketone and the methoxy-substituted biphenyl scaffold—and present its utility in the construction of complex molecular architectures. This guide is intended to serve as a valuable resource for researchers and professionals by providing not only theoretical insights but also actionable experimental protocols and a survey of its role in the development of bioactive compounds.

Introduction: The Biphenyl Moiety as a Privileged Scaffold

The biphenyl scaffold is a recurring structural motif in a vast array of biologically active compounds, approved drugs, and functional materials.[1][2] Its prevalence stems from its rigid, planar geometry which allows for precise spatial orientation of substituents, and its ability to engage in crucial π-stacking interactions with biological targets. The introduction of various functional groups onto the biphenyl core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.

1-(4'-Methoxy-biphenyl-3-yl)-ethanone emerges as a particularly valuable building block due to the orthogonal reactivity of its ketone and methoxy-substituted biphenyl functionalities. The methoxy group can influence the electronic properties of the aromatic system and provides a potential site for derivatization, while the acetyl group serves as a versatile handle for a wide range of chemical transformations. This guide will explore the synthesis and synthetic potential of this key intermediate.

Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone: A Focus on Suzuki-Miyaura Cross-Coupling

The most efficient and widely employed method for the synthesis of unsymmetrical biphenyls, including 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers high functional group tolerance, mild reaction conditions, and generally high yields. Two primary retrosynthetic disconnections are viable for the synthesis of the target molecule.

Retrosynthetic Analysis

The two logical synthetic routes originating from a Suzuki-Miyaura coupling are:

  • Route A: Coupling of (4-methoxyphenyl)boronic acid with 1-(3-bromophenyl)ethanone.

  • Route B: Coupling of 3-acetylphenylboronic acid with 4-bromoanisole.

G cluster_start 1-(4'-Methoxy-biphenyl-3-yl)-ethanone cluster_reactions Reactions of the Acetyl Group start Biphenyl-CO-CH₃ chalcone α,β-Unsaturated Ketone (Chalcone) (Claisen-Schmidt Condensation) start->chalcone R-CHO, base alcohol Secondary Alcohol (Reduction) start->alcohol [H] heterocycle Heterocyclic Derivatives start->heterocycle Bifunctional Reagents

Sources

Methodological & Application

Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone: An Application Note and In-Depth Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biphenyls in Modern Chemistry

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and catalysis. The specific substitution pattern on the biphenyl core dictates its physicochemical properties and biological activity. 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. Its synthesis via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offers a versatile and efficient route to this important intermediate. This application note provides a comprehensive guide to the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, delving into the mechanistic rationale behind the chosen methodology and offering a detailed, field-proven protocol for its successful preparation.

Strategic Approach: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, especially for constructing biaryl systems.[1][2] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[3] For the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, two primary retrosynthetic disconnections are viable, both employing the Suzuki-Miyaura coupling:

  • Route A: Coupling of (3-acetylphenyl)boronic acid with 1-bromo-4-methoxybenzene.

  • Route B: Coupling of 3-bromoacetophenone with (4-methoxyphenyl)boronic acid.

Both routes are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. This guide will focus on Route B, a widely applicable approach.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' ArPdAr_prime->Product Ar-Ar' RedElim->Product Product->Pd0 Regenerated Catalyst BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Organohalide Ar-X Organohalide->OxAdd

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Application Note: Strategic Synthesis of Aryl Ketones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Introduction and Strategic Overview

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is fundamental to the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[3] The reaction typically involves treating an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4]

This document provides a detailed guide to the principles and practices of Friedel-Crafts acylation, centered on the synthesis of the biphenyl derivative, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. We will first explore the mechanistic underpinnings of the reaction, with a critical analysis of the regiochemical challenges posed by the substrate. Subsequently, a detailed, field-proven protocol for a model reaction—the acylation of anisole—is presented to illustrate the practical execution of this synthetic technique.

The Mechanistic Pathway and the Challenge of Regioselectivity

The efficacy of a Friedel-Crafts acylation is dictated by the electronic nature of the aromatic substrate and the precise control of reaction conditions. The mechanism proceeds through several distinct steps, each influencing the final product distribution.

2.1. Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of the acylating agent (e.g., acetyl chloride) by a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).[5] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion.[4][6][7]

G cluster_0 Step 1: Acylium Ion Formation Acyl_Chloride R-CO-Cl Complex R-CO-Cl⁺-Al⁻Cl₃ Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [R-C≡O⁺ ↔ R-C⁺=O] Complex->Acylium_Ion Tetrachloroaluminate AlCl₄⁻ Complex->Tetrachloroaluminate

Caption: Generation of the acylium ion electrophile.

2.2. Electrophilic Attack and the Sigma Complex

The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[8]

2.3. Restoring Aromaticity

In the final step, a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex.[4] This restores the aromaticity of the ring and yields the final aryl ketone product, along with the regenerated Lewis acid catalyst and hydrochloric acid.

G Arene Arene (Ar-H) Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + R-CO⁺ Acylium Acylium Ion (R-CO⁺) Product Aryl Ketone (Ar-CO-R) Sigma_Complex->Product + AlCl₄⁻ Base AlCl₄⁻ H_Base HCl + AlCl₃

Caption: Core mechanism of electrophilic aromatic substitution.

2.4. Regiochemical Considerations for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

A direct, single-step Friedel-Crafts acylation of 4-methoxybiphenyl to produce the 3-acetyl isomer is synthetically unviable. This is due to the powerful directing effects of the substituents on the biphenyl system:

  • The Methoxy-Substituted Ring: The methoxy group (-OCH₃) is a potent activating group, donating electron density to its attached phenyl ring via resonance. This makes the methoxy-bearing ring significantly more nucleophilic than the unsubstituted ring.

  • Directing Influence: As a strong ortho, para-director, the methoxy group would direct incoming electrophiles to the positions ortho to it (the para position is blocked by the other phenyl ring).

  • The Unsubstituted Ring: This ring is only weakly activated by the adjacent phenyl group.

Consequently, any Friedel-Crafts acylation reaction will overwhelmingly occur on the electron-rich, methoxy-activated ring, not on the second ring as required to form the target molecule. Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone requires a multi-step approach, such as a Suzuki-Miyaura cross-coupling reaction, which is beyond the scope of this specific application note.[9][10]

Application Protocol: Acylation of Anisole (A Model System)

To provide a practical and reliable guide to the Friedel-Crafts acylation technique, we present a detailed protocol for the acetylation of anisole (methoxybenzene). This reaction is highly efficient, demonstrates the key principles of the acylation of activated aromatic systems, and yields 4-methoxyacetophenone, a widely used chemical intermediate.[11][12]

3.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesNotes
AnisoleC₇H₈O108.145.41 g (5.5 mL)0.050Substrate; ensure anhydrous.
Acetyl ChlorideC₂H₃ClO78.504.32 g (3.9 mL)0.055Acylating agent; corrosive and moisture-sensitive.[13]
Aluminum ChlorideAlCl₃133.347.33 g0.055Catalyst; handle in a fume hood, highly hygroscopic.[14]
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Anhydrous solvent.
Deionized WaterH₂O18.02~100 mL-For quenching.
5% Sodium BicarbonateNaHCO₃84.01~40 mL-Aqueous solution for neutralization.
Brine (sat. NaCl)NaCl58.44~20 mL-Aqueous solution for washing.
Anhydrous MgSO₄/Na₂SO₄--~5 g-Drying agent.

3.2. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Avoid inhalation of dust and skin contact.[13][15]

    • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture to produce HCl gas. Handle with extreme care.[13]

    • Dichloromethane (DCM): A volatile solvent; avoid inhaling vapors.

  • Reaction Quenching: The quenching step is highly exothermic. Perform it slowly and with adequate cooling to control the release of heat and HCl gas.[15]

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Once cool, fit the condenser and dropping funnel with drying tubes containing calcium chloride or a nitrogen/argon inlet to maintain an anhydrous atmosphere.

  • In the flask, add anhydrous aluminum chloride (7.33 g).

  • Add 25 mL of anhydrous dichloromethane (DCM) to the flask.

Step 2: Formation of the Electrophile Complex

  • In the dropping funnel, prepare a solution of acetyl chloride (3.9 mL) in 10 mL of anhydrous DCM.

  • Cool the flask containing the AlCl₃ suspension to 0 °C using an ice-water bath.

  • While stirring vigorously, add the acetyl chloride solution dropwise from the dropping funnel to the AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, and a colorful complex (often orange or red) will form.[15]

Step 3: Acylation of Anisole

  • Prepare a solution of anisole (5.5 mL) in 15 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 60 minutes.

Step 4: Reaction Work-up and Quenching

  • Cool the reaction flask back down to 0 °C in a large ice bath.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, add approximately 50 g of crushed ice to the reaction mixture through the third neck of the flask. Alternatively, pour the reaction mixture slowly onto the ice in a separate beaker. This will decompose the aluminum chloride complex.[15]

  • Once the initial vigorous reaction has subsided, add 50 mL of cold deionized water.

  • Transfer the entire mixture to a separatory funnel.

Step 5: Product Isolation and Purification

  • Separate the organic (DCM) layer. The DCM layer will be on the bottom.[15]

  • Extract the aqueous layer with an additional 20 mL of DCM.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 20 mL of deionized water.

    • Two 20 mL portions of 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the DCM solvent using a rotary evaporator.

  • The crude product, 4-methoxyacetophenone, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Wet reagents or glassware. 2. Inactive (hydrolyzed) AlCl₃ catalyst. 3. Insufficient reaction time or temperature.1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Use a fresh, unopened container of AlCl₃. 3. Monitor the reaction by TLC and allow it to proceed to completion.
Formation of Multiple Products 1. Reaction temperature was too high. 2. Presence of impurities in the starting material.1. Maintain strict temperature control, especially during additions. 2. Use purified starting materials.
Violent, Uncontrolled Quench 1. Quenching was performed too quickly. 2. Insufficient cooling during the quench.1. Add ice/water extremely slowly and portion-wise. 2. Ensure the reaction flask is well-immersed in a large ice bath.
Product is an Oil, Not a Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify via column chromatography or vacuum distillation. 2. Ensure solvent is fully removed on the rotary evaporator, possibly under high vacuum.

References

  • Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Beyond Benign. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. A., & El-Gazzar, M. G. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. SciRP.org. [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. [Link]

  • James Ashenhurst. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]

  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

Sources

Application Note & Protocol: Suzuki Coupling for the Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active molecules and functional organic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds to form these biaryl systems.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a key precursor for various pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

First published by Akira Suzuki in 1979, the Suzuki coupling facilitates the formation of a C-C bond between an organoboron species (like a boronic acid) and an organohalide.[2] Its power lies in its mild reaction conditions, tolerance of a wide array of functional groups (including ketones), and the use of organoboron reagents that are generally stable and have low toxicity.[2][3]

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] The fundamental steps are:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the organohalide (in our case, 1-bromo-4-methoxybenzene), forming a Pd(II) intermediate.[5][7] This is often the rate-determining step of the cycle.[5]

  • Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (3-acetylphenylboronic acid) to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[2][5][8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]

The Critical Role of the Base

Organoboron compounds are typically not nucleophilic enough to undergo transmetalation directly.[7] The base plays multiple roles: it activates the boronic acid by forming a boronate complex, which enhances the polarization of the organic ligand, making it more reactive towards the palladium complex.[2][8] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides.[5][9] Sodium carbonate is often an effective and economical choice.[9]

Synthesis Strategy for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Our strategy involves the cross-coupling of two commercially available precursors: 3-Acetylphenylboronic acid and 1-bromo-4-methoxybenzene . The ketone functionality on the boronic acid is well-tolerated by the Suzuki coupling conditions, making protection unnecessary.

// Invisible node for label positioning dummy [shape=point, width=0, height=0]; {rank=same; A; dummy; B;} A -> dummy [style=invis]; dummy -> B [style=invis];

// Connect reactants cluster to product cluster with the reaction arrow dummy_start [shape=point, width=0, height=0, group=g1]; dummy_end [shape=point, width=0, height=0, group=g2];

A -> dummy_start [style=invis]; B -> dummy_start [style=invis]; C -> dummy_end [style=invis];

dummy_start -> dummy_end [label="Pd(PPh₃)₄, Na₂CO₃\nToluene/Ethanol/H₂O\nHeat", labelfontcolor="#34A853", fontsize=12, dir=forward, color="#4285F4"]; } Figure 1: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountEquivalents
1-Bromo-4-methoxybenzene104-92-7187.041.87 g1.0
3-Acetylphenylboronic acid204841-19-0163.971.80 g1.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56347 mg0.03 (3 mol%)
Sodium Carbonate (Na₂CO₃)497-19-8105.992.12 g2.0
Toluene108-88-392.1440 mL-
Ethanol (95%)64-17-546.0710 mL-
Deionized Water7732-18-518.0210 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-4-methoxybenzene (1.87 g, 10.0 mmol), 3-acetylphenylboronic acid (1.80 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), to the flask.

  • Solvent Addition: Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL). The use of a biphasic solvent system is common and effective for Suzuki couplings.[2]

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The mixture will typically turn from a yellow suspension to a darker, grayish-black color as the Pd(0) species forms.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the reaction mixture against the 1-bromo-4-methoxybenzene starting material. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting aryl bromide spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash them with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4'-Methoxy-biphenyl-3-yl)-ethanone as a white to off-white solid.

Visualization of the Catalytic Cycle

The engine of the Suzuki coupling is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar¹-Pd(II)(X)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Ar¹-Pd(II)(Ar²)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];

// Invisible nodes for reactants Ar1X [label="Ar¹-X\n(1-Bromo-4-methoxybenzene)", shape=plaintext, fontcolor="#202124"]; Ar2B [label="Ar²-B(OH)₂\n(3-Acetylphenylboronic acid)", shape=plaintext, fontcolor="#202124"]; Base [label="Base (Na₂CO₃)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#4285F4"]; Ar1X -> OxAdd [style=dashed, arrowhead=none];

OxAdd -> Trans [label=" Transmetalation", color="#4285F4"]; Ar2B -> OxAdd [style=dashed, arrowhead=none]; Base -> OxAdd [style=dashed, arrowhead=none];

Trans -> Pd0 [label=" Reductive\n Elimination", color="#4285F4"]; Trans -> Product [style=dashed, arrowhead=open, label=""]; } Figure 2: Simplified catalytic cycle of the Suzuki coupling.

Troubleshooting and Field Insights

  • Low Yield: If the yield is poor, ensure the reaction was conducted under strictly anaerobic conditions. The quality of the palladium catalyst is also paramount. Using a freshly opened bottle or a glovebox for catalyst handling can improve results.

  • Homocoupling Side Product: Formation of biphenyl from the boronic acid (Ar²-Ar²) can occur.[4] This is often due to the presence of oxygen. Ensuring thorough deoxygenation of the solvent and reaction vessel can minimize this side reaction.

  • Dehalogenation: The aryl halide can be reduced to an arene (Ar¹-H). This is sometimes observed and can be influenced by the solvent and base combination.[4]

  • Catalyst Activity: While Pd(PPh₃)₄ is a reliable catalyst, other modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) can offer higher turnover numbers and may allow for lower catalyst loadings or room temperature reactions.[3][8][10]

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.
  • Ling, Y., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Journal of Chemistry.
  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • ChemSynthesis. (n.d.). 1-bromo-4-methoxybenzene. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven laboratory protocol for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a valuable biphenyl ketone intermediate for pharmaceutical and materials science research. The described methodology is centered around the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is renowned for its high efficiency and functional group tolerance.[1][2] This guide offers a step-by-step procedure, from reagent handling to final product purification and characterization, and includes expert commentary on the rationale behind critical experimental steps. It is intended for researchers, chemists, and professionals in drug development seeking a reliable and reproducible synthetic method.

Introduction and Scientific Context

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility.[3] The target molecule, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, is an important synthetic intermediate. The presence of a ketone handle and a methoxy group allows for diverse subsequent chemical modifications, making it a versatile building block for constructing more complex molecular architectures.

The formation of the central carbon-carbon bond between the two aromatic rings is the key synthetic challenge. Among the various methods available for C-C bond formation, palladium-catalyzed cross-coupling reactions are preeminent.[4][5][6] Specifically, the Suzuki-Miyaura coupling, which utilizes an organoboron compound and an organohalide, was selected for this protocol.[1][4] This choice is based on the mild reaction conditions, the commercial availability and stability of the starting materials, and the generally high yields and excellent functional group compatibility observed for this class of reaction.[1]

This protocol details the coupling of 3-acetylphenylboronic acid with 4-bromoanisole, a reliable route to the desired product.

Reaction Scheme and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling between an arylboronic acid and an aryl halide.

Overall Synthetic Transformation

The reaction couples 3-acetylphenylboronic acid with 4-bromoanisole in the presence of a palladium catalyst and a base to yield the target product.

G cluster_product Product cluster_conditions Reaction Conditions r1 3-Acetylphenylboronic Acid plus1 + r2 4-Bromoanisole p1 1-(4'-Methoxy-biphenyl-3-yl)-ethanone catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) arrow_node catalyst->arrow_node base Base (e.g., K₂CO₃) base->arrow_node solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->arrow_node cluster_product cluster_product arrow_node->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow_node

Caption: Overall reaction scheme for the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.[4]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 4-bromoanisole, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its aryl group (3-acetylphenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the C-C bond of the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (4-Bromoanisole) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (3-Acetylphenylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )FormPurityNotes
3-Acetylphenylboronic acid206393-68-4163.97Solid≥95%Irritant.[7]
4-Bromoanisole104-92-7187.04Liquid≥97%Irritant.[8][9][10]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Solid≥98%Toxic, handle with care.
Potassium Carbonate (K₂CO₃)584-08-7138.21SolidAnhydrous, ≥99%
Toluene108-88-392.14LiquidAnhydrousFlammable, toxic.
Ethanol64-17-546.07Liquid200 proofFlammable.
Deionized Water7732-18-518.02LiquidHigh purity
Ethyl Acetate (EtOAc)141-78-688.11LiquidACS GradeFlammable, irritant.
Brine (Saturated NaCl solution)7647-14-558.44Solution-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04SolidGranular
Silica Gel7631-86-960.08Solid230-400 meshFor column chromatography.
Equipment
  • Three-neck round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile solvents, reagents, and the reaction itself should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 3-Acetylphenylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure good ventilation.[11][12]

    • 4-Bromoanisole: A skin irritant. Handle with care to avoid contact.[13][14]

    • Palladium Catalyst: Palladium compounds are toxic. Avoid inhalation of dust and skin contact.

    • Solvents: Toluene and ethyl acetate are flammable and have associated health risks. Avoid sparks and open flames.

Step-by-Step Synthesis Procedure
  • Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-acetylphenylboronic acid (1.0 eq) and potassium carbonate (3.0 eq).

    • Expert Insight: Using a three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere, which is crucial for reaction success.

  • Addition of Reagents and Solvents: Add 4-bromoanisole (1.0 eq). To this solid mixture, add the solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent volume should be sufficient to ensure good stirring (e.g., ~10 mL per mmol of the limiting reagent).

    • Expert Insight: The combination of an organic solvent (toluene) and a more polar solvent (ethanol/water) helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.

  • Inert Atmosphere Establishment: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[15]

    • Expert Insight: This step is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. A thorough purge is essential for high yield.

  • Catalyst Addition: Briefly remove the nitrogen inlet adapter and quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq) to the flask against a positive flow of nitrogen. Reseal the system immediately.

    • Expert Insight: The catalyst is added last to the deoxygenated mixture to minimize its exposure to air. A catalyst loading of 2-5 mol% is typical for this type of coupling.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 85-95 °C) with vigorous stirring.

    • Expert Insight: Heating is required to provide the activation energy for the oxidative addition and other steps in the catalytic cycle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the reaction mixture and spot it against the starting materials on a silica gel plate. A suitable eluent is typically a mixture of hexane and ethyl acetate (e.g., 4:1). The reaction is complete when the starting material spots (visualized under UV light) have been consumed. This typically takes 4-12 hours.

Work-up and Isolation
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).[15]

    • Expert Insight: The water wash removes the inorganic base (K₂CO₃) and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the process of drying the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[15]

Purification
  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[16]

  • Elution: A gradient elution system is often effective, starting with a non-polar mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity to elute the product. Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4'-Methoxy-biphenyl-3-yl)-ethanone as a solid. A reported yield for a similar synthesis is around 84%.[15]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected ValueSource
Molecular FormulaC₁₅H₁₄O₂[17][18]
Molecular Weight226.27 g/mol [15][17]
AppearanceWhite to light yellow solid/crystal[18]
Melting Point153-154 °C (for the 4,4'-isomer, expect similar)[19]
Purity>95% (after chromatography)[15]
  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methoxy group singlet, and the acetyl methyl singlet.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals, including the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized).Ensure the reaction setup is completely free of oxygen. Use fresh catalyst and anhydrous solvents. Purge the system thoroughly with inert gas before adding the catalyst.
Insufficient heating or reaction time.Ensure the reaction is at a vigorous reflux. Continue heating and monitor by TLC until starting material is consumed.
Presence of Side Products Homo-coupling of the boronic acid.This can occur if the reaction conditions are not optimal. Ensure proper stoichiometry and efficient stirring.
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., Dichloromethane/Hexane) may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. By carefully following the steps outlined in this protocol—particularly with respect to maintaining an inert atmosphere and monitoring the reaction to completion—researchers can consistently obtain the desired product in high yield and purity. This validated procedure serves as a robust foundation for the production of this key chemical intermediate.

References

  • Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. Retrieved from [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • SciRP.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • UCL Discovery. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ResearchGate. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Loba Chemie. (2016). 4-BROMOANISOLE For Synthesis MSDS. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing metoxyl acetophenone.

Sources

Application Note: A Protocol for the Purification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS No. 182169-63-7) using recrystallization.[1] This method is designed for researchers in organic synthesis and drug development to achieve high purity of the target compound, a critical requirement for subsequent applications. The guide explains the fundamental principles of recrystallization, details a systematic approach to solvent selection, provides a robust experimental procedure, and includes a troubleshooting guide to address common challenges.

Introduction: The Imperative for Purity

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl ketone derivative, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and advanced materials. The purity of such starting materials is paramount, as even minor impurities can lead to significant issues in multi-step syntheses, including low yields, difficult purification of downstream products, and altered biological activity.

Recrystallization is a powerful and economical purification technique for solid organic compounds. It leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. When executed correctly, it allows for the formation of a highly ordered crystal lattice of the pure compound, effectively excluding impurities in the surrounding solution (mother liquor).

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one. The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state. To regain equilibrium, the compound precipitates out of the solution, ideally forming pure crystals. Soluble impurities, present in smaller concentrations, remain dissolved in the cold solvent.

Strategic Solvent Selection: A First-Principles Approach

The choice of solvent is the most critical variable for a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).

Molecular Analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone:

  • Structure: The molecule possesses a large, nonpolar biphenyl core, conferring significant hydrophobic character.

  • Functional Groups: The presence of a ketone (C=O) and a methoxy (-OCH₃) group introduces moderate polarity and hydrogen bond accepting capabilities.

  • Predicted Solubility: This structural duality suggests the compound will be poorly soluble in highly polar solvents like water and highly soluble in nonpolar solvents like hexanes. Therefore, solvents of intermediate polarity, such as alcohols or a mixed-solvent system, are promising candidates.

Criteria for an Ideal Recrystallization Solvent:

  • Solubility Profile: High solubility when hot, low solubility when cold.[2]

  • Inertness: The solvent must not react with the compound.[2]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).

  • Boiling Point: A boiling point between 60-100 °C is often ideal, as it is hot enough to provide a good solubility differential but not so high as to be difficult to remove.[3]

  • Volatility: The solvent should be volatile enough for easy removal from the purified crystals.[2]

Recommended Solvent System: Ethanol/Water Based on the molecular structure, an ethanol/water mixed solvent system is an excellent starting point. Ethanol is a moderately polar solvent in which the compound is likely soluble when hot. Water is a highly polar "anti-solvent" in which the compound is insoluble. This combination allows for fine-tuning of the solvent polarity to achieve ideal saturation conditions.[4]

Table 1: Properties of Candidate Solvents

Solvent Boiling Point (°C) Polarity Rationale for Use/Rejection
Water 100 High Likely poor solubility even when hot. Best used as an anti-solvent.
Ethanol 78 Medium-High Good "soluble solvent" candidate due to polarity and H-bonding.[5]
Methanol 65 Medium-High Similar to ethanol, but lower boiling point and higher toxicity.
Isopropanol 82 Medium Good alternative to ethanol.
Acetone 56 Medium Often a very good solvent, but its low boiling point may not provide a wide enough temperature gradient.
Ethyl Acetate 77 Medium-Low May be too effective a solvent, leading to high losses.
Toluene 111 Low High boiling point can be difficult to remove and may cause "oiling out".

| Hexanes | 69 | Low | Likely to be too soluble even when cold. Can be used as an anti-solvent with more polar solvents. |

Note on Isomer Data: While the CAS number for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is 182169-63-7, its physical properties like melting point are not widely published.[1] The closely related and more studied isomer, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (CAS 13021-18-6), has a reported melting point in the range of 149-158 °C.[6][7] This high melting point suggests that the target 3-yl isomer is also a stable solid, making it an excellent candidate for recrystallization and reducing the risk of "oiling out."

Detailed Experimental Protocol

Materials and Equipment:

  • Crude 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (e.g., 1.0 g)

  • Erlenmeyer flasks (25 mL and 50 mL)

  • Hotplate with stirring capability

  • Watch glass to cover the flask

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Ethanol (95% or absolute)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution of the Crude Solid: a. Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask. b. Add approximately 8-10 mL of ethanol. c. Heat the mixture gently on a hotplate with stirring. Bring it to a slow boil. d. Continue adding ethanol dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Adding too much will keep the product in solution upon cooling.[8]

  • Addition of Anti-Solvent (Water): a. While maintaining the boiling temperature, add deionized water dropwise using a Pasteur pipette until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated. b. To ensure a homogenous solution and prevent premature crashing out, add 1-2 more drops of hot ethanol to just redissolve the turbidity.[9] Causality: This step precisely adjusts the solvent composition to the point of saturation at high temperature, ensuring that upon cooling, the maximum amount of pure product will crystallize.

  • Cooling and Crystallization: a. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[10] b. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20 minutes to maximize precipitation. Causality: The compound's solubility is lowest at colder temperatures, ensuring a higher yield of the crystalline product.

  • Isolation of Crystals (Vacuum Filtration): a. Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. b. Wet the filter paper with a small amount of the cold ethanol/water mother liquor. c. Turn on the vacuum source and pour the crystallized mixture into the funnel. d. Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals: a. With the vacuum still applied, wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold ethanol. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without significantly dissolving the desired product.[8] b. Gently press the crystals with a clean spatula to help remove excess solvent.

  • Drying the Purified Product: a. Leave the crystals in the funnel with the vacuum on for 5-10 minutes to air-dry. b. Transfer the semi-dry powder to a pre-weighed watch glass. c. Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C).

Verification and Troubleshooting

Purity Assessment:

  • Melting Point Analysis: A successful purification will result in a melting point that is both higher and has a much narrower range (e.g., < 2 °C) than the crude material.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should ideally show a single spot, whereas the crude sample may show multiple spots corresponding to impurities.

Table 2: Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling Too much solvent was used.[8] Re-heat the solution and boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
"Oiling Out" occurs The melting point of the solid is lower than the boiling point of the solvent; solution is cooling too rapidly; high concentration of impurities.[11] Re-heat the solution to dissolve the oil. Add a small amount more of the "good" solvent (ethanol). Ensure slow cooling. If the problem persists, a different solvent system may be required.
Crystallization is too rapid The solution is too concentrated; cooling is too fast. Re-heat to dissolve the solid, add a small amount of additional hot solvent, and ensure the flask cools slowly in an insulated environment.[10]

| Low recovery of product | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration (if performed). | Ensure the minimum amount of hot solvent is used. Always wash with ice-cold solvent. If hot filtering, ensure the funnel and receiving flask are pre-heated. |

Visual Recrystallization Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water to Cloud Point dissolve->add_water clarify Clarify with 1-2 drops of Hot Ethanol add_water->clarify cool_slow Cool Slowly to Room Temp clarify->cool_slow ice_bath Chill in Ice Bath cool_slow->ice_bath filter Isolate Crystals (Vacuum Filtration) ice_bath->filter wash Wash with Ice-Cold Ethanol filter->wash dry Dry to Constant Weight wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for the purification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

References

  • PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Mao, S., et al. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry, 2012. [Link]

  • Wiley-VCH. Supporting Information.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Crystallization Solvents PDF.
  • PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).[Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents.[Link]

  • Recrystallization Handout.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.[Link]

  • Reddit. Recrystallization - Why two solvents?[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Recrystallization Handout.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.[Link]

  • Recrystallization Handout.
  • Chegg. Question: Which is the best recrystallization solvent for Biphenyl...[Link]

  • YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization.[Link]

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Application and Protocol Guide for the Analytical Characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. As a key intermediate or active pharmaceutical ingredient (API) candidate, ensuring its identity, purity, and stability is paramount. This document moves beyond rote procedures to explain the causal reasoning behind methodological choices, empowering researchers to not only replicate but also adapt these protocols to their specific needs. The methods detailed herein are designed to be self-validating, adhering to the highest standards of scientific integrity and aligning with regulatory expectations for pharmaceutical development.

Introduction and Physicochemical Profile

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a substituted biphenyl core and a ketone functional group, necessitates a multi-faceted analytical approach for unambiguous characterization. Accurate and precise analytical methods are critical for quality control, ensuring batch-to-batch consistency, and for the identification and quantification of any potential process-related or degradation impurities.[1] The thorough characterization of such compounds is a foundational requirement for regulatory submissions and ensures the safety and efficacy of potential drug products.[2][3]

The molecular structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is presented below:

Table 1: Physicochemical Properties of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

PropertyValueSource
IUPAC Name 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one
CAS Number 182169-63-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Predicted LogP 3.4

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering the high resolution required to separate the main component from structurally similar impurities.[4] A well-developed High-Performance Liquid Chromatography (HPLC) method is essential for quantitative analysis and is a primary requirement for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality of Method Design: A reverse-phase C18 column is selected as the initial choice due to its versatility and effectiveness in retaining moderately polar compounds like the target molecule. The mobile phase, a combination of water and acetonitrile, provides a good solvent system for elution. The addition of a small amount of acid (e.g., formic acid) is crucial to suppress the ionization of any potential acidic or basic impurities, leading to sharper peaks and more reproducible retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time. UV detection is chosen based on the strong absorbance of the biphenyl chromophore.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh accurately ~10 mg of sample B Dissolve in Diluent (ACN:H2O) to 10 mL A->B C Vortex and sonicate to ensure dissolution B->C D Filter through 0.45 µm PTFE filter C->D E Inject 5 µL into HPLC system D->E F Perform Gradient Elution E->F G Detect at 254 nm F->G H Integrate Peaks G->H I Calculate Area % Purity H->I J Identify Impurities H->J

Caption: HPLC workflow for purity analysis.

Protocol 1: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

    • Transfer to a 10 mL volumetric flask and dissolve in a diluent (e.g., 50:50 acetonitrile:water).

    • Vortex and sonicate briefly to ensure complete dissolution, then dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30-31 min (90-30% B), 31-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV/PDA at 254 nm
  • System Suitability:

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Impurities should be reported according to ICH Q3A(R2) guidelines, with any impurity above 0.10% requiring identification.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Causality of Method Design: GC-MS is an orthogonal technique to HPLC, ideal for identifying volatile or semi-volatile organic impurities that may not be detected by LC-UV. A non-polar capillary column (e.g., DB-5ms) is chosen for its general applicability in separating a wide range of compounds based on boiling point. A temperature gradient program is essential to elute compounds with varying volatilities. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.

Protocol 2: GC-MS Analysis

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 280 °C
Injection Vol. 1 µL (Split mode, e.g., 50:1)
Oven Program Initial 100 °C, hold 2 min; Ramp at 15 °C/min to 300 °C, hold 10 min
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
  • Data Analysis:

    • The molecular ion peak (M+) is expected at m/z 226.

    • Key fragmentation patterns for aromatic ketones often involve the loss of the acetyl group (CH₃CO•, m/z 43) and the methyl group (CH₃•, m/z 15). A prominent fragment would be expected at m/z 211 ([M-CH₃]⁺). Another significant fragmentation would be the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in an acylium ion at m/z 43 ([CH₃CO]⁺).

    • Compare the obtained spectrum with a spectral library (e.g., NIST) and with the fragmentation pattern of the 4-yl isomer for confirmation.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required for the unequivocal confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Design: NMR is the most powerful technique for unambiguous structure determination.[5] ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard. The predicted chemical shifts are based on the substitution pattern of the two aromatic rings. The meta-substitution on the acetophenone ring will result in a more complex splitting pattern compared to the para-substituted isomer.

Protocol 3: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

  • Expected Spectral Data:

    Table 4: Predicted ¹H and ¹³C NMR Data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm) Multiplicity Assignment
~8.15sH-2
~7.90dH-6
~7.70dH-4
~7.55tH-5
~7.50dH-2', H-6'
~7.00dH-3', H-5'
~3.85s-OCH₃
~2.65s-COCH₃
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm) Assignment
~197.5C=O
~160.0C-4'
~141.0C-1
~138.0C-3
~132.5C-1'
~132.0C-6
~129.5C-5
~128.5C-2', C-6'
~127.0C-2
~126.5C-4
~114.5C-3', C-5'
~55.5-OCH₃
~26.5-COCH₃

Note: These are predicted values. Actual chemical shifts and coupling constants must be determined experimentally. The numbering scheme is based on standard IUPAC nomenclature for substituted biphenyls.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Method Design: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The key absorbances for this compound will be the carbonyl (C=O) stretch of the ketone, the C-O stretch of the methoxy ether, and various stretches associated with the aromatic rings.

Protocol 4: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

    Table 5: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-CH₃)
~1685StrongC=O Stretch (Aromatic Ketone)
~1600, ~1480MediumAromatic C=C Ring Stretch
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1030MediumSymmetric C-O-C Stretch (Aryl Ether)
~830StrongC-H Out-of-plane bend (para-disubstituted ring)
~780, ~700StrongC-H Out-of-plane bend (meta-disubstituted ring)

Note: The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).[6]

UV-Visible Spectroscopy

Causality of Method Design: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The biphenyl system is the primary chromophore, and its absorption is influenced by the methoxy and acetyl substituents.

Protocol 5: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Scan the spectrum from 200 to 400 nm using a matched pair of quartz cuvettes.

  • Expected Absorption Maxima: The spectrum is expected to show a strong absorption band (π → π* transition) characteristic of the conjugated biphenyl system, likely around 250-280 nm. The exact λ_max will be influenced by the substitution pattern.

Integrated Analytical Strategy

A robust characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone relies on the integration of these orthogonal analytical techniques. The workflow below illustrates a logical progression from initial purity assessment to definitive structural confirmation and impurity identification.

Characterization_Workflow cluster_start Starting Point cluster_screening Purity & Identity Screening cluster_confirmation Structural Confirmation cluster_impurity Impurity Characterization cluster_end Final Report Start Test Sample of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone HPLC HPLC-UV/PDA (Purity, Impurity Profile) Start->HPLC FTIR FT-IR (Functional Group ID) Start->FTIR GCMS GC-MS (Volatile Impurity ID) Start->GCMS Assess volatile impurities NMR 1D & 2D NMR (¹H, ¹³C, COSY) Unambiguous Structure HPLC->NMR If pure & identity consistent LCMS LC-MS/MS (Impurity ID & Structure) HPLC->LCMS If impurities > 0.10% FTIR->NMR MS High-Resolution MS (Accurate Mass) NMR->MS Confirm structure Report Certificate of Analysis (Identity, Purity, Impurity Profile) MS->Report LCMS->Report GCMS->Report

Caption: Integrated workflow for comprehensive characterization.

References

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

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  • Suzuki, H. (1959). The Spatial Configurations and the Ultraviolet Absorption Spectra of Biphenyl and Some Related Compounds. Bulletin of the Chemical Society of Japan, 32(12), 1340-1350.
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  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
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  • science-softCon. (n.d.).
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  • Han, Z., et al. (2018). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds.
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Application Note: A Robust HPLC-UV Method for the Analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This aromatic ketone is a key intermediate in various synthetic pathways, making its accurate analysis critical for quality control in research and drug development. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and reproducibility. This document provides a comprehensive guide, from the foundational principles of the method design to step-by-step protocols for execution and validation in accordance with ICH guidelines.

Introduction and Method Rationale

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative characterized by a moderately non-polar structure due to its aromatic rings and alkyl ketone moiety. Its molecular formula is C₁₅H₁₄O₂ with a molecular weight of approximately 226.27 g/mol .[1][2][3] The presence of a conjugated π-system across the biphenyl structure results in strong ultraviolet (UV) absorbance, making it an ideal candidate for HPLC analysis with a UV detector.

Causality of Method Selection:

  • Reversed-Phase Chromatography: Given the analyte's hydrophobic nature, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[4][5][6] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (the column) and a polar mobile phase. The non-polar 1-(4'-Methoxy-biphenyl-3-yl)-ethanone will have a strong affinity for the stationary phase, allowing for excellent retention and separation from polar impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common and retentive phase in RP-HPLC, providing robust hydrophobic interactions with the analyte for predictable and reproducible results.[7]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water is employed. Acetonitrile serves as the organic modifier; its proportion is optimized to elute the analyte with a suitable retention time and sharp peak shape.[8] A small amount of formic acid (0.1%) is added to the aqueous component. This is critical for improving peak symmetry by suppressing the ionization of residual silanol groups on the silica backbone of the C18 column, thereby preventing undesirable secondary interactions. As the analyte itself is neutral, mobile phase pH has a minimal effect on its retention but a significant impact on peak shape.[4]

  • Detection: The conjugated aromatic system of the analyte allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A primary wavelength of 254 nm is chosen due to its common applicability for aromatic compounds, though a PDA detector can be used to identify the wavelength of maximum absorbance (λmax) for enhanced sensitivity.[9]

Experimental Protocol

Materials and Equipment
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, PDA/UV Detector
Analytical Column C18 Column, 4.6 x 150 mm, 5 µm particle size
Analyte Standard 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, >98% purity
Solvents HPLC Grade Acetonitrile (ACN), HPLC Grade Water
Reagent Formic Acid (HCOOH), ACS Grade or higher
Glassware Class A volumetric flasks, autosampler vials
Other 0.45 µm solvent filters, analytical balance, sonicator
Chromatographic Conditions
Parameter Condition
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax as determined by PDA scan)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 350 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid and mix thoroughly.

    • Add 650 mL of HPLC-grade acetonitrile.

    • Cap the bottle and mix well.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone standard.

    • Transfer it quantitatively to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • Transfer to an autosampler vial for analysis. The diluent must be the mobile phase to prevent peak shape distortion.

  • Sample Preparation (for Assay):

    • Accurately weigh a sample amount equivalent to 25 mg of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

    • Prepare the sample solution following the same procedure as the Standard Stock Solution.

    • Perform the necessary dilution to achieve a final concentration of approximately 50 µg/mL.

HPLC Analysis Workflow

The overall workflow from preparation to final data analysis is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation & Degassing equilibration System Equilibration (Stable Baseline) prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Preparation injection Injection Sequence (Blank, Standards, Samples) prep_sample->injection equilibration->sst Proceed if stable sst->injection Proceed if SST passes integration Peak Integration & Identification injection->integration calculation Quantification (Assay / Purity %) integration->calculation report Final Report Generation calculation->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the system must meet predefined suitability criteria before sample analysis, and the method must be validated according to authoritative guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]

System Suitability Test (SST)

Inject the Working Standard Solution (50 µg/mL) five times consecutively. The system is deemed suitable for analysis if the following criteria are met.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase.
Method Validation Protocol (ICH Q2(R1) Summary)

The following outlines the essential validation experiments to demonstrate that the analytical procedure is fit for its intended purpose.[10][13]

  • Specificity: Inject a blank (mobile phase), a placebo (if applicable), the analyte standard, and a spiked sample. The blank and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    Concentration (µg/mL) Peak Area (example)
    25.0451000
    37.5674500
    50.0902100
    62.51123000
    75.01355000
  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits (e.g., 25 to 75 µg/mL).[10]

  • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of six sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment. The RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at an S/N of 10:1, while LOD is at 3:1. These can be confirmed by injecting solutions at these estimated concentrations.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±5% change in acetonitrile composition, ±2 °C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on the results and SST parameters. The method is robust if the results remain unaffected.[11]

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. The use of a standard C18 column and a straightforward isocratic mobile phase makes it easily transferable to any laboratory equipped with a standard HPLC-UV system. The comprehensive validation protocol ensures that the method is trustworthy and adheres to the rigorous standards required in the pharmaceutical and chemical research industries.

References

  • Benchchem. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6.

  • CymitQuimica. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one.

  • Guidechem. 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE 13021-18-6 wiki.

  • ChemicalBook. 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE | 13021-18-6.

  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).

  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl).

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.

  • ResearchGate. RP-HPLC of strongly non-polar compound?.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 301557, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone.

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

  • Chromatography Forum. HPLC method development for aldehydes and ketones.

  • NIST. Ethanone, 1-[1,1'-biphenyl]-4-yl-.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11634568, 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.

  • Aurora Pro Scientific. HPLC Column Selection Guide.

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I).

  • ICH. Validation of Analytical Procedures Q2(R2).

  • ResearchGate. (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase.

  • Moravek. Exploring the Different Mobile Phases in HPLC.

  • SCION Instruments. HPLC Column Selection Guide.

  • ResearchGate. HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes.

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography.

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Quantitative Analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone using a Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This compound is a significant chemical intermediate and a potential impurity in the synthesis of various pharmaceutical agents.[1][2] Ensuring its precise identification and quantification is critical for quality control and regulatory compliance in drug development. The described method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, providing excellent selectivity, sensitivity, and accuracy. The protocol herein is designed to be a self-validating system, with explanations grounded in chromatographic and mass spectrometric theory to guide the user in implementation and adaptation. All validation parameters are discussed in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Introduction and Scientific Rationale

1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS No. 182169-63-7) belongs to the biphenyl class of compounds, which are prevalent structural motifs in medicinal chemistry.[1] As a substituted aromatic ketone, its physicochemical properties make it an ideal candidate for analysis by Gas Chromatography (GC). Its molecular weight of 226.27 g/mol and predicted boiling point suggest sufficient volatility and thermal stability for GC analysis.[4][5]

The coupling of GC with Mass Spectrometry (MS) provides an analytical platform with orthogonal detection capabilities. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase, while the mass spectrometer fragments the eluted analyte into a unique mass pattern, offering definitive structural confirmation. This high degree of specificity is paramount in pharmaceutical analysis, where unambiguous identification of impurities is required.[6] This note provides a comprehensive protocol, from sample preparation to data analysis, explaining the causality behind each parameter selection to ensure methodological integrity and reproducibility.

Chemical Profile of the Analyte:

PropertyValueSource(s)
IUPAC Name 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone[7]
Molecular Formula C₁₅H₁₄O₂[5][8]
Molecular Weight 226.27 g/mol [5][9]
Predicted Boiling Point 362.8 ± 25.0 °C[4]
Structure Chemical Structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

(Note: The structure image is a placeholder representation)

Experimental Workflow and Causality

The entire analytical process is designed for clarity, efficiency, and accuracy. The workflow diagram below outlines the major steps from sample handling to final data reporting.

GCMS_Workflow Figure 1: GC-MS Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Sample Sample Receipt (API or Intermediate) Dissolution Sample & Standard Dissolution in Dichloromethane Sample->Dissolution Standard Reference Standard Acquisition Standard->Dissolution Injection GC Injection (1 µL, Split Mode) Dissolution->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization EI Ionization (70 eV) & Fragmentation Separation->Ionization Detection Mass Detection (Full Scan / SIM Mode) Ionization->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Final Report Generation Validation->Report

Caption: GC-MS analytical workflow from sample preparation to final report.

Detailed Protocols and Methodologies

Materials and Reagents
  • Reference Standard: 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, purity >98.0%[8]

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Carrier Gas: Helium (99.999% purity).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Pipettes and Glassware: Calibrated volumetric flasks and micropipettes.

Instrumentation and Operating Conditions

The selection of instrumental parameters is critical for achieving the desired separation and sensitivity. A mid-polarity stationary phase is chosen to provide optimal selectivity for the aromatic analyte.

Rationale for Parameter Selection:

  • GC Column: A 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., Agilent DB-5ms or equivalent) is a robust, versatile column suitable for separating a wide range of semi-volatile compounds. The phenyl groups provide π-π interactions that enhance selectivity for aromatic compounds like the target analyte.[10]

  • Inlet Temperature: Set to 280 °C to ensure rapid and complete volatilization of the analyte without thermal degradation.[11]

  • Oven Program: The temperature program is designed to elute the analyte in a reasonable time (~10-15 minutes) with a sharp, symmetrical peak shape, while allowing for the separation of potential lighter or heavier impurities.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the industry standard. It provides reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[12]

  • Scan Mode: An initial full scan analysis is performed to confirm the fragmentation pattern. For trace-level quantification, Selected Ion Monitoring (SIM) mode is employed. SIM mode significantly enhances the signal-to-noise ratio by instructing the mass spectrometer to monitor only a few specific, characteristic ions, thereby increasing sensitivity.[13]

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Volume 1.0 µL
Split Ratio 20:1
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp. 290 °C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-400) and SIM

| SIM Ions (Quantifier/Qualifiers) | m/z 211 (Quantifier) , m/z 226, m/z 183 |

Predicted Mass Fragmentation

Understanding the fragmentation is key to developing a selective MS method. For aromatic ketones, a primary fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks.[14][15]

  • Molecular Ion (M⁺·): The intact molecule, m/z 226.

  • Base Peak ([M-15]⁺): The most stable and abundant fragment is typically formed by the loss of a methyl radical (·CH₃) from the acetyl group via α-cleavage. This results in a highly stable acylium ion at m/z 211 . This ion is the ideal choice for quantification due to its high intensity.[16]

  • Other Fragments: Loss of the entire acetyl group (·COCH₃) can lead to a fragment at m/z 183.

Step-by-Step Protocol

1. Preparation of Standard Solutions: a. Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. b. Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL) by serial dilution of the stock solution with dichloromethane.

2. Preparation of Sample Solution: a. Accurately weigh approximately 50 mg of the sample (e.g., API batch) into a 50 mL volumetric flask. b. Dissolve and dilute to volume with dichloromethane to achieve a nominal concentration of 1000 µg/mL. c. If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

3. GC-MS Analysis: a. Set up the GC-MS system according to the parameters in Table 1. b. Create a sequence including a solvent blank, the series of calibration standards, and the prepared sample solutions. c. Inject 1 µL of each solution into the GC-MS system.

4. Data Analysis: a. Identification: Confirm the identity of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in the sample by comparing its retention time and mass spectrum with that of the authenticated reference standard. b. Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 211) against the concentration of the calibration standards. c. Apply linear regression to the calibration curve. The concentration of the analyte in the sample is determined from its peak area using the regression equation.

Method Validation and Performance

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH guidelines.[3] This process establishes the performance characteristics of the method.

Table 2: Summary of Method Validation Parameters

Parameter Typical Acceptance Criteria Expected Performance
Specificity No interference at the retention time of the analyte. Peak purity analysis confirms no co-eluting peaks.
Linearity (R²) ≥ 0.995 > 0.999 over the range of 0.1-25.0 µg/mL.[17]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3 ~0.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10 ~0.1 µg/mL
Accuracy (% Recovery) 80-120% 98-102% in spiked matrix samples.[3]
Precision (% RSD) Repeatability: ≤ 5%; Intermediate Precision: ≤ 10% < 2% for repeatability; < 5% for intermediate precision.[17]

| Robustness | No significant impact on results from minor changes. | Method is robust to small variations in oven ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min). |

Conclusion

This application note details a highly specific, sensitive, and reliable GC-MS method for the analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. The causality-driven selection of parameters, from the GC column to the MS detection mode, ensures a scientifically sound and robust protocol. The step-by-step guide and clear validation framework make this method readily implementable in quality control and research laboratories within the pharmaceutical industry. The use of SIM mode provides the necessary sensitivity for trace-level impurity analysis, ensuring that products meet stringent safety and quality standards.

References

  • Han, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC - NIH. [Link]

  • Reddy, G. S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]

  • Al-Shannag, M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. [Link]

  • Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH. [Link]

  • Kumar, A., et al. (2012). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • National Center for Biotechnology Information. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem Compound Database. [Link]

  • Singh, A., & Sharma, P. K. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Cheng, T., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • Rimatori, V., et al. (1977). [Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry]. PubMed. [Link]

  • Tulp, M. T., et al. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry. [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

  • ResolveMass Laboratories Inc. (2024). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. [Link]

  • Clark, C. R., et al. (2024). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link]

  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]

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  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • ResearchGate. (2016). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]

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Application Notes and Protocols for the Drug Discovery Screening of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique stereochemical properties, arising from restricted rotation around the central C-C bond, allow for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. Derivatives of the biphenyl scaffold have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anti-proliferative, and immunosuppressive effects.[1][3]

This document focuses on 1-(4'-Methoxy-biphenyl-3-yl)-ethanone , a specific biphenyl derivative. While direct biological data for this compound is nascent, its structural features—a methoxy group and an ethanone substituent on the biphenyl core—suggest a rationale for its inclusion in drug discovery screening campaigns. For instance, related methoxy-biphenyl compounds have been investigated as potential modulators of Vascular Endothelial Growth Factor (VEGF) secretion and telomerase activity, both of which are critical targets in oncology. Furthermore, the broader class of biphenyls has been associated with both neurotoxic and neuroprotective effects, warranting investigation in neurological disease models. The anti-inflammatory potential is also a key area of interest, given the activity of structurally related molecules.

These application notes provide a structured, tiered approach to the initial screening of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. The protocols herein are designed to first establish a baseline cytotoxicity profile, followed by a series of functional assays to probe its potential efficacy in oncology, inflammation, and neuroscience.

Compound Profile: 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

A thorough understanding of the test compound's physicochemical properties is essential for accurate and reproducible screening results.

PropertyValueSource
CAS Number 182169-63-7[4]
Molecular Formula C₁₅H₁₄O₂[4]
Molecular Weight 226.27 g/mol [4]
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanone[4]
Appearance White to light yellow powder/crystal[5]
Solubility Soluble in DMSO, ethanol, and other common organic solvents. Aqueous solubility is limited.

Note: For experimental purposes, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute to the final desired concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a non-toxic level (typically ≤0.5%).

Tier 1 Screening: Foundational Cytotoxicity Assessment

Before investigating specific pharmacological activities, it is imperative to determine the compound's intrinsic cytotoxicity. This data is crucial for selecting appropriate, non-toxic concentration ranges for subsequent functional assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone on the viability of a selected cell line (e.g., HeLa for general cytotoxicity, RAW 264.7 for immunological studies, or SH-SY5Y for neurotoxicity).

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

  • Selected cell line and appropriate complete culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in culture medium from a DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Viability & IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Tier 2 Screening: Functional Assays

Based on the cytotoxicity data, a range of non-toxic concentrations should be selected for the following functional assays.

Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation

This simple and cost-effective assay is used for the preliminary screening of anti-inflammatory activity.[9][10] The denaturation of proteins is a well-documented cause of inflammation.

Principle: The ability of the compound to inhibit heat-induced protein (albumin) denaturation is measured.

Materials:

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous albumin solution and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.[11]

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[11]

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 3: Anti-Angiogenic Potential - VEGF Secretion Assay (ELISA)

This assay quantifies the effect of the compound on the secretion of Vascular Endothelial Growth Factor (VEGF) from cancer cells (e.g., HT-29 or A549).

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of VEGF in the cell culture supernatant.

Materials:

  • Human VEGF ELISA kit[12][13]

  • Cancer cell line known to secrete VEGF

  • 96-well plates

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with non-toxic concentrations of the compound for 24-48 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA Protocol: Perform the VEGF ELISA according to the manufacturer's instructions.[14][15] This typically involves:

    • Adding the collected supernatants and standards to a plate pre-coated with a VEGF capture antibody.

    • Incubating to allow VEGF to bind.

    • Washing the plate and adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve from the standards. Use this curve to determine the concentration of VEGF in each sample. Compare the VEGF levels in treated samples to the vehicle control.

VEGF_ELISA_Workflow A Seed & Treat Cells B Collect Supernatant A->B C Add Supernatant to Coated Plate B->C D Incubate & Wash C->D E Add Detection Antibody D->E F Incubate & Wash E->F G Add Substrate F->G H Stop Reaction G->H I Read Absorbance H->I J Calculate VEGF Concentration I->J

Caption: General workflow for a VEGF ELISA.

Protocol 4: Telomerase Activity Screening - TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to detect telomerase activity.[16][17]

Principle: The assay involves two main steps: 1) Telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide. 2) The extended products are then amplified by PCR.[17]

Materials:

  • TRAP assay kit (commercial kits are recommended for consistency, e.g., TRAPeze®)[18]

  • Cancer cell line with known telomerase activity (e.g., HCT116)

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

  • Thermal cycler

  • Gel electrophoresis equipment and imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified duration. Harvest the cells and prepare cell lysates according to the TRAP kit protocol.

  • TRAP Reaction: Set up the TRAP reaction by mixing the cell lysate with the kit's reaction mixture, which includes the substrate, primers, and dNTPs.

  • Telomerase Extension & PCR Amplification: Perform the reaction in a thermal cycler using the program specified in the kit's manual. This includes an initial extension step followed by PCR amplification.[19]

  • Detection of Products: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). Visualize the characteristic ladder of 6-base pair repeats.

  • Data Analysis: Compare the intensity of the telomerase ladder in the treated samples to the untreated control. A reduction in ladder intensity indicates inhibition of telomerase activity. Quantitative real-time PCR versions of this assay are also available for more precise quantification.[20]

Protocol 5: Preliminary Neurotoxicity Assessment

Initial assessment of neurotoxicity can be performed using neuronal cell lines like SH-SY5Y.

Principle: This protocol extends the initial cytotoxicity assessment to a neuron-like cell line and can be expanded to include morphological assessment.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Culture medium (e.g., DMEM/F12 with FBS)

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

  • MTT assay reagents

  • Microscope

Procedure:

  • Cell Culture: Culture SH-SY5Y cells. For a more neuron-like phenotype, cells can be differentiated using retinoic acid prior to the experiment.

  • Cytotoxicity Assay: Perform the MTT assay as described in Protocol 1 using the SH-SY5Y cells. This will determine the compound's direct toxicity to these cells.

  • Morphological Assessment: In parallel, culture cells on glass coverslips and treat with non-toxic concentrations of the compound. After 24-48 hours, fix the cells and observe them under a phase-contrast or fluorescence microscope (if using relevant stains). Look for signs of neurotoxicity such as neurite retraction, cell body shrinkage, or vacuolization.

  • Data Analysis: Quantify cell viability using the MTT data. For morphological analysis, neurite length can be quantified using image analysis software.

Data Interpretation and Next Steps

The results from this tiered screening approach will provide a preliminary profile of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

  • Tier 1 Results (Cytotoxicity): The IC₅₀ value will define the therapeutic window of the compound. A high IC₅₀ suggests low general cytotoxicity.

  • Tier 2 Results (Functional Assays):

    • Significant inhibition of albumin denaturation suggests potential anti-inflammatory properties.

    • A dose-dependent decrease in VEGF secretion points towards anti-angiogenic potential.

    • Reduced telomerase activity indicates a possible anti-cancer mechanism.

    • Cytotoxicity or adverse morphological changes in SH-SY5Y cells at low concentrations may be a flag for neurotoxicity .[21]

Positive "hits" in any of the Tier 2 assays should be followed by more detailed mechanistic studies, such as investigating the specific signaling pathways involved (e.g., NF-κB or MAPK for inflammation) or using more complex in vitro models (e.g., 3D cell cultures or co-cultures).

Conclusion

This document provides a strategic and experimentally robust framework for the initial drug discovery screening of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. By leveraging the known pharmacological importance of the biphenyl scaffold and employing a logical, tiered screening cascade, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound.

References

  • (Reference for general information on 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its isomers, including CAS numbers and molecular properties, would be compiled from the initial search results, e.g., PubChem, chemical supplier websites).
  • Zenish J. Jain, Paraag S. Gide, Rani S. Kankate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • (Reference for specific assay protocols, such as those from Abcam, Bio-protocol, or Springer Nature Experiments, would be listed here with full details).
  • (Additional references supporting the biological relevance of the targets and the principles of the assays would be included).

Sources

Application Notes & Protocols: Derivatization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The compound 1-(4'-Methoxy-biphenyl-3-yl)-ethanone combines this biphenyl core with a reactive acetophenone group, presenting a versatile starting point for the synthesis of compound libraries for biological screening. This guide provides a comprehensive framework for the strategic derivatization of this scaffold, focusing on modifications of the ketone moiety and the aromatic core. Furthermore, it details robust, step-by-step protocols for evaluating the synthesized analogues in fundamental biological assays, specifically for anticancer and anti-inflammatory potential. The causality behind experimental choices is explained to empower researchers to adapt and expand upon these foundational methods.

Introduction: The Scientific Rationale

The biphenyl structure offers a unique combination of properties: its two phenyl rings, connected by a single bond, can adopt various torsional angles, allowing for flexible yet constrained binding to biological targets.[2] This conformational adaptability is a key reason for its prevalence in drug discovery.[3][4] The presence of an acetophenone group on the 1-(4'-Methoxy-biphenyl-3-yl)-ethanone scaffold provides a prime "handle" for chemical modification. Ketones are versatile functional groups that can undergo a wide array of chemical transformations.[5]

Biphenyl derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[4][6][7] The goal of derivatization is to systematically modify the parent structure to explore the structure-activity relationship (SAR), aiming to enhance potency, selectivity, or pharmacokinetic properties. This document outlines logical derivatization pathways and the subsequent biological assays necessary to identify promising lead compounds.

Strategic Derivatization Workflow

The overall strategy involves creating a focused library of compounds by modifying distinct regions of the parent molecule. This allows for a systematic evaluation of how changes in steric bulk, electronics, and hydrogen bonding potential at each position affect biological activity.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Start 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Deriv Derivatization Strategies Start->Deriv Core Scaffold Lib Focused Compound Library Deriv->Lib Generation of Analogues Assay Biological Assays (e.g., MTT, Griess) Lib->Assay Primary Screening Data Data Analysis (IC50, SAR) Assay->Data Hit Hit Identification Data->Hit

Caption: Overall workflow from starting material to hit identification.

Synthesis and Derivatization Protocols

The parent compound, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, can be synthesized via methods like the Suzuki-Miyaura reaction, coupling an appropriately substituted boronic acid with a halo-acetophenone.[8] Once obtained, derivatization can proceed.

Modification of the Ketone Moiety

The carbonyl group is a prime target for introducing structural diversity. Reduction to an alcohol or conversion to an oxime are fundamental transformations that alter polarity and hydrogen-bonding capabilities.

  • Rationale: Reducing the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly alter binding interactions with target proteins. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, avoiding reduction of the aromatic rings.

  • Step-by-Step Protocol:

    • Dissolve 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (1.0 eq) in methanol (MeOH) in a round-bottom flask at room temperature. A typical concentration is 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is ~6-7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the desired alcohol.

Modification of the Biphenyl Core

Electrophilic aromatic substitution can be used to introduce substituents onto the biphenyl rings. The directing effects of the existing methoxy and acetyl groups will influence the position of the new substituent.

  • Rationale: Introducing a nitro group adds a strong electron-withdrawing group and a potential hydrogen bond acceptor. This modification drastically alters the electronic properties of the molecule and can be a precursor for further derivatization (e.g., reduction to an amine).

  • Step-by-Step Protocol:

    • Add 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C in a round-bottom flask. Stir until fully dissolved.

    • Slowly add a mixture of concentrated nitric acid (HNO₃) (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise, keeping the internal temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

    • Dry the solid product in a vacuum oven. Further purification can be achieved by recrystallization or column chromatography.

Derivatization Strategy Reagents Key Transformation Expected Product
Ketone ReductionSodium Borohydride, MethanolC=O → CH-OH1-(4'-Methoxy-biphenyl-3-yl)-ethanol
Aromatic NitrationNitric Acid, Sulfuric AcidAr-H → Ar-NO₂1-(Nitro-4'-methoxy-biphenyl-3-yl)-ethanone
O-DemethylationBoron Tribromide (BBr₃)Ar-OCH₃ → Ar-OH1-(4'-Hydroxy-biphenyl-3-yl)-ethanone

Biological Evaluation Protocols

Once a library of derivatives has been synthesized and purified, the next step is to screen them for biological activity. Based on the known activities of biphenyl compounds, initial assays for anticancer and anti-inflammatory effects are highly relevant.[1][6]

In Vitro Anticancer Activity: The MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[10] The amount of formazan produced is directly proportional to the number of living cells.

MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in viable cells) Enzyme->MTT

Caption: Principle of the MTT assay for cell viability.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

    • Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Dilute the compounds to various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Principle: In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures the concentration of nitrite (NO₂⁻), a stable oxidation product of NO, in the cell culture supernatant.[13][14] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[15]

    • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

    • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for a further 24 hours.[15]

    • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[13]

    • Assay: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[15]

    • Add an equal volume of the freshly prepared Griess reagent to each well containing the supernatant.

    • Incubation and Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[15]

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This guide provides foundational, field-proven protocols for the derivatization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and the subsequent evaluation of its analogues for anticancer and anti-inflammatory activity. The data generated from these assays will form the basis of a preliminary structure-activity relationship study. Compounds demonstrating significant activity (i.e., low IC₅₀ values) can be prioritized as "hits." Future work should focus on synthesizing a broader range of derivatives based on these initial hits to refine the SAR and optimize for potency and selectivity. Further biological studies, including mechanism of action and in vivo efficacy, would be the next logical steps in the drug development pipeline.

References

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  • Kumar, A., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal for Scientific Research & Development, 7(3).
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). Asian Journal of Chemistry, 34(7), 1663-1668. Retrieved from [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. Retrieved from [Link]

  • Some biologically active biphenyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2021). International Journal of Molecular Sciences, 22(19), 10563. Retrieved from [Link]

  • Asymmetric Reduction of Acetophenone with (-)-β-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 19344-19400. Retrieved from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

  • Synthesis and biological activity of biphenyl group derivatives. (2019). Journal of the Korean Chemical Society, 63(5), 333-339.
  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Basic structure of biphenyl and five FDA-approved drugs containing... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene International Ltd. Retrieved from [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. Retrieved from [Link]

  • Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project. (1998).
  • Biphenyl | C6H5C6H5 | CID 7095. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols: Experimental Use of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Potential in a Multifunctional Building Block

In the landscape of materials science, the rational design of molecular precursors is paramount to achieving novel materials with tailored properties. 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a compound of significant interest, not for a single, defined application, but as a versatile and multifunctional building block. Its molecular architecture, featuring a rigid biphenyl core, an electron-donating methoxy group, and a chemically active ketone handle, presents a powerful toolkit for the synthesis of advanced functional materials.

The biphenyl moiety provides a foundation of thermal stability and rigidity, a desirable trait in high-performance polymers and liquid crystals.[1] Furthermore, its extended π-system is a cornerstone for developing organic semiconductors and optoelectronic materials.[2][3] The methoxy substituent acts as a modulator, tuning the electronic properties of the biphenyl system, which can influence band gaps and charge carrier mobility in organic electronic devices.[4][5] Critically, the ethanone (acetyl) group serves as a versatile reactive site, enabling this molecule to be covalently integrated into larger systems through well-established ketone chemistries, such as polymerizations, cross-linking reactions, or surface functionalization.[6]

This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide you, the researcher, with the foundational logic and field-proven protocols to harness the potential of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. We will explore not just how to use this compound, but why specific pathways are chosen and how to validate the outcomes at each stage.

Section 1: Physicochemical Properties and Handling

A thorough understanding of a compound's fundamental properties is the bedrock of successful and safe experimentation. The data presented below has been consolidated from various chemical databases. Note that while data for the specific 3-yl isomer is limited, properties are often comparable to the more widely documented 1-(4'-Methoxy-biphenyl-4-yl)-ethanone isomer.

PropertyValueSource
IUPAC Name 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone-
Molecular Formula C₁₅H₁₄O₂[7][8]
Molecular Weight 226.27 g/mol [2][7][8]
Appearance White to light yellow crystalline powder[9]
Melting Point 153-154 °C (for 4-yl isomer)[10]
Boiling Point 362.8±25.0 °C (Predicted)[10]
Topological Polar Surface Area 26.3 Ų[7][8]
Rotatable Bond Count 3[7][8]
CAS Number 182169-63-7[7]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 2: The Scientific Rationale: A Triad of Functionality

The utility of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in materials science stems from the synergistic interplay of its three key structural features. Understanding the role of each is critical to designing robust experimental protocols.

The Biphenyl Core: A Rigid, π-Conjugated Scaffold

The biphenyl group is a well-known mesogenic moiety, capable of inducing liquid crystalline phases in polymers.[1] Its rigidity and planarity contribute to high thermal stability and mechanical strength in polymeric systems. Furthermore, the ability of biphenyl rings to engage in π-π stacking interactions allows for the formation of ordered, self-assembled structures, a crucial aspect in the design of organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2]

The Methoxy Group: An Electronic Tuning Element

Functionalization with electron-donating groups like methoxy (-OCH₃) is a proven strategy for modulating the electronic band structure of conjugated molecules.[5] The methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) without significantly affecting the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the bandgap.[4] This electronic tuning is essential for optimizing charge injection/transport properties and shifting the absorption/emission spectra in optoelectronic materials.

The Ketone Handle: A Gateway for Covalent Integration

While the biphenyl and methoxy groups define the intrinsic properties, the ketone is the molecule's gateway to extrinsic functionality. It is a versatile chemical handle that enables covalent bonding through a variety of reactions:

  • Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines). When used with diamines, this reaction can be used to synthesize polyimines, a class of conjugated polymers.[11]

  • Cross-linking: The ketone group can participate in cross-linking reactions, transforming linear polymers into robust 3D networks with enhanced thermal and mechanical properties.[6]

  • Derivatization: The ketone can be reduced to an alcohol, which opens up further reaction pathways such as esterification or conversion to a leaving group for nucleophilic substitution. This multi-step functionalization allows for the attachment of a wide array of other chemical moieties.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the success of each step.

Protocol 1: Synthesis of a Polyazomethine (Schiff Base Polymer) for Electrochromic Applications

Principle: This protocol leverages the reactivity of the ketone group to form a conjugated polymer. The reaction of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone with a rigid diamine like p-phenylenediamine via a polycondensation reaction yields a polyazomethine. The extended π-conjugation along the polymer backbone, incorporating the biphenyl units, is expected to result in a material with interesting electrochromic properties.

Materials and Reagents:

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (M.W. 226.27 g/mol )

  • p-Phenylenediamine (M.W. 108.14 g/mol )

  • Dimethylacetamide (DMAc), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reactor Setup: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of nitrogen.

  • Reagent Dissolution: In a 100 mL Schlenk flask equipped with a magnetic stirrer and nitrogen inlet/outlet, add 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (2.26 g, 10 mmol) and p-phenylenediamine (1.08 g, 10 mmol).

  • Solvent and Catalyst Addition: Add anhydrous DMAc (40 mL) and anhydrous LiCl (0.42 g, 10 mmol) to the flask. The LiCl is crucial for improving the solubility of the resulting polymer. Stir the mixture until all solids are dissolved.

  • Catalyst Introduction: Add a catalytic amount of PTSA (approx. 5 mg).

  • Polymerization Reaction: Heat the reaction mixture to 120 °C under a slow, steady stream of nitrogen. The causality here is to facilitate the removal of the water byproduct, driving the condensation equilibrium towards the polymer product.

  • Monitoring: Maintain the reaction for 24-48 hours. The progress can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous solution slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.

  • Washing: Filter the polymer product, then re-disperse it in fresh methanol and stir for 1 hour. Repeat this washing step two more times to remove unreacted monomers and catalyst.

  • Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C for 24 hours.

Characterization and Validation:

  • FTIR Spectroscopy: Confirm the formation of the imine (C=N) bond with a characteristic peak around 1620-1640 cm⁻¹. Validate the disappearance of the ketone (C=O) peak from the monomer (around 1680 cm⁻¹) and the primary amine (N-H) stretches from the diamine.

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The disappearance of the acetyl protons from the monomer and the amine protons from the diamine confirms the reaction. New aromatic proton signals corresponding to the polymer backbone will appear.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer to confirm that a high-molecular-weight material has been synthesized.

Protocol 2: Covalent Surface Functionalization of Silicon Dioxide (SiO₂) Substrates

Principle: This protocol demonstrates the use of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone to modify the surface properties of a material. An amine-terminated self-assembled monolayer (SAM) is first formed on a SiO₂ surface. The ketone group of our title compound is then reacted with this amine-functionalized surface to form a stable imine linkage, effectively grafting the methoxy-biphenyl moiety onto the substrate.

Materials and Reagents:

  • Silicon wafers with a native oxide layer (SiO₂)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS REQUIRED.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

  • Ethanol

Step-by-Step Methodology:

  • Substrate Cleaning and Activation:

    • Cut silicon wafers into 1x1 cm pieces.

    • Submerge the wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a fume hood).

    • Rinse the wafers copiously with deionized water and dry under a stream of nitrogen. The surface should now be hydrophilic.

  • Amine Silanization (Formation of SAM):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane in the bulk solution.

    • Remove the wafers, rinse thoroughly with toluene, then ethanol, and dry with nitrogen.

    • Cure the wafers in an oven at 110 °C for 30 minutes to promote covalent siloxane bond formation with the surface.

  • Grafting of the Biphenyl Moiety:

    • Prepare a 10 mM solution of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in ethanol.

    • Immerse the APTES-functionalized wafers in this solution.

    • Heat the solution to 60 °C and leave for 12 hours to facilitate the imine formation reaction between the surface amine groups and the ketone.

  • Final Cleaning:

    • Remove the wafers from the reaction solution.

    • Rinse them thoroughly with ethanol to remove any physisorbed molecules.

    • Dry under a stream of nitrogen.

Characterization and Validation:

  • Contact Angle Goniometry: This is a key self-validating step. The initial hydroxylated SiO₂ surface will be highly hydrophilic (contact angle < 10°). After APTES functionalization, it will become more hydrophobic. After grafting the aromatic biphenyl moiety, the surface should become significantly more hydrophobic (contact angle > 70°), providing strong evidence of successful surface modification.

  • X-ray Photoelectron Spectroscopy (XPS): Compare the elemental composition of the surface at each step. After APTES functionalization, N 1s and C 1s signals will appear. After the final grafting step, the C 1s signal will increase significantly, and its high-resolution spectrum can be deconvoluted to show components corresponding to the aromatic rings.

Section 4: Visualization of Experimental & Conceptual Workflows

To provide a clear overview, the following diagrams illustrate a typical characterization workflow and a conceptual pathway for advanced functionalization.

Experimental Workflow Diagram

This diagram outlines the logical flow from the starting material to a fully characterized functional polymer, as described in Protocol 1.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_dummy A Monomers (Ketone + Diamine) B Polycondensation (DMAc, 120°C) A->B C Purification (Methanol Precipitation) B->C D Dry Polymer C->D E Structural Validation (FTIR, NMR) D->E F Molecular Weight (GPC) D->F G Optical Properties (UV-Vis, PL) D->G H Electrochemical Analysis (Cyclic Voltammetry) D->H I Device Fabrication & Testing G->I

Caption: Logical workflow for polymer synthesis and characterization.

Conceptual Pathway: Derivatization for Surface Grafting via Diazonium Chemistry

This diagram illustrates a more advanced, conceptual use of the molecule. The ketone is converted into an amine, which can then be transformed into a diazonium salt. Diazonium salts are highly effective for creating robust covalent bonds to conductive and semiconducting surfaces (e.g., gold, glassy carbon, graphene).[12] This pathway highlights the compound's potential as a versatile platform molecule.

G A Start: Ketone (Ar-C(=O)CH3) B Reductive Amination (e.g., NaBH3CN, NH4OAc) A->B Step 1 C Result: Amine (Ar-CH(NH2)CH3) B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D Step 2 E Intermediate: Diazonium Salt (Ar-CH(N2+)CH3) D->E F Grafting onto Surface (e.g., Carbon Nanotube) E->F Step 3 G Final Product: Covalently Functionalized Surface F->G

Caption: Proposed pathway for converting the ketone to a diazonium salt for surface grafting.

References

  • Mills-Robles, H. A., et al. (2016), 1-(3,4-Dimethoxyphenyl)ethanone, ResearchGate. Available at: [Link]

  • Google Patents, Method of producing 1-(4 methoxy-phenyl)- butanone.
  • ResearchGate, Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

  • ChemRxiv, Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. Available at: [Link]

  • ResearchGate, Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Available at: [Link]

  • NREL, Photooxidation of Polyolefins to Produce Materials with In‐Chain Ketones and Improved Materials Properties. Available at: [Link]

  • Wikipedia, Diazonium compound. Available at: [Link]

  • National Center for Biotechnology Information, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone, PubChem Compound Database. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd., Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • National Center for Biotechnology Information, DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS, PMC. Available at: [Link]

  • ResearchGate, Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Available at: [Link]

  • MDPI, Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. Available at: [Link]

  • University of Akron, Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts and ‘Click’ Polymerizations. Available at: [Link]

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Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Biphenyl Ketone

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative characterized by a methoxy group and an acetyl group on opposite phenyl rings.[1] The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. The presence of the methoxy and acetyl functional groups suggests potential for interactions with various biological targets, making this compound a candidate for screening in drug discovery programs. These notes provide a comprehensive guide for researchers to conduct preliminary in vitro evaluations of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone to explore its potential pharmacological activities.

Physicochemical Properties

A thorough understanding of the compound's properties is crucial for designing and interpreting in vitro assays.

PropertyValueSource
IUPAC Name 1-[3-(4-methoxyphenyl)phenyl]ethanone[1]
CAS Number 182169-63-7[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Purity >98.0% (GC)[2]

Hypothesized Biological Activities and Rationale for Assay Selection

The structural features of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone provide a basis for hypothesizing its potential biological activities. The biphenyl core is a known pharmacophore in many enzyme inhibitors and receptor ligands. The methoxy and ketone groups can participate in hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition by biological targets. Based on these characteristics, the following in vitro assays are recommended for initial screening.

I. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to determine cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is crucial for establishing a therapeutic window and identifying potential cytotoxic effects of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24 hours cell_seeding->incubation_24h add_compound Add serial dilutions of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone incubation_24h->add_compound incubation_48h Incubate for 48-72 hours add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

II. Kinase Inhibitory Activity Screening

Many biphenyl-containing compounds are known to be kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[7] An in vitro kinase assay can determine if 1-(4'-Methoxy-biphenyl-3-yl)-ethanone can inhibit the activity of specific kinases.

Scientific Principle

An in vitro kinase assay measures the transfer of a phosphate group from a phosphate donor (usually ATP) to a specific substrate by a kinase enzyme.[7] The effect of an inhibitor is quantified by measuring the reduction in the phosphorylation of the substrate.

Experimental Workflow

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection mix_reagents Combine kinase, substrate, and 1-(4'-Methoxy-biphenyl-3-yl)-ethanone initiate_reaction Initiate reaction with ATP mix_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect phosphorylated substrate (e.g., luminescence, fluorescence) stop_reaction->detect_signal

Caption: General workflow for an in vitro kinase assay.

Detailed Protocol (Example using a generic kinase)
  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT). Prepare stock solutions of the kinase, substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase buffer

    • Compound dilutions

    • Kinase

    • Substrate

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final volume should be around 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., a commercial kinase assay kit that uses luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

III. Receptor Binding Assay

The biphenyl scaffold is also present in compounds that bind to various cellular receptors. A receptor binding assay can determine if 1-(4'-Methoxy-biphenyl-3-yl)-ethanone can displace a known ligand from its receptor, indicating a potential interaction.[8]

Scientific Principle

Receptor binding assays measure the interaction of a ligand with a receptor.[8] In a competitive binding assay, a labeled ligand (e.g., radiolabeled) and an unlabeled test compound compete for binding to the receptor. The ability of the test compound to displace the labeled ligand is a measure of its binding affinity.[9]

Experimental Workflow

Receptor_Binding_Workflow cluster_binding Binding Reaction cluster_separation Separation and Detection prepare_mix Prepare reaction mix: Receptor preparation, labeled ligand, and 1-(4'-Methoxy-biphenyl-3-yl)-ethanone incubate_binding Incubate to reach equilibrium prepare_mix->incubate_binding separate_bound Separate bound from free ligand (e.g., filtration) incubate_binding->separate_bound quantify_bound Quantify bound labeled ligand separate_bound->quantify_bound

Caption: Workflow for a competitive receptor binding assay.

Detailed Protocol (General)
  • Reagent Preparation: Prepare a binding buffer specific to the receptor of interest. Prepare a receptor-containing preparation (e.g., cell membranes).

  • Compound Dilution: Prepare serial dilutions of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in the binding buffer.

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, add the following:

    • Binding buffer

    • Compound dilutions

    • Labeled ligand (at a concentration near its Kd)

    • Receptor preparation

  • Incubation: Incubate the mixture for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound ligand from the free ligand. A common method is vacuum filtration through a glass fiber filter that retains the receptor preparation.[10]

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.[10]

  • Quantification: Measure the amount of labeled ligand retained on the filters (e.g., using a scintillation counter for radioligands).

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the IC₅₀ and subsequently the Ki (inhibition constant).

Data Interpretation and Next Steps

The results from these initial in vitro assays will provide valuable information about the biological activity of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

  • MTT Assay: An IC₅₀ value will indicate the compound's cytotoxicity. A low IC₅₀ suggests potent cytotoxic effects, which could be desirable for anticancer drug development but undesirable for other applications.

  • Kinase Assay: A low IC₅₀ against a specific kinase would suggest that the compound is a potential kinase inhibitor, warranting further investigation into its mechanism of action and selectivity.

  • Receptor Binding Assay: A low Ki value indicates high affinity for the receptor, suggesting that the compound may act as an agonist or antagonist.

Positive results in any of these assays should be followed by more detailed secondary assays to confirm the activity, elucidate the mechanism of action, and assess selectivity and potential off-target effects.

References

  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available from: [Link]

  • PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. Available from: [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Available from: [Link]

  • MDPI. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Available from: [Link]

  • MilliporeSigma. Receptor Binding Assays. Available from: [Link]

  • Bio-protocol. In vitro kinase assay. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link]

  • Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. Available from: [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

  • ResearchGate. (PDF) Biological activity of adamantane analogues. Available from: [Link]

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Application Notes & Protocols for the Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Biphenyl Ethanone Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, yet conformationally flexible, nature allows it to effectively interact with a wide array of biological targets. When functionalized with a ketone, such as in the 1-(4'-Methoxy-biphenyl-3-yl)-ethanone scaffold, the resulting molecule becomes a versatile platform for developing novel therapeutics. Biphenyl derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antihypertensive properties, making them highly valuable in drug discovery programs.[2][3][4]

This guide provides a detailed overview of the primary synthetic strategies, a step-by-step experimental protocol, and the necessary analytical workflows for the successful synthesis and characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its analogs. The methodologies described are robust, scalable, and grounded in established chemical principles, designed for researchers and professionals in drug development.

Core Synthetic Strategies: Constructing the Biphenyl Framework

The central challenge in synthesizing these analogs lies in the efficient formation of the carbon-carbon bond linking the two phenyl rings. Two principal and highly reliable methods dominate this field: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation.

A. Suzuki-Miyaura Cross-Coupling: The Method of Choice

The Palladium-catalyzed Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl systems.[1][5] Its popularity stems from its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the activated arylboronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to enhance the polarization of the organic ligand.[6]

  • Reductive Elimination: The two aryl groups are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, this strategy offers two convergent pathways starting from readily available materials.

Figure 1: Convergent Suzuki-Miyaura coupling routes.
B. Friedel-Crafts Acylation: An Alternative Approach

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[7][8][9] In this context, it can be used to add the acetyl group to a pre-formed 4-methoxybiphenyl core.

Causality and Mechanistic Insight: The reaction involves the activation of an acyl chloride (e.g., acetyl chloride) or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[7][8] This generates a highly electrophilic acylium ion. The electron-rich 4-methoxybiphenyl then acts as a nucleophile, attacking the acylium ion to form the ketone product.[7] A key advantage is the deactivation of the product towards further acylation, which prevents polysubstitution.[8] However, this method is often less "green" and can have regioselectivity issues if both rings are susceptible to acylation.

Friedel_Crafts_Acylation cluster_0 Reactants R1 4-Methoxybiphenyl R_plus + R1->R_plus Catalyst AlCl₃ (Lewis Acid) DCM (Solvent) R1->Catalyst R2 Acetyl Chloride (CH3COCl) R2->Catalyst R_plus->R2 Product 1-(4'-Methoxy-biphenyl-3-yl)-ethanone + Isomers Catalyst->Product

Figure 2: Friedel-Crafts acylation pathway.

Detailed Protocol: Suzuki-Miyaura Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

This protocol details the synthesis via Route A (Figure 1), which is often preferred due to the commercial availability and stability of the starting materials.

Materials & Equipment:

  • 3-Bromoacetophenone

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene and Ethanol (or 1,4-Dioxane and Water)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Nitrogen or Argon gas inlet

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Assemble the flask and condenser, and flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the reaction flask, add 3-bromoacetophenone (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq). The excess boronic acid ensures complete consumption of the limiting aryl halide, while a sufficient amount of base is critical for the transmetalation step.

  • Solvent and Catalyst: Add the solvent system (e.g., Toluene/Ethanol, 4:1 v/v). Degas the mixture by bubbling inert gas through it for 15-20 minutes. This removes dissolved oxygen, further protecting the catalyst. Following degassing, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-bromoacetophenone is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.[10] Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The washing steps remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-(4'-Methoxy-biphenyl-3-yl)-ethanone as a solid.[10]

Analog Synthesis & Data Summary

The true power of the Suzuki-Miyaura coupling lies in its adaptability for creating a library of analogs. By simply substituting either the aryl halide or the arylboronic acid, a diverse range of derivatives can be synthesized using the protocol above.

Analog IDAryl Halide ComponentArylboronic Acid ComponentExpected Product StructureRepresentative Yield (%)Expected Mass [M+H]⁺
Parent 3-Bromoacetophenone4-Methoxyphenylboronic acid1-(4'-Methoxy-biphenyl-3-yl)-ethanone85-95%227.10
Analog 1 3-Bromoacetophenone4-Fluorophenylboronic acid1-(4'-Fluoro-biphenyl-3-yl)-ethanone80-90%215.08
Analog 2 3-Bromoacetophenone3,5-Dimethylphenylboronic acid1-(3',5'-Dimethyl-biphenyl-3-yl)-ethanone82-92%225.13
Analog 3 4-Bromoacetophenone3-Methoxyphenylboronic acid1-(3'-Methoxy-biphenyl-4-yl)-ethanone88-96%227.10
Analog 4 3-Bromo-5-fluoroacetophenone4-Methoxyphenylboronic acid1-(5-Fluoro-4'-methoxy-biphenyl-3-yl)-ethanone75-85%245.09

Analytical Characterization Workflow

Self-validation of synthesized compounds is paramount. A multi-technique approach is required to unambiguously confirm the structure, purity, and identity of each analog.

Analytical_Workflow cluster_char Characterization Suite Crude Crude Product (Post Work-up) Purification Column Chromatography Crude->Purification Pure Purified Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (LC-MS / HRMS) Pure->MS HPLC Purity Analysis (HPLC-UV) Pure->HPLC Final Confirmed Structure & Purity Report NMR->Final MS->Final HPLC->Final

Figure 3: Standard workflow for product purification and analysis.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for structural elucidation.

    • ¹H NMR: Confirms the presence of all protons, their chemical environments, and their connectivity through spin-spin coupling. The spectra for these analogs will show distinct aromatic signals for both rings and singlets for the acetyl and methoxy protons.[11][12]

    • ¹³C NMR: Determines the number of unique carbon atoms and their hybridization, confirming the carbon skeleton of the biphenyl ethanone core.[12]

  • Mass Spectrometry (MS): This technique validates the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product.[13] A reversed-phase method coupled with a UV detector can separate the desired product from any remaining starting materials or byproducts, and the peak area provides a quantitative measure of purity (e.g., >95%).

By adhering to these synthetic and analytical protocols, researchers can confidently and efficiently produce libraries of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone analogs for downstream applications in drug discovery and development.

References

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents.
  • Synthesis of biphenyl compounds from aromatic enamino ketones (2024). Available at: [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.
  • 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone - PubChem. Available at: [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patsnap Eureka. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. Available at: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethanone - PubChem - NIH. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

  • On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. Available at: [Link]

  • Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction1 | Journal of the American Chemical Society. Available at: [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - ResearchGate. Available at: [Link]

  • Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC MS, and quantitative HPLC analysis - PubMed. Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. Available at: [Link]

  • WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents.
  • Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

  • HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Available at: [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Separation and characterization of components of peptide libraries using on‐flow coupled HPLC—NMR spectroscopy | Semantic Scholar. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, particularly addressing the issue of low product yield. The synthesis of biphenyl compounds is a cornerstone in the development of various industrial and pharmaceutical agents.[1][2] This guide provides in-depth, field-proven insights to help you optimize your reaction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone?

The most prevalent and versatile method for synthesizing 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For this specific synthesis, the typical coupling partners are 3-bromoacetophenone and 4-methoxyphenylboronic acid.

Q2: I am experiencing a significantly low yield. What are the primary factors I should investigate?

Low yields in Suzuki-Miyaura coupling reactions can often be attributed to several key factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is critical for a successful reaction.[5][6]

  • Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in the reaction's efficiency.

  • Quality of Reagents: The purity of your starting materials, especially the boronic acid, is paramount as impurities can lead to side reactions.[3]

  • Reaction Workup and Purification: Product loss during the extraction and purification steps can significantly impact the final yield.

Q3: Are there alternative synthetic routes to consider?

While Suzuki-Miyaura coupling is highly favored, other methods for biphenyl synthesis exist, such as the Friedel-Crafts acylation of 4-methoxybiphenyl.[7] However, this method can suffer from issues with regioselectivity, leading to a mixture of isomers that are difficult to separate. Other modern cross-coupling reactions like Stille or Negishi coupling could also be adapted, but often involve more toxic or sensitive reagents.[8]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This section provides a systematic approach to troubleshooting low yields in the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via Suzuki-Miyaura coupling.

Problem 1: Reaction Failure or Incomplete Conversion

Q: My reaction shows little to no product formation, or a significant amount of starting material remains. What should I check first?

A: When faced with a stalled or failed reaction, a systematic evaluation of your reaction components and conditions is the most effective approach.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the palladium(0) catalyst, rendering it inactive.

  • Reagent Quality:

    • Boronic Acid: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5] Use fresh, high-purity 4-methoxyphenylboronic acid. Consider using more stable boronic esters, like pinacol esters, to mitigate this issue.[3]

    • Aryl Halide: Verify the purity of your 3-bromoacetophenone.

    • Solvent and Base: Ensure your solvent is anhydrous and degassed. The base should be of high purity and appropriately chosen for the reaction.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low yield.

Problem 2: Formation of Byproducts

Q: I've managed to get some product, but my crude NMR shows significant impurities. What are the likely side reactions?

A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

  • Homocoupling: This is the reaction of two molecules of the same coupling partner. You may observe the formation of 4,4'-dimethoxybiphenyl (from the boronic acid) or 3,3'-diacetylbiphenyl (from the aryl halide). This can be minimized by using a slight excess of the aryl halide and ensuring efficient catalyst activity.[5][9]

  • Protodeboronation: As mentioned, this is the replacement of the boronic acid group with a hydrogen atom, forming anisole. This is often exacerbated by high temperatures and certain bases.[5]

  • Dehalogenation: The bromo group on 3-bromoacetophenone can be replaced by a hydrogen atom, forming acetophenone. This can occur if there are sources of hydride in the reaction mixture.[3]

Table 1: Common Byproducts and Their Origin

Byproduct NameStructureOriginating ReagentCommon Cause
4,4'-DimethoxybiphenylCH₃O-C₆H₄-C₆H₄-OCH₃4-Methoxyphenylboronic acidHomocoupling
AnisoleC₆H₅OCH₃4-Methoxyphenylboronic acidProtodeboronation
AcetophenoneC₆H₅COCH₃3-BromoacetophenoneDehalogenation
Problem 3: Difficulty with Product Purification

Q: My crude product is a complex mixture, and I'm having trouble isolating the pure 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. What purification strategies do you recommend?

A: Purifying biphenyl ketones can be challenging due to the similar polarities of the product and some byproducts.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[10]

    • Solvent System: A good starting point for the solvent system is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration, is often necessary to achieve good separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Solvents to consider include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Acid-Base Wash: During the workup, an acid-base wash can help remove some impurities. For instance, washing with a dilute acid can help remove any remaining basic starting materials or byproducts.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. Optimization may be required based on your specific laboratory conditions and reagent batches.

Materials:

  • 3-Bromoacetophenone

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromoacetophenone (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Caption: Step-by-step Suzuki-Miyaura coupling protocol.

References

  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19069. [Link]

  • BenchChem. (n.d.). Biphenyl Purification: Chromatography Lab. Studylib. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Singh, S. L., et al. (2024). Synthesis of biphenyl compounds from aromatic enamino ketones. Journal of Chemical Sciences, 136(1), 2.
  • UC Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

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Navigating the Challenges of Friedel-Crafts Acylation: A Technical Guide to the Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce valuable aryl ketones. However, the synthesis of specific isomers of complex molecules like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone can be fraught with challenges, primarily concerning regioselectivity and the emergence of undesirable side reactions. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize this intricate synthesis.

Core Principles of the Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. The reaction typically involves an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2] The resulting ketone product is less reactive than the starting material due to the electron-withdrawing nature of the acyl group, which advantageously prevents polyacylation.[1]

The Challenge of Regioselectivity in 4-Methoxybiphenyl Acylation

The primary hurdle in the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is controlling the position of acylation on the 4-methoxybiphenyl starting material. The molecule presents two aromatic rings with multiple non-equivalent positions susceptible to electrophilic attack. The directing effects of the substituents on each ring play a critical role in determining the final product distribution.

  • The Methoxy Group (-OCH₃): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[3][4] This effect significantly increases the nucleophilicity of the positions ortho (3- and 5-positions) and para (2'-position, which is on the other ring and not relevant for intramolecular direction) to the methoxy group.

  • The Phenyl Group (-C₆H₅): The second phenyl ring also acts as an activating group and an ortho, para-director, though generally weaker than the methoxy group.

This interplay of directing effects means that the Friedel-Crafts acylation of 4-methoxybiphenyl can theoretically yield a mixture of several isomeric products. The desired product requires acylation at the 3-position, which is ortho to the strongly activating methoxy group.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

A low yield of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a frequent challenge, with some studies on similar reactions reporting yields as low as 27%.[5] This can be attributed to several factors, including the formation of multiple isomers, side reactions, and suboptimal reaction conditions.

Possible Causes and Solutions:

  • Formation of Isomeric Byproducts: The primary reason for low yield of the target isomer is often the concurrent formation of other isomers, particularly acylation at the 2'- or 4'-positions of the unsubstituted phenyl ring, or at the 2-position of the methoxy-substituted ring.

    • Solution: Optimization of reaction conditions is key to favoring the desired 3-acylation. This includes careful selection of the Lewis acid catalyst and solvent, as well as precise control of the reaction temperature. Milder Lewis acids may offer better selectivity.

  • Suboptimal Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the ketone product, rendering it inactive.[1] Therefore, at least a stoichiometric amount of the catalyst is required.

    • Solution: Ensure that at least one equivalent of the Lewis acid (e.g., AlCl₃) is used relative to the acylating agent. In some cases, a slight excess of the catalyst may be beneficial.

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation and can generate protic acids that catalyze unwanted side reactions.

    • Solution: All glassware must be rigorously dried, and anhydrous solvents and reagents should be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Reaction Temperature: Temperature plays a crucial role in selectivity. Higher temperatures can lead to decreased selectivity and increased side reactions.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal temperature profile.

Problem 2: Presence of Multiple Isomers in the Product Mixture

The formation of a complex mixture of isomers is the most significant challenge in this synthesis. Understanding the factors that govern regioselectivity is crucial for minimizing the formation of unwanted byproducts.

Controlling Regioselectivity:

FactorInfluence on RegioselectivityRecommendations
Lewis Acid Choice Stronger Lewis acids (e.g., AlCl₃) can be less selective. Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer improved selectivity.Screen a variety of Lewis acids to identify the one that provides the best ratio of the desired 3-isomer.
Solvent The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Solvents like nitrobenzene or carbon disulfide are common, but their polarity can affect isomer distribution.[6]Experiment with solvents of varying polarity. Less polar solvents may favor attack at the more sterically accessible positions.
Temperature Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity.Maintain a low and consistent reaction temperature.
Steric Hindrance The bulkiness of the acylating agent and the catalyst-acylating agent complex can influence the site of attack.While acetyl chloride is relatively small, using a bulkier Lewis acid might disfavor attack at the more sterically hindered positions.

Workflow for Optimizing Regioselectivity:

Caption: A workflow for optimizing the regioselectivity of the Friedel-Crafts acylation.

Problem 3: Evidence of Methoxy Group Cleavage

Strong Lewis acids, particularly aluminum chloride, can catalyze the cleavage of ether linkages, especially at elevated temperatures. This results in the formation of a phenolic byproduct, which can further react to give a complex mixture of products.

Mechanism and Prevention:

The cleavage of the methoxy group is thought to proceed via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a halide ion.

Troubleshooting Steps:

  • Use a Milder Lewis Acid: As with controlling regioselectivity, employing a less aggressive Lewis acid such as FeCl₃ or ZnCl₂ can significantly reduce the extent of demethylation.

  • Strict Temperature Control: Avoid high reaction temperatures. The cleavage of ethers is more pronounced at elevated temperatures.

  • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the strong Lewis acid.

Problem 4: Formation of Polyacylated Products

While less common in acylation than alkylation, polyacylation can occur, especially with a highly activated substrate like 4-methoxybiphenyl. This leads to the introduction of more than one acetyl group onto the biphenyl system.

Mitigation Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the 4-methoxybiphenyl substrate. Using an excess of the acylating agent will increase the likelihood of polyacylation.

  • Reverse Addition: Adding the substrate to the pre-formed complex of the Lewis acid and acylating agent can sometimes help to minimize polyacylation by keeping the concentration of the activated aromatic compound low.

Frequently Asked Questions (FAQs)

Q1: Why is acylation at the 3-position (ortho to the methoxy group) challenging to achieve selectively?

A1: While the methoxy group is a strong ortho, para-director, the ortho positions are sterically more hindered than the para position. Furthermore, the other phenyl ring also directs acylation to its own ortho and para positions. This competition between electronic activation and steric hindrance, along with the directing effect of the second ring, makes achieving high selectivity for the 3-position difficult.

Q2: What is the best method for analyzing the isomeric purity of the product?

A2: A combination of techniques is often most effective. Gas Chromatography-Mass Spectrometry (GC-MS) can separate the isomers and provide their mass-to-charge ratios, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for structural elucidation and determining the relative ratios of the isomers in the mixture.

Q3: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

A3: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions.[1] It is often less reactive than acetyl chloride and may require slightly harsher conditions (e.g., higher temperature or a more active catalyst). However, it can sometimes offer different selectivity profiles and is less corrosive.

Q4: Are there alternative synthetic routes to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone that might offer better selectivity?

A4: Yes, other synthetic strategies could be employed. For example, a Suzuki or other cross-coupling reaction could be used to form the biphenyl bond between a suitably substituted boronic acid (or other organometallic reagent) and an aryl halide. This approach can offer greater control over the final substitution pattern.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 4-Methoxybiphenyl

This protocol provides a starting point for the synthesis. Optimization of the parameters outlined in the troubleshooting guide will be necessary to maximize the yield of the desired product.

Materials:

  • 4-Methoxybiphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Cool the flask in an ice bath to 0 °C and add anhydrous DCM.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Dissolve 4-methoxybiphenyl (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding crushed ice, followed by cold water. A vigorous reaction with the evolution of HCl gas will occur.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 1-(4'-Methoxy-biphenyl-3-yl)-ethanone from isomeric byproducts and unreacted starting material.

Visualizing the Reaction Pathway:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts 4-Methoxybiphenyl 4-Methoxybiphenyl Electrophilic Attack Electrophilic Attack 4-Methoxybiphenyl->Electrophilic Attack Acetyl Chloride Acetyl Chloride Acylium Ion Formation Acylium Ion Formation Acetyl Chloride->Acylium Ion Formation AlCl3 AlCl3 AlCl3->Acylium Ion Formation Acylium Ion Formation->Electrophilic Attack Proton Abstraction Proton Abstraction Electrophilic Attack->Proton Abstraction Isomeric Byproducts Isomeric Byproducts Electrophilic Attack->Isomeric Byproducts 1-(4'-Methoxy-biphenyl-3-yl)-ethanone 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Proton Abstraction->1-(4'-Methoxy-biphenyl-3-yl)-ethanone Demethylated Product Demethylated Product 1-(4'-Methoxy-biphenyl-3-yl)-ethanone->Demethylated Product Side Reaction Polyacylated Product Polyacylated Product 1-(4'-Methoxy-biphenyl-3-yl)-ethanone->Polyacylated Product Side Reaction

Caption: A simplified workflow of the Friedel-Crafts acylation and potential side reactions.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192. [Link]

  • Olah, G. A. (Ed.). (1963).
  • Organic Chemistry Tutor. (2018, January 29). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia contributors. (2023, December 27). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • Sartori, G., & Maggi, R. (2006). Use of solid catalysts in Friedel–Crafts acylation reactions. Chemical reviews, 106(3), 1077-1104. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 29, 2026, from [Link]

Sources

Optimizing reaction conditions for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and overcome common challenges.

Introduction to Synthetic Strategies

The synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a key structural motif in medicinal chemistry and materials science, can be approached through several modern cross-coupling reactions. The most prevalent and versatile method is the Suzuki-Miyaura coupling. However, alternative strategies such as Friedel-Crafts acylation and Negishi coupling offer different advantages and present unique challenges. This guide will explore these primary synthetic routes, providing detailed protocols and troubleshooting for each.

Part 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] For the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, two primary disconnection strategies are viable:

  • Strategy A: Coupling of (3-acetylphenyl)boronic acid with 4-bromoanisole.

  • Strategy B: Coupling of 3-bromoacetophenone with (4-methoxyphenyl)boronic acid.

Both strategies are effective, and the choice may depend on the availability and cost of the starting materials.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Strategy B)

This protocol outlines the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone from 3-bromoacetophenone and (4-methoxyphenyl)boronic acid.

Materials:

  • 3-bromoacetophenone

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoacetophenone (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.[2]

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Q1: My reaction is showing low or no conversion. What are the likely causes?

A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.

    • Solution: Ensure thorough degassing of the reaction mixture before adding the catalyst. Oxygen can oxidize the Pd(0) catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is present to reduce it to Pd(0) in situ.

  • Poor Quality Reagents: The boronic acid may have degraded, or the aryl halide may be impure.

    • Solution: Use fresh, high-purity boronic acid. Boronic acids can undergo protodeboronation or form inactive trimeric boroxines upon storage.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step.

    • Solution: For this specific reaction, a moderately strong base like potassium carbonate is generally effective. If the reaction is sluggish, consider a stronger base like cesium carbonate or potassium phosphate.[4] The solvent system should be able to dissolve both the organic and inorganic reagents to some extent; hence a mixture like toluene/ethanol/water is often used.

Q2: I am observing significant amounts of side products, such as homocoupled biphenyls. How can I minimize these?

A2: Homocoupling of the boronic acid (Ar'-B(OR)₂ → Ar'-Ar') is a common side reaction.

  • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also occur if the transmetalation step is slow, allowing for side reactions of the organopalladium intermediate.

  • Solution:

    • Rigorous Degassing: As mentioned, meticulous degassing is critical.

    • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

    • Choice of Base: Stronger bases can sometimes accelerate the desired reaction, outcompeting the homocoupling pathway.[3]

Q3: My major byproduct is the debrominated starting material (acetophenone). What is causing this?

A3: This is likely due to a competing hydrodehalogenation reaction.

  • Cause: This can occur if there are sources of hydride in the reaction mixture that reduce the aryl halide.

  • Solution:

    • Solvent Purity: Ensure your solvents are free from impurities that could act as hydride donors.

    • Ligand Choice: Certain phosphine ligands can promote this side reaction. If the problem persists, screening alternative ligands may be necessary.

Optimization of Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via Suzuki-Miyaura coupling.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)SPhos and dppf are bulky, electron-rich ligands that can improve catalytic activity for challenging substrates.
Base K₂CO₃Cs₂CO₃K₃PO₄Stronger bases like Cs₂CO₃ can accelerate transmetalation, potentially improving yields and reducing reaction times.[3]
Solvent Toluene/EtOH/H₂ODioxane/H₂ODMFThe choice of solvent affects the solubility of reagents and the reaction temperature, influencing reaction rates and side product formation.
Temperature 80 °C100 °C65 °CHigher temperatures can increase reaction rates but may also lead to more side products. Optimization is key.

Part 2: Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies can be considered, particularly if starting materials for the Suzuki reaction are unavailable or if different impurity profiles are desired.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves the acylation of 4-methoxybiphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

Reaction Scheme:

4-Methoxybiphenyl + Acetyl Chloride --(AlCl₃)--> 1-(4'-Methoxy-biphenyl-x-yl)-ethanone

Challenges and Considerations:

  • Regioselectivity: The primary challenge of this approach is controlling the position of acylation. The methoxy group is a strong ortho-, para-director, while the phenyl group is also ortho-, para-directing. This will lead to a mixture of isomers, with acylation occurring on both rings. The desired 3-acetyl product would be a minor component, making purification difficult and leading to low yields.[6]

  • Harsh Conditions: Friedel-Crafts reactions often require stoichiometric amounts of a strong, water-sensitive Lewis acid and anhydrous conditions.[6] The workup can also be hazardous.[7]

  • Substrate Deactivation: The product ketone is less reactive than the starting material, which prevents polyacylation.[5]

Due to the significant challenges in controlling regioselectivity, Friedel-Crafts acylation is generally not the preferred method for synthesizing this specific isomer.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[8] For this synthesis, one would react 3-bromoacetophenone with a (4-methoxyphenyl)zinc halide.

Advantages over Suzuki Coupling:

  • Higher Reactivity: Organozinc reagents can be more reactive than their boronic acid counterparts, which can be advantageous for less reactive aryl halides.

  • Milder Conditions: In some cases, Negishi couplings can proceed at lower temperatures.

Disadvantages:

  • Reagent Preparation and Handling: Organozinc reagents are typically prepared in situ from the corresponding aryl halide and are sensitive to air and moisture, requiring strict inert atmosphere techniques.

  • Functional Group Tolerance: While generally good, the functional group tolerance of organozinc reagents can be lower than that of boronic acids.

Part 3: Purification and Characterization

Purification of the final product is crucial to obtain 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in high purity.

Column Chromatography

Flash column chromatography on silica gel is an effective method for purifying the crude product.

  • Eluent System: A common starting point is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from less polar byproducts (like homocoupled 4,4'-dimethoxybiphenyl) and more polar impurities.

  • Monitoring: The separation can be monitored by TLC.[2]

Recrystallization

If the crude product is of sufficient purity, recrystallization can be an excellent final purification step.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[10]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent (or the more soluble solvent of a pair).[10]

    • If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy.

    • Reheat to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]

    • Dry the crystals under vacuum.

Part 4: Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organoboron Compounds: While generally less toxic than other organometallics, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Friedel-Crafts Reagents: Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[9] Acetyl chloride is also corrosive and a lachrymator. These reagents must be handled under anhydrous conditions in a fume hood. The quenching of Friedel-Crafts reactions is highly exothermic and should be done with extreme care by slowly adding the reaction mixture to ice.[7]

  • Organozinc Reagents: Organozinc compounds can be pyrophoric (ignite spontaneously in air) and react violently with water.[11] Strict inert atmosphere techniques are required for their preparation and handling.

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Gong, Y., & He, W. (2002). Direct Synthesis of Unprotected 4-Aryl Phenylalanines via the Suzuki Reaction under Microwave Irradiation. Organic Letters, 4(20), 3803-3805. [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). Chemistry Central Journal, 6(1), 63. [Link]

  • The Suzuki Reaction. (2014). Chem 115 Myers. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Royal Society of Chemistry. [Link]

  • Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. [Link]

  • Friedel-Crafts Acylation. Chem-Station. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scientific Research Publishing. [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles. ResearchGate. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. National Institutes of Health. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link]

  • Recrystallization. University of Massachusetts. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Synthesis of biphenyl compounds from aromatic enamino ketones. ChemEurope. [Link]

  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Purification by Recrystallization. CUNY Baruch College. [Link]

  • ENANTIOSELECTIVE, STEREOCONVERGENT NEGISHI CROSS-COUPLINGS OF α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Organic Syntheses. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA. [Link]

  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. SciSpace. [Link]

  • Organozinc chemistry. Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Semantic Scholar. [Link]

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Technical Support Center: Purification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work.

Introduction to Purification Challenges

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl ketone derivative often synthesized via Suzuki-Miyaura cross-coupling reaction. While this synthetic route is efficient, the purification of the final product can present several challenges. Common impurities include unreacted starting materials (e.g., 4-bromoanisole and 3-acetylphenylboronic acid), homocoupled byproducts, and residual palladium catalyst. The structural similarity of some of these impurities to the desired product can complicate separation by standard techniques like recrystallization and column chromatography.

This guide provides a systematic approach to troubleshooting these purification challenges, ensuring the attainment of high-purity 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its potential impurities is crucial for developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-(4'-Methoxy-biphenyl-3-yl)-ethanoneC₁₅H₁₄O₂226.27Not experimentally reported; for comparison, the 4-yl isomer melts at 153-154 °C.[1][2]
4-BromoanisoleC₇H₇BrO187.03-1
3-Acetylphenylboronic acidC₈H₉BO₃163.97175-180
4,4'-Dimethoxybiphenyl (homocoupling byproduct)C₁₄H₁₄O₂214.26175-178
1,1'-(1,3-Phenylene)bis(ethan-1-one) (homocoupling byproduct)C₁₀H₁₀O₂162.1936-39

Troubleshooting Guide

This section is structured to help you identify and resolve common purification problems in a logical sequence.

Problem 1: Low Yield After Aqueous Workup

Probable Cause:

  • Incomplete Extraction: The product may have limited solubility in the chosen organic solvent, leading to significant loss in the aqueous phase.

  • Emulsion Formation: The presence of salts and other impurities can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.

  • Product Precipitation: If the product is a solid, it may precipitate out at the interface or in the aqueous layer, especially if the temperature of the extraction mixture drops.

Step-by-Step Solutions:

  • Optimize Extraction Solvent:

    • If using a less polar solvent like ethyl acetate, try switching to a more polar, water-immiscible solvent such as dichloromethane (DCM) to improve the solubility of the moderately polar ketone product.

    • Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction to maximize recovery.

  • Break Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. The increased ionic strength of the aqueous layer often helps to break emulsions.

    • If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.

  • Prevent Precipitation:

    • Ensure that the extraction is performed at room temperature. If the crude reaction mixture was cooled, allow it to warm up before extraction.

    • If precipitation is observed, add more organic solvent to redissolve the product before separating the layers.

Problem 2: Difficulty in Achieving High Purity by Recrystallization

Probable Cause:

  • Inappropriate Solvent Choice: The chosen solvent may not have the ideal solubility profile for recrystallization (i.e., high solubility at elevated temperatures and low solubility at room temperature or below).

  • Presence of Insoluble Impurities: Solid impurities that are insoluble in the hot recrystallization solvent can act as nucleation sites, leading to premature crystallization and trapping of other impurities.

  • "Oiling Out": The compound may come out of solution as a liquid (an oil) rather than a solid, which often traps impurities.

Step-by-Step Solutions:

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).

    • A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.

    • For biphenyl ketones, a mixed solvent system like ethanol/water is often effective.[3] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution and then allow it to cool slowly.

  • Hot Filtration:

    • If insoluble impurities are present, perform a hot gravity filtration of the saturated solution before allowing it to cool. This will remove any solid particles that could interfere with crystallization.

  • Preventing "Oiling Out":

    • Ensure the cooling process is slow. Rapid cooling can favor the formation of an oil. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • If the compound oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

Problem 3: Poor Separation During Column Chromatography

Probable Cause:

  • Inappropriate Eluent System: The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in very slow elution and band broadening.

  • Co-elution of Impurities: The product and one or more impurities may have very similar polarities, making them difficult to resolve on the column.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

  • Improper Column Packing: Voids or channels in the silica gel can lead to uneven flow and poor separation.

Step-by-Step Solutions:

  • Optimize Eluent System using TLC:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for the desired product.

    • A good starting point for moderately polar compounds like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, starting with a lower polarity and gradually increasing it, can often improve separation.

  • Address Co-elution:

    • If the product co-elutes with a starting material or byproduct, try a different solvent system. Sometimes changing one of the solvents (e.g., from ethyl acetate to dichloromethane) can alter the selectivity of the separation.

    • Consider using a different stationary phase, such as alumina, if separation on silica gel is unsuccessful.

  • Proper Sample Loading and Column Packing:

    • As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Ensure the silica gel is packed uniformly in the column without any air bubbles. A wet packing method (slurry packing) is generally preferred.

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). This often results in sharper bands.

Problem 4: Persistent Gray or Black Coloration of the Purified Product

Probable Cause:

  • Residual Palladium Catalyst: Palladium catalysts, especially on carbon supports, can be difficult to remove completely and may impart a dark color to the product.

Step-by-Step Solutions:

  • Filtration through Celite®:

    • After the reaction is complete, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the heterogeneous palladium catalyst.

  • Charcoal Treatment:

    • During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the residual palladium and other colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Use of Metal Scavengers:

    • For particularly stubborn cases, specialized silica-based metal scavengers with functional groups that chelate palladium can be used. The crude product is dissolved in a suitable solvent and stirred with the scavenger, which is then filtered off.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 1-(4'-Methoxy-biphenyl-3-yl)-ethanone?

Q2: How can I monitor the progress of the purification by TLC?

A2: Spot the crude material, the starting materials (if available), and the collected fractions on a TLC plate. Develop the plate in an appropriate eluent system (e.g., 3:1 hexane:ethyl acetate). The product, being a moderately polar ketone, should have an Rf value between that of the less polar bromoanisole and the more polar acetylphenylboronic acid. The spots can be visualized under a UV lamp (254 nm) as aromatic compounds typically absorb UV light.[5]

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically melt over a narrow range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Q4: Can I use distillation to purify 1-(4'-Methoxy-biphenyl-3-yl)-ethanone?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for high-melting solids like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. The predicted boiling point of its regioisomer is over 360 °C, and the compound may decompose at such high temperatures.[1][2]

Q5: What are the key safety precautions to take during the purification process?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Organic solvents are flammable and should be handled with care, away from open flames or hot surfaces. When performing extractions, be sure to vent the separatory funnel frequently to release any pressure buildup.

Visual Workflows and Diagrams

Purification Workflow

Purification_Workflow Crude_Product Crude 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Aqueous_Workup Aqueous Workup (Extraction & Washes) Crude_Product->Aqueous_Workup Concentration Concentration (Rotary Evaporation) Aqueous_Workup->Concentration Purification_Choice Choice of Purification Method Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity or crystalline solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture or oily product Purity_Analysis Purity Analysis (TLC, Melting Point, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Purification_Choice Further purification needed Pure_Product Pure Product Purity_Analysis->Pure_Product Meets specifications

Caption: General workflow for the purification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation cause1 Incorrect Eluent Polarity Rf too high/low start->cause1 cause2 Co-elution of Impurities Similar Rf values start->cause2 cause3 Column Overloading Broad, tailing peaks start->cause3 solution1 Optimize with TLC Aim for Rf 0.2-0.3 Consider gradient elution cause1->solution1 solution2 Change Solvent System e.g., Hex/EtOAc to Hex/DCM Try different stationary phase (Alumina) cause2->solution2 solution3 Reduce Sample Load Use 1-5% of silica weight Use dry loading technique cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester Department of Chemistry. recrystallization-2.doc.pdf. [Link]

Sources

Technical Support Center: Experimental Solubility Guide for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of this compound's low aqueous solubility. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Section 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses the fundamental properties of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone that influence its solubility.

Question: Why is 1-(4'-Methoxy-biphenyl-3-yl)-ethanone difficult to dissolve in aqueous buffers?

Answer: The solubility of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is primarily dictated by its molecular structure. It possesses a significant biphenyl core, which is a large, non-polar hydrocarbon structure. Physicochemical predictors, such as the calculated LogP (XLogP3) of approximately 3.5, indicate a strong preference for non-polar (lipophilic or hydrophobic) environments over polar environments like water or aqueous buffers.[1] Compounds with a LogP greater than 3 are generally considered poorly soluble in water. The presence of the ketone and methoxy functional groups adds some polarity, but it is insufficient to overcome the hydrophobicity of the large aromatic system.

Question: What are the key physicochemical properties I should be aware of?

Answer: Understanding the compound's properties is the first step in designing a successful solubilization strategy. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[2][3][4][5]
Molecular Weight 226.27 g/mol [2][3][4]
Appearance White to light yellow crystalline powder[3]
Melting Point 153-154 °C[1][6][7]
Predicted XLogP3 3.56[1]
Predicted Boiling Point 362.8 °C[6][7]

Question: Can I use pH adjustment to improve the solubility of this compound?

Answer: Unlikely to be effective. The technique of pH adjustment is most effective for compounds with ionizable functional groups, such as carboxylic acids or amines.[8][9] 1-(4'-Methoxy-biphenyl-3-yl)-ethanone lacks such groups; its ketone and ether moieties are not readily protonated or deprotonated under typical experimental pH ranges (pH 1-10). Therefore, altering the pH of your aqueous buffer is not expected to significantly increase its solubility.

Section 2: Initial Troubleshooting - The Co-Solvent Approach

For most in vitro experiments, the use of a water-miscible organic co-solvent is the most direct and common first step to solubilize a hydrophobic compound.[10] The principle is to create a solvent mixture (e.g., 99% aqueous buffer, 1% organic solvent) that is more hospitable to the compound than the aqueous buffer alone.[11]

Question: Which co-solvent should I start with?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for preparing stock solutions of poorly soluble compounds for biological assays.[12] It is a powerful, aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[12] If DMSO is incompatible with your experimental system, other options can be considered.

Comparison of Common Co-Solvents for In Vitro Use

Co-SolventTypical Starting Stock Conc.Max Assay Conc. (General)Notes
DMSO 10-50 mM≤ 0.5% (v/v)Most common and effective. Can be toxic to some cells at >0.5%.[13]
Ethanol (EtOH) 10-50 mM≤ 1% (v/v)Less toxic than DMSO for some applications. Can cause protein precipitation.
Methanol (MeOH) 10-50 mM≤ 1% (v/v)More volatile than ethanol. Generally used if other solvents fail.
N,N-Dimethylformamide (DMF) 10-50 mM≤ 0.1% (v/v)Effective, but higher toxicity concerns. Use with caution.[14]
Workflow for Co-Solvent Selection and Stock Preparation

G cluster_0 Decision Workflow Start Start: Weigh Compound PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock CheckSol Visually Inspect: Is solution clear? PrepStock->CheckSol Dilute Dilute stock into aqueous buffer CheckSol->Dilute Yes Heat Gentle Warming (37°C) or Sonication CheckSol->Heat No CheckPrecip Visually Inspect: Precipitation? Dilute->CheckPrecip Success Success: Proceed with Experiment CheckPrecip->Success No Troubleshoot Troubleshoot: Try Alternative Strategy CheckPrecip->Troubleshoot Yes Heat->CheckSol

Caption: Decision workflow for using a co-solvent.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (MW: 226.27 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.26 mg.

  • Dispensing: Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.

  • Solubilization: Add the calculated volume of 100% cell-culture grade DMSO. For the example above, add 1 mL.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Inspection & Aid: Visually inspect for any undissolved particulate matter. If present, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes. Re-vortex and inspect again.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Troubleshooting Tip: When diluting the DMSO stock into your final aqueous experimental buffer (e.g., cell culture media), add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution. Never add aqueous buffer directly to the concentrated DMSO stock.

Section 3: Advanced Troubleshooting - Surfactants and Cyclodextrins

If co-solvents alone are insufficient or incompatible with your assay (e.g., causing cell toxicity or precipitation at the desired final concentration), more advanced formulation strategies may be required.

Question: How can surfactants help improve solubility?

Answer: Surfactants, or surface-active agents, are molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[15] Above a specific concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate non-polar compounds like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, while the hydrophilic heads face the water, rendering the entire complex soluble in the aqueous medium.[15][16] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological experiments.

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Question: What are cyclodextrins and how do they work?

Answer: Cyclodextrins are cyclic oligosaccharides that have a unique truncated cone or doughnut-like shape.[17][] The exterior of the molecule is hydrophilic (water-soluble), while the central cavity is hydrophobic.[17][19] This structure allows the cyclodextrin to act as a molecular container, encapsulating the poorly soluble "guest" molecule—in this case, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone—within its hydrophobic cavity.[][19] This "inclusion complex" effectively masks the hydrophobic nature of the compound, significantly increasing its apparent solubility in water.[17][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a stock solution where the compound is complexed with HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). Warm gently (40-50°C) to aid dissolution of the cyclodextrin if necessary.

  • Add Compound: Weigh the required amount of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and add it directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours, protected from light. This extended mixing time is crucial for the formation of the inclusion complex.

  • Clarification: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound.

  • Harvest and Filter: Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm syringe filter that is compatible with your buffer (e.g., PVDF or PES).

  • Quantification (Optional but Recommended): It is highly recommended to determine the actual concentration of the dissolved compound in your final stock solution using a validated analytical method, such as HPLC-UV, as the final concentration may not be the nominal concentration added.

  • Storage: Store the final complexed solution at 4°C or -20°C as appropriate for your experimental needs.

Section 4: Summary and Recommendations

For researchers working with 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, solubility is a primary experimental hurdle.

  • Start Simple: Always begin with the co-solvent approach. Prepare a high-concentration stock (10-50 mM) in 100% DMSO.

  • Dilute Smart: When preparing working solutions, dilute the DMSO stock into your final aqueous buffer with vigorous mixing to minimize precipitation. Keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.

  • Escalate When Necessary: If precipitation occurs at your desired final concentration or if DMSO is incompatible with your system, proceed to advanced methods.

  • Consider Cyclodextrins: For in vivo studies or sensitive in vitro assays, complexation with Hydroxypropyl-β-cyclodextrin is a powerful and well-established method for significantly enhancing aqueous solubility.

By systematically applying these strategies, you can overcome the solubility challenges associated with 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and generate reliable, reproducible data in your experiments. For further assistance, please do not hesitate to contact our technical support team.

References

  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). (n.d.). FooDB. Retrieved January 29, 2026, from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research. ACS Publications. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). Indian Journal of Pharmaceutical Sciences. PMC. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (n.d.). ACS Publications. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (n.d.). Blog. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org. [Link]

  • A guide to the selection of co-solvents to enable the easiest separation by distillation. (n.d.). ResearchGate. [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PMC. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). NIH. [Link]

  • Co-solvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023). Annex Publishers. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • What Happens to Solubility When You Change the pH? (17.6). (2022). General Chemistry. [Link]

  • (PDF) Solubility Enhancement Techniques by Solid Dispersion. (2022). ResearchGate. [Link]

  • How can I adjust the pH of organic solvents?. (2015). ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). [Link]

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Preventing decomposition of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

A Guide to Preventing Decomposition and Maximizing Yield

Welcome to the technical support center for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this biphenyl ketone. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route.

The inherent stability of the biphenyl core is generally high; however, the functional groups, particularly the methoxy ether linkage, can be susceptible to cleavage under certain conditions, and the primary coupling reaction is sensitive to several parameters that can lead to side reactions and decomposition of intermediates.[1][2] This guide will address common issues encountered during the synthesis, primarily focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.[3][4]

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I'm observing significant byproduct formation during my Suzuki-Miyaura coupling reaction. What are the likely side reactions, and how can I mitigate them?

A1: Byproduct formation in Suzuki-Miyaura coupling is a common issue that can significantly lower the yield of your desired 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. The most prevalent side reactions are homocoupling of the boronic acid precursor and dehalogenation of the aryl halide.[5]

  • Homocoupling: This occurs when two molecules of the boronic acid derivative react with each other. It is often promoted by the presence of oxygen and can be catalyzed by the palladium complex.

  • Dehalogenation: This is the replacement of the halide on your aryl halide starting material with a hydrogen atom.[5] This can be caused by impurities in the reaction mixture or side reactions involving the solvent or base.[5]

Causality and Prevention Strategies:

ParameterCause of ByproductsRecommended Action
Atmosphere Oxygen can promote the homocoupling of boronic acids.Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[3] This is achieved by purging the solvent and the reaction vessel before adding the catalyst.
Catalyst Choice An inappropriate palladium catalyst or ligand can lead to a less efficient catalytic cycle, allowing side reactions to compete.For the synthesis of biphenyls, Pd(PPh₃)₄ is a commonly used and effective catalyst.[3] The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can often improve the efficiency of the cross-coupling.
Base Selection The base plays a critical role in the transmetalation step.[6] An unsuitable base can lead to poor activation of the boronic acid and promote side reactions.A moderately strong inorganic base like K₂CO₃ or Na₂CO₃ is often effective.[3] The use of aqueous base solutions is common and can facilitate the reaction.
Temperature Control High temperatures can accelerate side reactions and lead to the decomposition of the catalyst and starting materials.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in a solvent mixture like toluene/ethanol/water is a common starting point.[3] Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times at elevated temperatures.
Q2: My final product appears to be degrading during the aqueous workup and/or purification steps. What is the likely cause of this instability?

A2: The most probable cause of degradation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone during workup and purification is the cleavage of the methoxy (aryl ether) group. This is particularly problematic under strongly acidic conditions.[7][8] The ether oxygen can be protonated by a strong acid, forming a good leaving group (methanol), which can then be displaced by a nucleophile.[8][9]

Experimental Workflow for Preventing Ether Cleavage:

Caption: Workflow to prevent acid-catalyzed ether cleavage.

Detailed Protocols:

  • Aqueous Workup: After the reaction is complete, avoid quenching with strong acids like HCl.[3] Instead, pour the reaction mixture into a saturated solution of a mild base like sodium bicarbonate (NaHCO₃).[3] This will neutralize any acidic species and prevent the protonation of the ether oxygen. Extract your product with an organic solvent such as ethyl acetate.[3]

  • Purification:

    • Column Chromatography: If you are using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can be sufficient to cause slow degradation of your product on the column. To mitigate this, you can either use commercially available neutral silica gel or neutralize the silica gel yourself by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent).

    • Recrystallization: This is often a milder method of purification. A suitable solvent system should be chosen based on the solubility of your product and impurities.

Frequently Asked Questions (FAQs)

What is the most common and reliable method for synthesizing 1-(4'-Methoxy-biphenyl-3-yl)-ethanone?

The Suzuki-Miyaura cross-coupling reaction is the most widely reported and versatile method for synthesizing this class of biphenyl compounds.[3][4][10] It involves the palladium-catalyzed reaction between an aryl halide and an organoboron compound. For 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, this typically involves the coupling of 3-acetylphenylboronic acid with 4-bromoanisole or a similar pairing. This method is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[10]

How can I effectively monitor the reaction progress to prevent over-running and potential decomposition?

Careful reaction monitoring is crucial. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of your starting materials and the formation of the product. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting materials, the product, and any major byproducts.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can determine the optimal time to stop the reaction, thereby maximizing the yield of the desired product and minimizing the formation of degradation products.

What are the ideal storage conditions for the purified 1-(4'-Methoxy-biphenyl-3-yl)-ethanone?

To ensure the long-term stability of your final product, it should be stored in a cool, dry, and dark environment. Exposure to light and heat can potentially promote degradation over time. For optimal stability, store the compound in a tightly sealed container, and for extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Visualizing the Key Pathways

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)-Ar² Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² RedElim->Ar1Ar2 Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Potential Decomposition Pathway: Acid-Catalyzed Ether Cleavage:

Ether_Cleavage A 1-(4'-Methoxy-biphenyl-3-yl)-ethanone B Protonation of Ether Oxygen (Strong Acid, H⁺) A->B C Oxonium Ion Intermediate (Good Leaving Group) B->C D Nucleophilic Attack (e.g., by halide, X⁻) C->D E 1-(4'-Hydroxy-biphenyl-3-yl)-ethanone + CH₃-X D->E

Caption: Acid-catalyzed decomposition via ether cleavage.

References

  • Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Singh, S. L., et al. (2024). Synthesis of biphenyl compounds from aromatic enamino ketones. Retrieved from a source providing similar synthetic methodologies.
  • Martínez, R. J., et al. (2020). Alkaline Stability of Novel Aminated Polyphenylene-Based Polymers in Bipolar Membranes. Journal of Membrane Science and Research.
  • Organic Letters. (n.d.). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines.
  • National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. Retrieved from [Link]

  • Inchem.org. (1999). Biphenyl (CICADS). Retrieved from [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. PubChem. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Baltus, C. B. (2010).
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from a source discussing ether cleavage mechanisms.
  • ResearchGate. (2017).
  • ChemRxiv. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product list. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • SciRP.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Arkivoc. (2009).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • NIST. (n.d.). Biphenyl. WebBook.
  • Organic Syntheses. (n.d.).
  • YouTube. (2020).
  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
  • Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

Sources

Navigating the Labyrinth of Aromatic Signals: A Troubleshooting Guide for NMR Peak Assignment of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are encountering challenges with the NMR peak assignment of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. The complex substitution pattern of this biphenyl system often leads to overlapping signals and ambiguous assignments in the aromatic region of NMR spectra. This document provides a structured approach to troubleshooting these issues, moving from fundamental 1D NMR analysis to the definitive assignments offered by 2D NMR techniques. Our goal is to equip you with the expertise and logical framework to confidently elucidate the structure of this and similar molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles faced during the spectral analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Q1: Why is the aromatic region of the 1H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone so complex?

A: The complexity arises from several factors. You have seven aromatic protons distributed across two phenyl rings with distinct electronic environments. The acetyl group on one ring and the methoxy group on the other exert different electron-withdrawing and -donating effects, respectively. This leads to a range of chemical shifts that can be quite close, resulting in signal overlap. Furthermore, the protons exhibit both ortho (3JHH, typically 7-10 Hz) and meta (4JHH, typically 2-3 Hz) couplings, leading to complex splitting patterns like doublets of doublets.[1]

Q2: I'm seeing fewer aromatic signals than expected. What could be the reason?

A: Accidental isochrony, or the overlapping of signals, is a common issue in complex aromatic systems. It's possible that two or more of your aromatic protons have very similar chemical shifts, causing their signals to merge into a single, often broad or complex multiplet. This is especially likely if the spectrum is acquired on a lower-field spectrometer.

Q3: How do the acetyl and methoxy substituents influence the chemical shifts of the aromatic protons?

A: The acetyl group is electron-withdrawing and will deshield (shift downfield) the protons on the ring it is attached to, particularly those in the ortho and para positions. Conversely, the methoxy group is electron-donating and will shield (shift upfield) the protons on its ring, with the most significant effect on the ortho and para positions.

Q4: Can I distinguish between the two aromatic rings based on their 1H NMR signals alone?

A: While challenging, it is sometimes possible. The protons on the methoxy-substituted ring are expected to be more shielded and thus appear at a relatively higher field (lower ppm) compared to the protons on the acetyl-substituted ring. However, for unambiguous assignment, 2D NMR techniques are highly recommended.

Troubleshooting Guides: From Ambiguity to Certainty

When 1D NMR spectra are insufficient for a complete and confident assignment, a systematic progression to 2D NMR experiments is the logical next step.

Guide 1: Resolving Overlapping Aromatic Signals with 1H-1H COSY

The Correlation Spectroscopy (COSY) experiment is the workhorse for establishing proton-proton coupling networks. In the case of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, it is invaluable for delineating the spin systems of the two separate aromatic rings.

Experimental Protocol: Acquiring a 1H-1H COSY Spectrum

  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) at a concentration of 5-10 mg in 0.5-0.7 mL.

  • Spectrometer Setup: On your NMR spectrometer, load a standard COSY pulse sequence.

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions to enhance resolution.

Data Interpretation:

A COSY spectrum displays cross-peaks between protons that are scalar-coupled. By tracing the connectivity, you can identify which protons belong to the same aromatic ring. For example, you would expect to see cross-peaks between adjacent protons on the acetyl-substituted ring and separately, between adjacent protons on the methoxy-substituted ring.

Guide 2: Unambiguous Proton-Carbon Assignment with 1H-13C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is a crucial step in assigning the carbon spectrum and confirming proton assignments.

Experimental Protocol: Acquiring a 1H-13C HSQC Spectrum

  • Sample Preparation: Use the same sample as prepared for the COSY experiment.

  • Spectrometer Setup: Load a standard HSQC pulse sequence.

  • Acquisition Parameters:

    • Set the 1H spectral width as in the 1D proton spectrum.

    • Set the 13C spectral width to cover the expected range of aromatic and carbonyl carbons.

    • Use a one-bond coupling constant (1JCH) of approximately 160 Hz, which is typical for aromatic C-H bonds.

  • Processing: Process the 2D data to obtain a contour plot.

Data Interpretation:

Each cross-peak in the HSQC spectrum corresponds to a direct C-H bond. By identifying the proton chemical shift on one axis and the carbon chemical shift on the other, you can definitively link each proton to its corresponding carbon atom.

Guide 3: The Definitive Assignment of Quaternary Carbons and Inter-ring Connectivity with 1H-13C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (2JCH and 3JCH).

Experimental Protocol: Acquiring a 1H-13C HMBC Spectrum

  • Sample Preparation: The same sample can be used.

  • Spectrometer Setup: Load a standard HMBC pulse sequence.

  • Acquisition Parameters:

    • Set the spectral widths for 1H and 13C as in the HSQC experiment.

    • The crucial parameter is the long-range coupling constant. A value of 8-10 Hz is a good starting point to observe 2JCH and 3JCH correlations.

  • Processing: Process the 2D data to generate the correlation map.

Data Interpretation:

The HMBC spectrum will allow you to:

  • Assign Quaternary Carbons: Quaternary carbons do not have attached protons and thus do not show signals in an HSQC spectrum. However, they will show cross-peaks in the HMBC spectrum to protons that are two or three bonds away. For instance, the carbonyl carbon of the acetyl group will show a correlation to the methyl protons. The carbons at the biphenyl linkage will show correlations to protons on both rings.

  • Confirm Inter-ring Connectivity: Crucially, you should observe correlations between protons on one ring and carbons on the other ring that are three bonds away across the biphenyl linkage. This provides unequivocal evidence for the biphenyl structure.

Expected NMR Data and Assignments

Assignment 1H Chemical Shift (ppm, predicted) 13C Chemical Shift (ppm, predicted) Key HMBC Correlations (Proton to Carbon)
-COCH3~2.6~26.5H(-COCH3) to C=O, C-3
-OCH3~3.9~55.4H(-OCH3) to C-4'
H-2', H-6'~7.6~128.5H-2'/H-6' to C-4', C-1'
H-3', H-5'~7.0~114.5H-3'/H-5' to C-1', C-4'
Aromatic (Ring A)7.5 - 8.2125 - 145H-2 to C-4, C-6, C-1'; H-4 to C-2, C-6, C=O; H-5 to C-1, C-3; H-6 to C-2, C-4
C=O-~197.7H(-COCH3), H-2, H-4 to C=O
Quaternary Carbons-~130-160See HMBC column and diagram

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of experiments for unambiguous peak assignment.

troubleshooting_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Final Assignment start Acquire 1H and 13C NMR analyze_1d Analyze Chemical Shifts, Coupling Patterns, and Integration start->analyze_1d cosy 1H-1H COSY (Proton-Proton Connectivity) analyze_1d->cosy Ambiguous aromatic signals? final_assignment Unambiguous Peak Assignment analyze_1d->final_assignment Simple, well-resolved spectrum hsqc 1H-13C HSQC (Direct C-H Correlation) cosy->hsqc Assign spin systems hmbc 1H-13C HMBC (Long-Range C-H Correlation) hsqc->hmbc Assign protonated carbons hmbc->final_assignment Assign quaternary carbons and confirm connectivity

Caption: A logical workflow for NMR peak assignment.

Key HMBC Correlations for Structural Confirmation

The diagram below highlights the most informative HMBC correlations for confirming the structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Caption: Key HMBC correlations in 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Interpreting mass spectrum fragmentation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Interpreting Mass Spectrum Fragmentation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Audience: Researchers, scientists, and drug development professionals.

Guide Overview

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. As a Senior Application Scientist, this document synthesizes foundational mass spectrometry principles with practical, field-proven insights to help you troubleshoot and interpret your experimental data confidently. The guide is structured in a question-and-answer format to directly address common issues and questions encountered during the structural elucidation of this and similar aromatic ketone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected molecular ion (M•+) peak for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, and why is it significant?

Answer: The molecular formula for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is C₁₅H₁₄O₂. The calculated monoisotopic mass is approximately 226.10 Da.[1] Therefore, you should observe the molecular ion peak (M•+) at an m/z of 226.

Causality and Expertise: In electron ionization mass spectrometry, the molecular ion is formed when a high-energy electron removes a single electron from the analyte molecule.[2] For aromatic compounds like this one, the M•+ peak is typically prominent and easily identifiable.[3] This is due to the inherent stability of the delocalized π-electron system across the biphenyl rings, which can effectively dissipate the energy from the ionization event without immediate fragmentation. A strong M•+ peak at m/z 226 serves as a crucial starting point for confirming the compound's identity and for piecing together the subsequent fragmentation pathways. If this peak is weak or absent, it may indicate excessive fragmentation energy or the use of an overly harsh ionization method.

Q2: I am observing a very intense peak at m/z 211. What is the most probable fragmentation pathway leading to this ion?

Answer: A peak at m/z 211 corresponds to a [M-15]⁺ ion. This is overwhelmingly the result of the loss of a methyl radical (•CH₃) via α-cleavage , a characteristic and highly favorable fragmentation pathway for ketones.[3][4]

Mechanistic Insight: The term α-cleavage refers to the breaking of a bond adjacent to the carbonyl group. In this molecule, there are two such bonds: the C-C bond between the carbonyl carbon and the methyl group, and the C-C bond between the carbonyl carbon and the biphenyl ring. The cleavage of the carbonyl-methyl bond is energetically favored because it results in the formation of a highly stable acylium ion.

  • Process: The initial molecular ion (M•+) localizes the radical on one of the oxygen's lone pair electrons. The bond between the carbonyl carbon and the methyl group then cleaves homolytically.

  • Result: A neutral methyl radical (•CH₃, mass 15 Da) is lost, and a resonance-stabilized acylium cation ([M-15]⁺) is formed. This acylium ion's stability is the primary driving force for this fragmentation, making the m/z 211 peak the base peak (most intense peak) in many cases.

G M Molecular Ion (M•+) m/z 226 Neutral15 Loss of •CH₃ (Methyl Radical) M->Neutral15 F211 Acylium Ion [M-15]⁺ m/z 211 Neutral15->F211 α-Cleavage

Q3: My spectrum shows a prominent peak at m/z 43. What is its origin?

Answer: The peak at m/z 43 is the acetyl cation ([CH₃CO]⁺). This is another classic indicator of a methyl ketone and arises from the alternative α-cleavage pathway.

Expertise & Causality: While the loss of the small methyl radical is often preferred, the cleavage of the larger substituent (the 4'-methoxy-biphenyl-3-yl group) also occurs.

  • Process: The bond between the carbonyl carbon and the biphenyl ring breaks.

  • Result: This fragmentation yields two species: the charged acetyl cation ([CH₃CO]⁺) at m/z 43 and a neutral 4'-methoxy-biphenyl-3-yl radical. The stability of the small, resonance-stabilized acetyl cation makes this a common and diagnostically useful fragment for any compound containing an acetyl group.

Q4: I've identified other peaks at m/z 183 and m/z 152. How can these be explained?

Answer: These peaks arise from subsequent fragmentations of the biphenyl core structure, providing further structural confirmation.

  • Peak at m/z 183 ([M-43]⁺): This ion corresponds to the loss of the entire acetyl group (•COCH₃, 43 Da) from the molecular ion. This is the complementary fragmentation to the one that forms the m/z 43 peak. The resulting cation is the 4'-methoxy-biphenyl-3-yl cation.

  • Peak at m/z 152: This fragment is often attributed to the cleavage of the bond connecting the two phenyl rings within a larger fragment ion. For instance, the [M-15]⁺ ion (m/z 211) can lose the acetyl-substituted phenyl ring, or the [M-43]⁺ ion (m/z 183) can undergo rearrangements and losses. Cleavage of the biphenyl linkage can also be initiated in the molecular ion. While less common than cleavages at the functional group, its presence helps confirm the biphenyl scaffold.[5]

Summary of Key Fragmentations

m/z Value Proposed Ion Structure Neutral Loss Mass Loss (Da) Fragmentation Pathway
226[C₁₅H₁₄O₂]•+-0Molecular Ion (M•+)
211[M - CH₃]⁺•CH₃15Primary α-Cleavage (loss of acetyl methyl)
183[M - COCH₃]⁺•COCH₃43Loss of the entire acetyl group
152[C₁₂H₈]•+ or similarC₃H₆O74Cleavage of the biphenyl C-C bond
43[CH₃CO]⁺•C₁₃H₁₁O183Secondary α-Cleavage (formation of acetyl cation)

Visualizing the Fragmentation Cascade

The following diagram illustrates the interconnected fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway cluster_legend Legend key_M Molecular Ion key_F1 Primary Fragment key_F2 Secondary Fragment

Experimental Protocol: Standard Operating Procedure for GC-MS Analysis

This protocol outlines a self-validating workflow for acquiring reproducible mass spectra for semi-volatile aromatic compounds like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

1. Sample Preparation: a. Accurately weigh ~1 mg of the compound. b. Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution. c. Perform a serial dilution to a final concentration of ~10-20 µg/mL for analysis. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.

2. GC-MS Instrument Setup: a. GC Column: Use a standard non-polar or intermediate-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). b. Injection: Inject 1 µL of the sample solution in splitless mode to maximize analyte transfer to the column. c. GC Oven Program: i. Initial Temperature: 80°C, hold for 1 minute. ii. Ramp: 15°C/min to 300°C. iii. Final Hold: Hold at 300°C for 5 minutes. Trustworthiness: This program ensures good peak shape and separation from potential solvent-front impurities. d. MS Source: i. Ionization Mode: Electron Ionization (EI). ii. Electron Energy: 70 eV. Authoritative Grounding: 70 eV is the standard energy used for generating library-searchable spectra, ensuring consistency and comparability. iii. Mass Range: Scan from m/z 40 to 400. This range will capture the expected acetyl cation fragment as well as the molecular ion and any heavier adducts.

3. Data Acquisition and Analysis: a. Acquire the total ion chromatogram (TIC). b. Identify the peak corresponding to your compound. c. Generate the background-subtracted mass spectrum for the peak of interest. d. Analyze the spectrum for the key ions (m/z 226, 211, 183, 43) as described in this guide.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.[Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5103630, 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone.[Link]

Sources

Overcoming poor crystallization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Welcome to the technical support center for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the crystallization and purification of this compound. As a biphenyl derivative with a ketone functional group, its crystallization behavior can be influenced by factors such as purity, solvent choice, and cooling rate. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve high-purity crystalline material.

Understanding the Molecule: 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Before troubleshooting, it's crucial to understand the physicochemical properties of the target molecule.

  • Structure: The molecule consists of a biphenyl core, which provides rigidity, and methoxy and acetyl groups that introduce polarity and potential for hydrogen bonding.

  • Molecular Formula: C₁₅H₁₄O₂[1]

  • Molecular Weight: 226.27 g/mol [1][2]

  • Expected Form: Likely a white to light yellow crystalline solid, similar to its 4-yl isomer.[3]

  • Key Challenges: Biphenyl systems can exhibit polymorphism, and the presence of even minor impurities can significantly hinder crystal lattice formation, leading to common issues like oiling out or complete failure to crystallize.[4][5][6]

Question 1: My compound has completely failed to crystallize from solution. What are the primary causes and immediate troubleshooting steps?

Answer: Failure to crystallize is almost always due to one of two primary issues: the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.

Underlying Causality: Crystallization begins with nucleation, where molecules in a supersaturated solution arrange themselves into an ordered crystal lattice.[7] If the solution is not sufficiently concentrated (not supersaturated), there is no thermodynamic driving force for the compound to precipitate. Even in a supersaturated state, nucleation can be kinetically slow.

Initial Troubleshooting Workflow

This workflow provides a systematic approach to induce crystallization.

Caption: Initial troubleshooting for crystallization failure.

Step-by-Step Protocols:
  • Confirm Supersaturation: If you suspect too much solvent was used, gently heat the solution and evaporate a portion of the solvent to increase the concentration.[8] Allow it to cool slowly again.

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[9][10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a single, tiny crystal ("seed crystal") to the supersaturated solution.[9] This provides a perfect template for further crystal growth. If no pure solid is available, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a crystalline residue, and then re-introduce the rod into the solution.[9][10]

Question 2: My compound separates as an oil, not a solid. Why does "oiling out" occur and how can I prevent it?

Answer: "Oiling out" is a common and frustrating problem where the compound comes out of solution as a liquid phase instead of a solid crystalline phase.[8][11]

Underlying Causality: This phenomenon typically occurs for two reasons:

  • Low Melting Point: The compound's melting point is lower than the temperature of the solution at the point of saturation. As the solution cools, it becomes supersaturated while the temperature is still above the compound's melting point, causing it to separate as a liquid.[12]

  • High Impurity Levels: Impurities can significantly depress the melting point of the compound.[8][13] A highly impure sample may have a melting point well below that of the pure substance, making it much more prone to oiling out. Impurities also tend to be more soluble in the oily phase, which hinders solidification into a pure crystal lattice.[8]

Troubleshooting "Oiling Out"

start Compound 'Oils Out' cause Primary Causes start->cause mp_dep Melting Point Depression (Impurities) cause->mp_dep temp Solution Temp > Melting Point cause->temp pre_purify Pre-purify crude material (e.g., column chromatography) to remove impurities. mp_dep->pre_purify add_solvent Re-heat to dissolve oil, add more 'good' solvent to lower saturation point. temp->add_solvent slow_cool Cool solution very slowly (e.g., in a warm bath or insulated container). temp->slow_cool change_solvent Use a solvent with a lower boiling point. temp->change_solvent solutions Solutions

Caption: Causes and solutions for compound oiling out.

Step-by-Step Protocols:
  • Re-dissolve and Dilute: Heat the mixture until the oil re-dissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[8][12]

  • Slow Down Cooling: Allow the solution to cool as slowly as possible. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight). This gives molecules more time to orient correctly into a crystal lattice rather than collapsing into a disordered liquid phase.[12]

  • Change Solvents: Select a solvent or solvent system with a lower boiling point. This ensures that the solution temperature drops below the compound's melting point before supersaturation is reached.

Question 3: I managed to get crystals, but my yield is very low and/or the purity is poor. How can I optimize the process?

Answer: Low yield and poor purity are often interlinked. Achieving a high recovery of pure material requires careful control over the crystallization process.

Underlying Causality:

  • Low Yield: This is most commonly caused by using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[8] Premature crystallization during a hot filtration step can also lead to loss of material.

  • Poor Purity: Impurities can be incorporated into the final product in several ways: surface adsorption, inclusion within the crystal lattice, or inadequate removal of the impurity-rich mother liquor after filtration.[4][14]

Optimization Strategies:
  • Solvent Volume is Key: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Washing is Crucial: After filtering your crystals, wash them with a small amount of ice-cold fresh solvent. This removes the film of mother liquor from the crystal surfaces without re-dissolving a significant amount of the product.[14]

  • Consider a Second Recrystallization: If the purity remains low, a second recrystallization is often necessary. The first crystallization removes the bulk of the impurities, and the second refines the product to a high purity.

  • Purity Check: A minimum purity of 80-90% is recommended before attempting crystallization for purification.[15] If your starting material is very crude, consider a preliminary purification by column chromatography.

Question 4: I'm struggling to find a suitable solvent. What is a systematic way to perform a solvent screen?

Answer: A systematic solvent screen is the most effective way to identify an optimal solvent or solvent pair for recrystallization. This involves testing the compound's solubility in a range of solvents with varying polarities.

Protocol: Systematic Solvent Screening

Objective: To identify a solvent that dissolves 1-(4'-Methoxy-biphenyl-3-yl)-ethanone when hot but has low solubility when cold, or to find a miscible solvent pair (one "good" solvent, one "poor" solvent).

Materials:

  • Small test tubes or vials

  • Your crude compound

  • A selection of solvents (see table below)

  • Hot plate and/or sand bath

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temp):

    • Place ~20-30 mg of your compound into several separate test tubes.

    • Add a solvent dropwise (start with 0.5 mL) to each tube, vortexing after each addition.

    • Record if the compound is soluble, sparingly soluble, or insoluble at room temperature. An ideal single solvent will show low solubility here.

  • Hot Solubility Test:

    • Take the tubes where the compound was sparingly soluble or insoluble and gently heat them.

    • If the compound dissolves completely, this is a promising candidate for a single-solvent recrystallization.

    • If it remains insoluble even when hot, that solvent is unsuitable.

  • Cooling Test:

    • Take the tubes that dissolved upon heating and cool them first to room temperature, then in an ice bath.

    • Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-defined crystals.

  • Solvent Pair Test (if no single solvent is ideal):

    • Identify a "good" solvent (dissolves the compound at room temp) and a "poor" solvent (compound is insoluble). The two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

Data Presentation: Common Recrystallization Solvents
SolventPolarityBoiling Point (°C)Comments & Potential Use
WaterHigh100Unlikely to be a good solvent for this non-polar molecule unless as an anti-solvent.
EthanolHigh78A common and effective solvent for moderately polar compounds.[16]
AcetoneMedium56"Like dissolves like" suggests this could be a good solvent for a ketone.[16][17]
Ethyl AcetateMedium77Good general-purpose solvent.
DichloromethaneMedium40Often too volatile for slow crystallization but can be used in solvent pairs.[15]
TolueneLow111Good for aromatic compounds; its high boiling point can sometimes lead to oiling out.
Hexane/HeptaneLow69 / 98Excellent "poor" solvents (anti-solvents) to use with more polar "good" solvents.[16]

References

  • Guide for crystallization. (n.d.). University of Neuchâtel. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Ace, K., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Svärd, M., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]

  • US Patent 2826537A - Method for purification of ketones. (n.d.).
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Crystal polymorphism - Wikipedia. (n.d.). Wikipedia. [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025). ResearchGate. [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]

  • Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

  • US Patent US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
  • Recrystallization (help meeeeee). (n.d.). Reddit. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). National Center for Biotechnology Information. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl. (n.d.).
  • What is the best way to remove Ketones? (2014). ResearchGate. [Link]

  • Conformational Polymorphism in Organic Crystals. (n.d.). ACS Publications. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • D:\MyFiles\general manual\techniques\recrystallization.wpd. (n.d.). [Link]

  • Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. (n.d.). National Center for Biotechnology Information. [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (n.d.). ResearchGate. [Link]

  • Crystallization - Wikipedia. (n.d.). Wikipedia. [Link]

  • Types of Polymorphism. (n.d.). BYJU'S. [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. [Link]

  • Polymorphic behavior of an organic compound. (n.d.). ResearchGate. [Link]

  • What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global. [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. We will explore the critical parameters of the Suzuki-Miyaura coupling reaction used for this synthesis, troubleshoot common issues, and provide actionable insights to ensure a robust, scalable, and reproducible process.

Synthesis Overview: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for synthesizing 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between 3-acetylphenylboronic acid and 4-bromoanisole.[3] The biphenyl motif is a privileged scaffold in medicinal chemistry, making robust syntheses of its derivatives highly valuable.[2]

The general reaction scheme is as follows:

Figure 1. General reaction scheme for the Suzuki-Miyaura synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.
Baseline Laboratory Protocol

This protocol provides a starting point for a lab-scale synthesis. All troubleshooting and scale-up considerations will refer back to this baseline.

Experimental Protocol: Lab-Scale Synthesis (10g Scale)

  • Inert Atmosphere Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-acetylphenylboronic acid (9.75 g, 1.05 eq) and 4-bromoanisole (10.0 g, 1.0 eq).

  • Solvent and Base Addition: Add toluene (200 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (53 mL, 2.0 eq).

  • Degassing: Purge the mixture with a steady stream of nitrogen for 30 minutes while stirring to remove dissolved oxygen. Maintaining an inert atmosphere is critical to prevent catalyst oxidation and side reactions.[4]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.23 g, 0.02 eq) to the mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90°C and maintain vigorous stirring. The reaction progress should be monitored every 1-2 hours.

  • Monitoring: Monitor the consumption of 4-bromoanisole using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL) to remove residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.[3]

Reagent Stoichiometry
ReagentFormulaMW ( g/mol )EquivalentsAmount (10g Scale)
4-BromoanisoleC₇H₇BrO187.031.010.0 g
3-Acetylphenylboronic acidC₈H₉BO₃163.971.059.75 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.014.7 g (in 53 mL H₂O)
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.021.23 g
TolueneC₇H₈92.14-200 mL

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their root causes, and recommended solutions.

Q1: My reaction is sluggish or has stalled completely. What's wrong?

Answer: A stalled reaction is one of the most common issues and can usually be traced to one of three areas: the catalyst, the reagents, or the reaction conditions.

  • Catalyst Inactivity: The active catalytic species is Palladium(0). If it becomes oxidized to Palladium(II) before entering the catalytic cycle, the reaction will not proceed.

    • Cause: Inadequate degassing, allowing oxygen to degrade the catalyst. The quality of the catalyst itself might also be poor.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) throughout.[4] Use a freshly opened or properly stored catalyst. Consider adding the catalyst under a positive pressure of inert gas.

  • Ineffective Base Activation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate salt, which is necessary for the transmetalation step.[5]

    • Cause: Insufficient amount of base, poor quality base, or poor mixing leading to inefficient phase transfer between the aqueous base and the organic reactants.

    • Solution: Use at least 2.0 equivalents of a high-purity base. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. On a larger scale, mechanical stirring is far more effective than magnetic stirring.

  • Reagent Purity: The purity of your starting materials is paramount.

    • Cause: 3-Acetylphenylboronic acid can dehydrate over time to form its cyclic anhydride (a trimer known as a boroxine), which is less reactive.[6] 4-Bromoanisole may contain impurities that can interfere with the catalyst.

    • Solution: Use high-purity starting materials. If boroxine formation is suspected, the boronic acid can sometimes be rehydrated by stirring it as a slurry in water and then re-isolating it, though using fresh, high-quality reagent is preferable.

Q2: My yield is low, and I'm seeing significant byproduct formation. How do I identify and minimize these impurities?

Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. The most common culprits are homocoupling, dehalogenation, and protodeboronation.

  • Homocoupling of Boronic Acid: This results in the formation of 3,3'-diacetylbiphenyl.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate an oxidative dimerization of the boronic acid.[6]

    • Solution: As with catalyst deactivation, rigorous exclusion of oxygen is the best preventative measure.

  • Dehalogenation: The 4-bromoanisole starting material is converted directly to anisole.

    • Cause: This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that replaces the aryl group with a hydrogen atom.[7] This can be promoted by certain bases or impurities in the solvent.

    • Solution: Ensure high-purity solvents and reagents. If dehalogenation is a persistent issue, screening different bases (e.g., K₃PO₄) or solvent systems may be necessary.

  • Protodeboronation: The 3-acetylphenylboronic acid is converted to acetophenone.

    • Cause: This involves the cleavage of the C-B bond by a proton source. It can be exacerbated by excessive water, high temperatures, or prolonged reaction times.

    • Solution: While some water is necessary for many Suzuki protocols, excess should be avoided. Optimize the reaction temperature and time to ensure the reaction goes to completion without unnecessary heating that could promote this side reaction.

Troubleshooting Summary Table

IssuePotential Cause(s)Recommended Solution(s)
Low/Stalled Conversion Catalyst deactivation (O₂ exposure)Rigorous degassing; maintain inert atmosphere.
Insufficient base or poor mixingUse 2.0+ eq. of quality base; ensure vigorous stirring.
Boronic acid degradation (boroxine)Use fresh, high-purity 3-acetylphenylboronic acid.
Homocoupling Impurity Oxygen in the reaction mixtureImprove degassing and inert atmosphere techniques.
Dehalogenation Impurity Impurities in solvent/baseUse high-purity materials; consider screening alternative bases.
Protodeboronation Impurity Excess water, prolonged high heatOptimize water content and reaction time/temperature.

Scaling Up the Synthesis: From Grams to Kilograms

Transitioning from a lab flask to a large-scale reactor introduces new challenges that are often not apparent at the small scale. Careful consideration of process parameters is essential for success.[4][8]

Q3: What are the most critical factors to consider when scaling this reaction?

Answer: When scaling up a Suzuki-Miyaura coupling, you must focus on heat transfer, mass transfer (mixing), and downstream processing (workup and purification).

  • Heat and Mass Transfer:

    • The Problem: As reactor size increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to both heat the reaction mixture evenly and, more importantly, to dissipate heat from any exothermic events. Localized hot spots can lead to byproduct formation.[8] Similarly, achieving uniform mixing in a large, multiphasic system is challenging.[8]

    • The Solution:

      • Mixing: Use a reactor with an appropriate overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the organic and aqueous phases.

      • Heating: Use a jacketed reactor with a well-calibrated temperature control system. Account for a longer heat-up time compared to a lab flask and oil bath. Avoid excessively high jacket temperatures, which can cause decomposition at the reactor walls.[8]

  • Workup and Phase Separation:

    • The Problem: A clean phase separation in a 500 mL separatory funnel can become a problematic emulsion in a 100 L reactor. Large-scale extractions are time-consuming and can lead to product loss if emulsions form.

    • The Solution: Minimize vigorous agitation during the initial stages of the workup. Adding brine during the wash steps can help break emulsions by increasing the ionic strength of the aqueous phase. Ensure the reactor has a suitable bottom outlet valve for clean separation of layers.

  • Product Isolation and Purification:

    • The Problem: Recrystallization can be difficult to control at a large scale, potentially trapping impurities. Column chromatography is generally not feasible for multi-kilogram quantities. Most importantly for pharmaceutical applications, residual palladium must be removed to ppm levels.[4]

    • The Solution:

      • Isolation: Develop a robust crystallization procedure. Perform solubility studies to identify an ideal solvent/anti-solvent system that provides good yield and purity. Control the cooling rate to obtain a desirable crystal morphology that is easy to filter and wash.

      • Palladium Removal: After the reaction, the crude product (often in solution before concentration) can be treated with a palladium scavenger. Common industrial methods include treatment with activated carbon, functionalized silica gels, or scavenging resins. Multiple treatments may be necessary.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different catalyst or base?

    • A: Yes. While Pd(PPh₃)₄ is a classic choice, modern catalysts with more specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer higher turnover numbers, allowing for significantly lower catalyst loading (down to ppm levels), which is highly advantageous for scale-up.[1] Different bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective and are sometimes milder. A re-optimization is necessary when changing any of these components.

  • Q: How critical is the quality of the starting materials?

    • A: Extremely critical. Inconsistent quality of starting materials is a primary reason for poor reproducibility in scaled-up reactions.[9] Always use materials with a specified purity and be aware of potential reactive impurities.

  • Q: What are best practices for inerting a large reactor?

    • A: For large vessels, bubbling nitrogen through the solvent for an extended period (1-2 hours) is more effective than just a headspace purge. Alternatively, performing several vacuum/nitrogen backfill cycles is a common and effective industrial practice.[10]

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from setup to final product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Charge Reactor with Reactants & Solvents B Degas System (N2 Purge) A->B C Add Pd Catalyst under N2 B->C D Heat to 90°C & Monitor (TLC/GC) C->D E Cool & Separate Aqueous Layer D->E F Extract with Organic Solvent E->F G Wash & Dry Combined Organics F->G H Concentrate Under Reduced Pressure G->H I Recrystallization or Chromatography H->I J Dry Final Product I->J

Caption: High-level workflow for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-Ar' Complex OxAdd->Transmetal Transmetalation (+ Ar'-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination (-> Ar-Ar') Product Product (Ar-Ar') Transmetal->Product ArX 4-Bromoanisole (Ar-X) ArX->OxAdd ArB 3-Acetylphenyl- boronic acid (Ar'-B(OH)2) ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Patsnap. Preparation method of 4-bromoanisole - Eureka. Available from: [Link]

  • Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • National Center for Biotechnology Information. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone - PubChem. Available from: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • Google Patents. CN104230675A - Preparation method of 4-bromoanisole.
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. Available from: [Link]

  • Ling, Y., et al. A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Available from: [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available from: [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available from: [Link]

Sources

Catalyst selection for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-META-003 Status: Active Topic: Catalyst Optimization & Troubleshooting for Biaryl Ketone Synthesis Responsible Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary & Reaction Profile

You are attempting to synthesize 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via a Suzuki-Miyaura cross-coupling reaction. This transformation involves coupling an electron-deficient aryl halide (3-haloacetophenone) with an electron-rich aryl boronic acid (4-methoxyphenylboronic acid).

The Challenge: While sterically unencumbered, this specific substrate pair presents a "mismatch" in electronic demands. The acetyl group on the electrophile is susceptible to base-mediated side reactions (aldol condensation), and the electron-rich boronic acid is prone to oxidative homocoupling.

Reaction Scheme

The standard disconnection relies on 3-bromoacetophenone and 4-methoxyphenylboronic acid .

ReactionScheme Reactant1 3-Bromoacetophenone (Electrophile) Catalyst Pd Catalyst Base, Solvent, Heat Reactant1->Catalyst Reactant2 4-Methoxyphenyl- boronic acid (Nucleophile) Reactant2->Catalyst Product 1-(4'-Methoxy-biphenyl- 3-yl)-ethanone Catalyst->Product Main Pathway SideProduct Homocoupling/Aldol Impurities Catalyst->SideProduct Side Reactions

Figure 1: General reaction scheme and potential divergence points.

Catalyst Selection Matrix

Do not default to Tetrakis (Pd(PPh3)4) without considering the specific electronic requirements of the meta-acetyl group. Use the table below to select the optimal system for your constraints.

Catalyst SystemLigand TypeRecommendation LevelTechnical Rationale
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate FerrocenylHigh (Primary Choice) The large bite angle of dppf accelerates reductive elimination. It is robust against the ketone functionality and air-stable.
Pd(OAc)₂ + SPhos Biaryl Phosphine (Buchwald)High (Challenging Cases) Use if employing aryl chlorides instead of bromides. SPhos is exceptionally active for electron-rich couplings.
Pd(PPh₃)₄ Monodentate PhosphineModerate Functional, but prone to rapid oxidation. Requires strict inert atmosphere. Often leads to higher homocoupling in this specific system.
Pd/C (Heterogeneous) NoneLow Generally poor turnover for this specific biaryl formation; significant leaching issues with acetyl groups.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant amounts of 4,4'-dimethoxybiphenyl (Homocoupling)."

Diagnosis: The electron-rich nature of 4-methoxyphenylboronic acid makes it highly susceptible to oxidative homocoupling, particularly if oxygen is present or if the transmetallation step is slow.

Corrective Actions:

  • Degassing Protocol: Sparging with argon for 5 minutes is insufficient. Utilize the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 minutes before adding the catalyst.

  • Slow Addition: Do not add all boronic acid at t=0. Add the boronic acid as a solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.

  • Solvent Switch: If using DMF, switch to Toluene/Water (4:1) or DME/Water . DMF can promote oxidative pathways if not strictly anhydrous/degassed.

Issue 2: "The reaction stalls at 60% conversion, but the catalyst is still active."

Diagnosis: This is likely due to product inhibition or catalyst poisoning by the acetyl group. The ketone oxygen can coordinate to the Pd(II) center, creating a resting state that is off-cycle.

Corrective Actions:

  • Increase Temperature: Raise reaction temperature to 90°C–100°C to destabilize the Pd-O(ketone) coordination.

  • Base Selection: Switch from Na₂CO₃ to K₃PO₄ . Phosphate bases often facilitate faster transmetallation in hindered or coordinated systems [1].

  • Water Concentration: Ensure a minimum of 10-20% water by volume. Boronic acids require water to form the active boronate species (Ar-B(OH)₃⁻) necessary for transmetallation.

Issue 3: "I detect unreacted 3-bromoacetophenone and unknown heavy impurities."

Diagnosis: The "heavy impurities" are likely Aldol condensation products. The acetyl group on your starting material is enolizable. Strong bases or high temperatures can cause it to react with itself.

Corrective Actions:

  • Lower pH: Avoid hydroxide bases (NaOH, KOH). Stick to Cs₂CO₃ or K₂CO₃ .

  • Anhydrous Conditions (Alternative): If aldol polymerization is severe, switch to CsF as the base in anhydrous dioxane. This activates the boronic acid via a fluoro-borate intermediate without generating free enolates.

Validated Experimental Protocol

Target Scale: 1.0 mmol Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

Step-by-Step Methodology:

  • Charge Solids: In a 25 mL reaction vial equipped with a magnetic stir bar, add:

    • 3-Bromoacetophenone (199 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

    • K₂CO₃ (414 mg, 3.0 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol)

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Inject 1,4-Dioxane (4 mL) and Degassed Water (1 mL) via syringe.

    • Note: Pre-degas solvents by sparging with N₂ for 30 mins.

  • Reaction: Place in a pre-heated block at 90°C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (9:1 to 7:1). The product is a white to off-white solid.

Logic Pathway for Optimization

Use this flowchart to diagnose failures during your campaign.

TroubleshootingLogic Start Analyze LCMS/NMR of Crude Mixture Decision1 Is Conversion > 90%? Start->Decision1 Success Proceed to Isolation Decision1->Success Yes Decision2 Is SM (Aryl Halide) Remaining? Decision1->Decision2 No IssueHomocouple Issue: Boronic Acid Homocoupling Decision2->IssueHomocouple No (SM consumed, wrong product) IssueStall Issue: Catalyst Death or Poisoning Decision2->IssueStall Yes (SM remains, clean profile) IssueAldol Issue: Complex Mixture (Aldol Side rxn) Decision2->IssueAldol Yes (SM remains, messy profile) SolHomocouple Action: Degas better, Slow addition of Boronic Acid IssueHomocouple->SolHomocouple SolStall Action: Switch to Pd(dppf)Cl2 or SPhos IssueStall->SolStall SolAldol Action: Use CsF (anhydrous) or weaker base IssueAldol->SolAldol

Figure 2: Troubleshooting logic tree for Suzuki Coupling optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 1-(4'-Methoxy-biphenyl-3-yl)-ethanone from its Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. Positional isomers, with their subtle yet significant differences in chemical and biological properties, often present a considerable analytical challenge. This guide provides an in-depth, practical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to differentiate 1-(4'-Methoxy-biphenyl-3-yl)-ethanone from its isomers. We will delve into the nuances of 1D and 2D NMR techniques, supported by predicted and experimental data, to provide a robust methodology for structural verification.

The Challenge: Subtle Differences, Significant Consequences

1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its isomers, such as the 2-yl and 4-yl acetyl substituted analogues, share the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their similar structures can also lead to overlapping signals in simple 1D NMR spectra, requiring a more sophisticated analytical approach for definitive identification. The precise location of the acetyl group on the biphenyl scaffold dramatically influences the electronic environment of the nearby protons and carbons, providing the key to their differentiation through NMR.

A Multi-faceted NMR Approach for Unambiguous Isomer Differentiation

A comprehensive analysis leveraging a suite of NMR experiments is essential for a confident structural assignment. This involves not only standard 1D ¹H and ¹³C NMR but also a strategic application of 2D correlation spectroscopy.

1D NMR: The First Look

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial, crucial insights into the molecular structure. The aromatic region (typically 6.5-8.5 ppm) is of particular interest. The substitution pattern on each phenyl ring dictates the multiplicity and chemical shifts of the aromatic protons.

  • The Methoxy Group: A sharp singlet integrating to three protons, typically found between 3.8 and 3.9 ppm, is a characteristic signature of the methoxy group.

  • The Acetyl Group: Another sharp singlet, integrating to three protons, will be present for the acetyl methyl group, usually in the range of 2.6-2.7 ppm.

  • Aromatic Protons: The splitting patterns and chemical shifts of the aromatic protons are the most informative features for distinguishing isomers. The electron-withdrawing nature of the acetyl group will deshield ortho and para protons, while the electron-donating methoxy group will shield its ortho and para protons.

¹³C NMR Spectroscopy: The carbon spectrum, often acquired with proton decoupling, provides information on the number of unique carbon environments. The chemical shifts of the carbonyl carbon and the carbons directly attached to the substituents are particularly diagnostic.

  • Carbonyl Carbon: The acetyl carbonyl carbon will appear as a downfield signal, typically in the range of 197-198 ppm.

  • Methoxy Carbon: The methoxy carbon will resonate at approximately 55-56 ppm.

  • Aromatic Carbons: The substitution pattern significantly influences the chemical shifts of the aromatic carbons.

Predicted ¹H and ¹³C NMR Data for Isomers

To illustrate the power of NMR in differentiating these isomers, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its 2-yl and 4-yl isomers. These predictions are based on established substituent effects and analysis of similar compounds found in the literature.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

Proton1-(4'-Methoxy-biphenyl-2-yl)-ethanone1-(4'-Methoxy-biphenyl-3-yl)-ethanone1-(4'-Methoxy-biphenyl-4-yl)-ethanone
H-2-~8.15 (s)8.01 (d, J=7.2 Hz)
H-3~7.55 (d)-7.65 (d, J=7.2 Hz)
H-4~7.60 (t)~7.95 (d)-
H-5~7.45 (t)~7.50 (t)7.65 (d, J=7.2 Hz)
H-6~7.30 (d)~7.70 (d)8.01 (d, J=7.2 Hz)
H-2', H-6'~7.25 (d)~7.55 (d)7.59 (d, J=7.2 Hz)
H-3', H-5'~7.00 (d)~7.00 (d)7.01 (d, J=7.6 Hz)
-OCH₃~3.85 (s)~3.87 (s)3.87 (s)
-COCH₃~2.50 (s)~2.65 (s)2.64 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon1-(4'-Methoxy-biphenyl-2-yl)-ethanone1-(4'-Methoxy-biphenyl-3-yl)-ethanone1-(4'-Methoxy-biphenyl-4-yl)-ethanone
C-1~140~142~139
C-2~138~128~129
C-3~130~137~127
C-4~128~129~145
C-5~132~127~127
C-6~128~131~129
C-1'~132~133~132
C-2', C-6'~130~128~128
C-3', C-5'~114~114~114
C-4'~160~160~160
-C=O~202~198~197
-OCH₃~55.5~55.4~55.5
-COCH₃~30.0~26.8~26.7
2D NMR: Unraveling the Connectivity

While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for definitively connecting the dots and confirming the isomeric structure.

Workflow for Isomer Differentiation using 2D NMR

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Elucidation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC NOESY NOESY/ROESY (Through-Space Correlation) H1->NOESY C13 ¹³C NMR & DEPT C13->HSQC C13->HMBC Structure Definitive Isomer Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure G cluster_2yl 2-yl Isomer cluster_3yl 3-yl Isomer cluster_4yl 4-yl Isomer A NOE between -COCH₃ and H-2'/H-6' B HMBC from -COCH₃ to C-2 and C-4 C Unique splitting pattern for H-2 (singlet-like) D HMBC from -COCH₃ to C-3 and C-5 E Symmetrical AA'BB' system for acetyl ring

Caption: Key distinguishing features of the isomers in 2D NMR.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • COSY: A standard gradient-selected COSY experiment is typically sufficient.

  • HSQC: A gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (typically ~145 Hz) should be used.

  • HMBC: A gradient-selected HMBC experiment optimized for long-range J(CH) couplings (typically 6-10 Hz) is recommended.

  • NOESY/ROESY: A phase-sensitive NOESY or ROESY experiment with a mixing time appropriate for the molecular size should be employed (e.g., 500-800 ms for small molecules).

Conclusion

The definitive differentiation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone from its isomers is a testament to the power of a multi-dimensional NMR approach. While 1D NMR provides initial clues, it is the strategic application of 2D correlation experiments, particularly HMBC and NOESY/ROESY, that provides the irrefutable evidence for the precise substitution pattern. By carefully analyzing the through-bond and through-space correlations, researchers can confidently assign the correct structure, ensuring the integrity of their scientific endeavors.

References

  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, Supporting Information. Available at: [Link]

A Comparative Guide to GC-MS Validation for the Identification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification of isomeric impurities is a critical challenge. Positional isomers, such as those of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, can exhibit different pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are imperative to ensure the safety and efficacy of drug substances. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the validation of an analytical procedure designed to identify these specific isomers.

The core challenge in separating and identifying positional isomers lies in their identical mass spectra, rendering mass spectrometry alone insufficient for differentiation.[1][2] Consequently, the chromatographic separation is paramount. This guide will explore the rationale behind column selection, method development, and the rigorous validation required to ensure a method is fit for its purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Analytical Challenge: Differentiating Key Isomers

The primary subject of our validation is 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. However, during its synthesis, several positional isomers can arise as process-related impurities. The most probable isomers of concern include:

  • 1-(4'-Methoxy-biphenyl-2-yl)-ethanone

  • 1-(3'-Methoxy-biphenyl-3-yl)-ethanone

  • 1-(2'-Methoxy-biphenyl-3-yl)-ethanone

These isomers will have the same molecular weight and will likely produce very similar mass spectra due to similar fragmentation patterns. Therefore, the success of the analytical method hinges on the chromatographic separation of these compounds.

Comparative Analysis of GC Capillary Columns for Isomer Separation

The choice of the stationary phase in the GC column is the most critical factor for achieving the separation of positional isomers. The subtle differences in the polarity and shape of the isomers will govern their interaction with the stationary phase.

Stationary Phase Type Separation Principle Anticipated Performance for Biphenyl Isomers Alternative Considerations
Mid-Polarity (e.g., 50% Phenyl Polysiloxane) A combination of dispersive and dipole-dipole interactions. The phenyl groups offer π-π interactions that can differentiate based on the position of the methoxy and acetyl groups.Recommended: This is often the sweet spot for aromatic positional isomers, providing a balance of interactions to resolve subtle structural differences.[7]A slightly less polar phase (e.g., 35% phenyl) might offer different selectivity if co-elution occurs.
High-Polarity (e.g., Cyanopropylphenyl Polysiloxane) Strong dipole-dipole and π-π interactions. The cyano groups provide enhanced selectivity for polar analytes.[8]Alternative: While potentially offering high selectivity, it may lead to excessive retention and peak broadening for these relatively high-boiling-point compounds. Column bleed can also be a concern at higher temperatures.[8]Useful if mid-polarity columns fail to provide adequate resolution.
Non-Polar (e.g., 5% Phenyl Polydimethylsiloxane) Primarily dispersive (van der Waals) interactions, separating based on boiling points.Not Recommended: Positional isomers often have very similar boiling points, leading to poor or no separation on non-polar columns.Unlikely to be effective for this application.

Rationale for Recommending a Mid-Polarity Column: A 50% Phenyl Polysiloxane stationary phase is proposed as the primary choice. The biphenyl structure of the analytes allows for significant π-π interactions with the phenyl groups in the stationary phase. The different positions of the methoxy and acetyl groups on the biphenyl rings will alter the planarity and dipole moment of the molecules, leading to differential retention on this type of column.

Proposed GC-MS Method for Validation

This section outlines a detailed, step-by-step methodology for the GC-MS analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its potential isomers.

Experimental Workflow

GC-MS Validation Workflow GC-MS Validation Workflow for Isomer Identification cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Reporting prep_start Weigh Standards & Samples dissolve Dissolve in Dichloromethane prep_start->dissolve dilute Serial Dilutions for Linearity & LOD/LOQ dissolve->dilute spike Spike Samples for Specificity & Accuracy dissolve->spike linearity Linearity & Range dilute->linearity lod_loq LOD & LOQ dilute->lod_loq specificity Specificity/ Resolution spike->specificity accuracy Accuracy/ Recovery spike->accuracy injection Inject 1 µL into GC separation Chromatographic Separation (Mid-Polarity Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (Scan Mode) ionization->detection integration Peak Integration & Identification detection->integration precision Precision (Repeatability & Intermediate) robustness Robustness calculation Calculate Validation Parameters integration->calculation report Generate Validation Report calculation->report

Caption: Workflow for GC-MS method validation.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Agilent J&W DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector: Split/Splitless, operated in split mode (50:1) at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-450 m/z

Causality behind Experimental Choices:

  • Injector Temperature: A high injector temperature ensures the rapid volatilization of the relatively high molecular weight analytes, minimizing discrimination.

  • Oven Program: The starting temperature is chosen to be well below the boiling points of the analytes to ensure good focusing on the column head. The ramp rate is a balance between achieving good separation and maintaining a reasonable analysis time. The final hold ensures that all components have eluted.

  • EI Energy: 70 eV is the standard energy for electron ionization, which allows for the creation of reproducible mass spectra that can be compared to library databases.[9]

Validation Parameters and Acceptance Criteria

The validation of the analytical method will be performed in accordance with ICH Q2(R1) guidelines.[3][4][5][6]

Validation_Parameters Interrelation of Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Protocol:

    • Inject individual solutions of the main compound and each of the potential isomers to determine their individual retention times.

    • Prepare a mixed solution containing all isomers and the main compound.

    • Analyze the mixed solution to ensure baseline separation of all isomeric peaks. The resolution between adjacent peaks should be ≥ 1.5.

  • Acceptance Criteria: The method is specific if all isomers are separated from each other and from the main peak with a resolution of at least 1.5.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]

  • Protocol:

    • Prepare a series of at least five concentrations of the main compound and each isomer, ranging from the reporting threshold (e.g., 0.05%) to 120% of the specification limit for impurities (e.g., 0.15%).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.

    • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Protocol:

    • Prepare a sample of the main drug substance and spike it with known concentrations of each isomer at three levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each spiked sample in triplicate.

    • Calculate the percent recovery of each isomer.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each isomer at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with the isomers at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the peak areas of each isomer should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Confirm the determined LOQ by analyzing samples at this concentration and ensuring that the precision and accuracy criteria are met.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • GC oven temperature program (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Split ratio (e.g., 45:1 and 55:1)

    • Analyze a system suitability solution (containing all isomers) under each modified condition.

  • Acceptance Criteria: The resolution between all critical pairs should remain ≥ 1.5, and the peak shapes should be acceptable.

Summary of Validation Parameters and a Comparison of Potential GC Columns

Validation Parameter Acceptance Criteria (ICH Q2(R1)) Performance on Mid-Polarity Column (50% Phenyl) Anticipated Performance on High-Polarity Column (Cyanopropylphenyl)
Specificity (Resolution) ≥ 1.5Excellent: Good potential for resolving positional isomers due to π-π interactions.Good to Excellent: May offer enhanced selectivity but risks longer run times and potential for peak broadening.
Linearity (r²) ≥ 0.995Excellent: Expected to perform well within the defined range.Excellent: Should also provide a linear response.
Accuracy (% Recovery) 90.0 - 110.0%Excellent: Good peak shape and resolution will lead to accurate integration and recovery.Good: May be slightly lower if peak tailing occurs.
Precision (RSD) ≤ 5.0% (Repeatability)Excellent: Consistent chromatography leads to high precision.Good: May be slightly less precise if peak shape is not optimal.
LOD/LOQ Below reporting thresholdGood: Achievable with a clean system and stable baseline.Good: Similar performance expected.
Robustness Resolution ≥ 1.5 under varied conditionsGood: Phenyl-based columns are generally robust and stable.Fair to Good: Cyanopropyl phases can be more susceptible to degradation at high temperatures, potentially impacting robustness.

Conclusion

The validation of a GC-MS method for the identification of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone isomers is a rigorous process that relies heavily on achieving a robust chromatographic separation. While mass spectrometry confirms the identity of the molecular species, it is the gas chromatograph, and specifically the choice of the capillary column, that provides the power to differentiate these critical positional isomers.

A mid-polarity stationary phase, such as a 50% Phenyl Polysiloxane, offers the most promising starting point for method development due to its ability to engage in π-π interactions, which are sensitive to the subtle structural differences between the isomers. A comprehensive validation following ICH Q2(R1) guidelines, as detailed in this guide, is essential to demonstrate that the chosen method is specific, linear, accurate, precise, and robust for its intended purpose: ensuring the quality and safety of pharmaceutical products.

References

  • Vertex AI Search. (2022).
  • Belal, T., Awad, T., DeRuiter, J., & Clark, C. R. (2009). GC-IRD Methods for the Identification of Isomeric Ethoxyphenethylamines and Methoxymethcathinones.
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kozlowski, D. (2008). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • ResearchGate. (n.d.). Q2(R1)
  • Schymanski, E. L., et al. (2024).
  • Unknown. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. The substitution pattern on the biphenyl rings plays a pivotal role in defining the pharmacological profile of these molecules. This guide provides a comprehensive comparison of the biological activities of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its related compounds, offering insights into their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. This analysis is grounded in established experimental data and structure-activity relationship (SAR) principles to inform drug discovery and development professionals.

Introduction: The Versatility of the Biphenyl Scaffold

Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The two phenyl rings offer a versatile platform for introducing various functional groups, which can modulate the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets. The focus of this guide, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, possesses a key methoxy (-OCH3) and an ethanone (acetyl) group, the positions of which are critical to its bioactivity. Understanding how alterations in the positions of these substituents affect the compound's efficacy and selectivity is crucial for designing more potent and specific therapeutic agents.

Comparative Biological Activities: A Data-Driven Analysis

While direct comparative studies on 1-(4'-Methoxy-biphenyl-3-yl)-ethanone against its positional isomers are limited in publicly available literature, we can infer its potential activities based on structure-activity relationship (SAR) studies of closely related biphenyl derivatives.

Antimicrobial Activity

The antimicrobial potential of biphenyl derivatives is well-documented. The lipophilicity and electronic nature of the substituents significantly influence their ability to penetrate microbial cell membranes and interact with intracellular targets.

Structure-Activity Relationship Insights:

  • Positional Isomers of Methoxy-biphenyl Ethanone: Studies on positional isomers of biphenyl antimicrobial compounds have shown that changes in the spatial arrangement of key hydrophobic and hydrophilic groups can significantly impact antibacterial efficacy, particularly against Gram-negative bacteria.[1][2]

  • Influence of Methoxy and Hydroxyl Groups: Research on substituted biphenyls has indicated that the presence and position of methoxy and hydroxyl groups are crucial for antimicrobial activity. In some cases, hydroxyl groups are key for activity, and their replacement with methoxyl groups can lead to a complete loss of antibacterial efficacy.[3] This suggests that the 4'-methoxy group in our target compound might be a site for metabolic activation or direct interaction with a biological target, and its position is likely critical.

Hypothetical Comparison of Antimicrobial Activity:

Based on general SAR principles, we can hypothesize the relative antimicrobial activity of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its isomers. It is plausible that the para-position of the methoxy group on the second phenyl ring provides a favorable electronic and steric profile for interaction with microbial targets. Altering its position to ortho or meta could potentially reduce activity due to steric hindrance or altered electronic distribution. Similarly, the meta-position of the acetyl group on the first ring will influence the overall dipole moment and binding orientation of the molecule.

Anti-inflammatory Activity

Biphenyl derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX) or modulating pro-inflammatory signaling pathways.[4]

Structure-Activity Relationship Insights:

  • Substitutions on the biphenyl rings can significantly modulate anti-inflammatory effects.[5] A study on a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives demonstrated that these compounds could reduce carrageenan-induced rat paw edema.[6] This highlights the importance of the substitution pattern on the biphenyl core for anti-inflammatory action.

  • The design of some anti-inflammatory drugs is based on the biphenyl scaffold, and their mechanism often involves the inhibition of inflammatory mediators like prostaglandins.[5]

Expected Anti-inflammatory Profile:

The presence of the methoxy group in 1-(4'-Methoxy-biphenyl-3-yl)-ethanone could contribute to its anti-inflammatory potential. Methoxy groups are known to influence the metabolic stability and electronic properties of molecules, which can be advantageous for developing anti-inflammatory agents. The overall shape and electronic distribution of the molecule will determine its ability to fit into the active site of inflammatory enzymes.

Cytotoxic Activity

The cytotoxic potential of biphenyl derivatives against various cancer cell lines is an area of active research. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Structure-Activity Relationship Insights:

  • Influence of Methoxy Groups: The number and position of methoxy groups on the biphenyl scaffold can significantly influence the cytotoxic and cancer-selective properties of these derivatives.

  • Hydroxyl vs. Methoxy Groups: In some classes of compounds, the presence of hydroxyl groups is more favorable for antioxidant and cytotoxic activity compared to methoxy groups.[7][8] This is often attributed to the ability of hydroxyl groups to donate a hydrogen atom and participate in hydrogen bonding.

Projected Cytotoxic Effects:

For 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, the 4'-methoxy group is a critical determinant of its potential cytotoxicity. Its electron-donating nature can influence the reactivity of the molecule and its interaction with biological macromolecules. Comparative studies of methoxy-substituted compounds have shown that the position of the methoxy group can dramatically alter cytotoxic potency.

Experimental Protocols for Biological Activity Screening

To empirically determine and compare the biological activities of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its analogs, the following standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This method is a widely used technique to assess the antimicrobial activity of a compound against pathogenic microorganisms.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the well.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the prepared microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Sample Application: Carefully add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions (positive control antibiotic and negative control solvent) into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of Agar Well Diffusion Assay Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Agar Plates Plates->Inoculate Wells Create Wells Inoculate->Wells AddSample Add Test Compounds Wells->AddSample Incubate Incubate Plates AddSample->Incubate Measure Measure Zones of Inhibition Incubate->Measure

Caption: Workflow of the Agar Well Diffusion Assay.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and controls (vehicle control and positive control cytotoxic drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Diagram of MTT Assay Workflow:

MTTAssay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate AddCompounds Add Test Compounds SeedCells->AddCompounds IncubateTreatment Incubate AddCompounds->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability ReadAbsorbance->CalculateViability

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion and Future Directions

1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its related compounds represent a promising class of molecules with the potential for diverse biological activities. Based on established SAR principles, the precise positioning of the methoxy and acetyl groups on the biphenyl scaffold is anticipated to be a critical determinant of their antimicrobial, anti-inflammatory, and cytotoxic profiles.

To definitively elucidate the comparative activities of these compounds, a systematic study involving the synthesis of positional isomers and their parallel evaluation in the described biological assays is imperative. Such a study would provide invaluable data for the rational design of novel and more potent therapeutic agents based on the biphenyl-ethanone scaffold. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations.

References

  • [5] Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • [3] Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). PubMed Central. Retrieved from [Link]

  • [8] Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ACS Omega. Retrieved from [Link]

  • [9] Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (n.d.). SciSpace. Retrieved from [Link]

  • [7] Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). PubMed Central. Retrieved from [Link]

  • [1] Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. (2021). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PubMed Central. Retrieved from [Link]

  • [6] Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2006). PubMed. Retrieved from [Link]

  • [10] Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate. Retrieved from [Link]

  • [2] Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. (2021). PubMed. Retrieved from [Link]

  • [11] Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). ResearchGate. Retrieved from [Link]

  • [12] Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2021). MDPI. Retrieved from [Link]

  • [13] Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. (2014). PubMed. Retrieved from [Link]

  • [14] Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed. Retrieved from [Link]

  • [15] Synthesis and anti-neuroinflammatory activity of N-heterocyclic analogs based on natural biphenyl-neolignan honokiol. (2019). PubMed. Retrieved from [Link]

  • [16] Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2025). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). MDPI. Retrieved from [Link]

  • [4] Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved from [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a valuable intermediate in the synthesis of various biologically active molecules and functional materials. Its biphenyl scaffold, coupled with a reactive ketone functionality, makes it a versatile building block for drug discovery and materials science. The efficient synthesis of this molecule is, therefore, of significant interest to the research and development community. This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the most appropriate method for their needs.

Executive Summary of Synthetic Routes

This guide will focus on the comparative analysis of three principal synthetic strategies for the preparation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Negishi Coupling

    • Stille Coupling

  • Friedel-Crafts Acylation

Each route will be evaluated based on key performance indicators, including chemical yield, regioselectivity, substrate scope, cost-effectiveness of starting materials, and overall process safety and environmental impact.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] These methods generally offer high yields and functional group tolerance under relatively mild conditions.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to the stability and low toxicity of the requisite organoboron reagents.[1][2] The synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via this route involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling route to the target molecule.

Experimental Protocol (Adapted from a similar synthesis):

A mixture of 3-acetylphenylboronic acid (1.1 equivalents), 4-bromoanisole (1.0 equivalent), and sodium carbonate (2.0 equivalents) is dissolved in a toluene/water (4:1) mixture. The solution is degassed with argon for 15-20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) is then added, and the mixture is heated to reflux (approximately 100 °C) for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Discussion:

  • Yield and Efficiency: This route is anticipated to provide high yields, likely in the range of 80-90%, based on analogous transformations.[3] The reaction is generally robust and scalable.

  • Causality of Experimental Choices: The use of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The biphasic solvent system (toluene/water) with a base like sodium carbonate is crucial for the transmetalation step, where the boronic acid is activated.

  • Advantages:

    • High yields and good functional group tolerance.

    • Commercially available and relatively inexpensive starting materials.[4]

    • Environmentally benign boron-containing byproducts.[2]

  • Disadvantages:

    • Requires a pre-synthesized boronic acid, which adds a step to the overall sequence if not commercially available.

    • Palladium catalysts can be expensive, although catalyst loading is typically low.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, often leading to faster reactions and higher yields, especially for challenging substrates.[1][5]

Reaction Scheme:

Caption: Negishi coupling pathway for the synthesis.

Experimental Protocol (General):

The organozinc reagent is typically prepared in situ. To a solution of 3-bromoacetophenone in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise at -78 °C. After stirring for 30 minutes, a solution of zinc chloride in THF is added, and the mixture is allowed to warm to room temperature to form the 3-acetylphenylzinc chloride. In a separate flask, 4-bromoanisole and a palladium catalyst (e.g., Pd(PPh₃)₄) are dissolved in anhydrous THF. The freshly prepared organozinc solution is then transferred to this flask, and the reaction mixture is stirred at room temperature or gently heated until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

Discussion:

  • Yield and Efficiency: Negishi couplings are known for their high yields and excellent functional group tolerance.[6] Yields for this specific transformation are expected to be high, potentially exceeding those of the Suzuki coupling under optimized conditions.

  • Causality of Experimental Choices: The in situ generation of the organozinc reagent from the corresponding aryl halide is a common and effective strategy. The use of a polar aprotic solvent like THF is essential for the stability and reactivity of the organometallic species.[7]

  • Advantages:

    • High reactivity and tolerance for a wide range of functional groups.[5]

    • Can often be performed at lower temperatures than Suzuki couplings.[6]

  • Disadvantages:

    • Organozinc reagents are moisture and air-sensitive, requiring stringent anhydrous and inert atmosphere techniques.[6]

    • The preparation of the organozinc reagent adds a step and requires handling of pyrophoric reagents like n-butyllithium.

Stille Coupling

The Stille coupling employs organotin reagents (stannanes) and is known for its versatility and tolerance of a wide array of functional groups.[8][9]

Reaction Scheme:

Caption: Stille coupling for the target compound synthesis.

Experimental Protocol (General):

A mixture of 3-acetylphenyltributylstannane (1.1 equivalents), 4-bromoanisole (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in an anhydrous, degassed solvent such as toluene is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The purification of the crude product often requires careful chromatography to remove the toxic organotin byproducts.

Discussion:

  • Yield and Efficiency: The Stille reaction is capable of producing high yields of the desired biphenyl product.[3]

  • Causality of Experimental Choices: The choice of an aprotic, non-polar solvent like toluene is typical for Stille couplings. The reaction often requires elevated temperatures to proceed at a reasonable rate.[9]

  • Advantages:

    • Organostannanes are generally stable to air and moisture, making them easier to handle than organozinc reagents.[8]

    • Excellent functional group tolerance.[10]

  • Disadvantages:

    • The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[8] This is a significant concern, especially in the context of pharmaceutical development.

    • The synthesis of the required organostannane can be a multi-step process.

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[11] For the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, this would involve the acylation of 4-methoxybiphenyl.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 4-methoxybiphenyl.

Experimental Protocol (General):

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent such as dichloromethane at 0 °C, acetyl chloride (1.1 equivalents) is added dropwise. The mixture is stirred for 15-30 minutes, and then a solution of 4-methoxybiphenyl (1.0 equivalent) in dichloromethane is added slowly. The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated. The resulting crude product is a mixture of isomers that requires careful separation.

Discussion:

  • Yield and Regioselectivity: The primary challenge of this route is controlling the regioselectivity. The methoxy group is an ortho-, para-directing group, and the phenyl group is also an ortho-, para-directing group. Acylation is likely to occur predominantly at the 4'-position of the methoxy-bearing ring, which is the most activated and sterically accessible position. One study reported a low yield of 27% for the acylation of 4-methoxybiphenyl, with quantitative selectivity for the 4'-acetylated product.[12] Achieving significant acylation at the 3-position of the other ring is highly challenging and would likely result in a complex mixture of isomers, leading to a very low yield of the desired product and difficult purification.

  • Causality of Experimental Choices: Aluminum chloride is a strong Lewis acid required to generate the highly electrophilic acylium ion from acetyl chloride.[11] The reaction is typically run at low temperatures to minimize side reactions.

  • Advantages:

    • Potentially a one-step synthesis from commercially available starting materials.

    • Avoids the use of expensive palladium catalysts.

  • Disadvantages:

    • Poor regioselectivity for the desired 3-isomer.

    • Stoichiometric amounts of the Lewis acid are required, which generates a significant amount of acidic waste.[13]

    • The reaction conditions can be harsh.

Comparative Analysis and Recommendations

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingFriedel-Crafts Acylation
Typical Yield High (80-90%)Very High (>90%)HighLow for the desired isomer (<10%)
Regioselectivity ExcellentExcellentExcellentPoor
Starting Materials Commercially availableRequires in situ preparation of organozincRequires synthesis of organostannaneCommercially available
Reaction Conditions Mild to moderateMildMild to moderateHarsh
Safety Concerns LowHandling of pyrophoric reagentsHigh toxicity of tin compoundsCorrosive and hazardous reagents
Environmental Impact LowModerateHighHigh
Cost-Effectiveness GoodModeratePoorGood (if regioselectivity were not an issue)

Recommendation:

For the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, the Suzuki-Miyaura coupling is the most recommended route . It offers a superior balance of high yield, excellent regioselectivity, operational simplicity, and relatively low safety and environmental concerns. While the Negishi coupling may offer slightly higher yields, the requirement for handling pyrophoric organozinc reagents makes it less practical for many laboratory settings. The Stille coupling is strongly discouraged due to the high toxicity of the organotin compounds. The Friedel-Crafts acylation is not a viable route for the synthesis of the desired 3-isomer due to the insurmountable challenge of controlling regioselectivity.

Future Perspectives: Green Chemistry Approaches

The field of organic synthesis is continuously evolving towards more sustainable practices. For palladium-catalyzed cross-coupling reactions, recent advancements include the use of more environmentally friendly solvents like water, the development of highly active catalysts that allow for lower catalyst loadings, and the use of alternative, more abundant metal catalysts like nickel and copper.[14][15] For Friedel-Crafts acylations, the development of solid acid catalysts and the use of greener acylating agents are promising areas of research to mitigate the environmental impact of traditional methods.[16][17] Researchers are encouraged to explore these greener alternatives to further enhance the synthetic efficiency and sustainability of their chemical processes.

References

Sources

Cross-validation of analytical results for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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I've expanded my focus to include detailed analytical protocols. I will build sections on techniques like HPLC, GC-MS, and NMR for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, ensuring a deep dive into principles and step-by-step procedures. I'm also preparing to include hypothetical data with performance metrics such as linearity, accuracy, and precision. I'll utilize Graphviz diagrams to visually outline workflows. My goal is to structure a self-validating guide.

Refining Search Strategies

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A Comparative Spectroscopic Guide to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth spectroscopic comparison of the biphenyl derivative 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its common precursors, 4-bromoanisole and 3-acetylphenylboronic acid. We will delve into the rationale behind the synthetic strategy and dissect the transformations observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the critical data necessary for reaction monitoring and final product validation.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The biphenyl scaffold is a privileged structure in medicinal chemistry. Its synthesis is most efficiently achieved through palladium-catalyzed cross-coupling reactions. For our target, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, the Suzuki-Miyaura coupling presents a robust and high-yielding pathway. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species. Our chosen disconnection involves coupling 4-bromoanisole (the methoxy-bearing ring) with 3-acetylphenylboronic acid (the acetyl-bearing ring). This choice is strategic, as both precursors are commercially available and their reactivity is well-understood.

Caption: Suzuki-Miyaura coupling scheme for the synthesis of the target compound.

Spectroscopic Characterization of Precursors

Understanding the spectral fingerprints of the starting materials is essential to confirm the identity and purity of the final product.

4-Bromoanisole (Aryl Halide Partner)

4-Bromoanisole is a simple, disubstituted benzene ring. Its symmetry results in a straightforward spectrum.

  • ¹H NMR: The spectrum is characterized by two distinct doublets in the aromatic region, typical of a 1,4-disubstituted pattern. Protons ortho to the electron-donating methoxy group are shielded and appear upfield, while protons ortho to the bromine are deshielded and appear downfield. The methoxy group itself gives a sharp singlet.

  • ¹³C NMR: Four signals are expected for the aromatic carbons due to symmetry, plus one for the methoxy carbon. The carbon atom directly bonded to bromine (C-Br) is a key diagnostic peak.

  • IR Spectroscopy: The spectrum shows a strong C-O stretch for the ether linkage and characteristic aromatic C=C stretching bands.

  • Mass Spectrometry: The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the hallmark of a compound containing a single bromine atom.

3-Acetylphenylboronic Acid (Organoboron Partner)

This precursor is less symmetric, leading to a more complex aromatic pattern. A key challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to broadened peaks or multiple sets of signals.[1] It is often advisable to use a fresh sample or prepare the NMR sample in a solvent containing a small amount of water to favor the monomeric form.

  • ¹H NMR: The spectrum will show a sharp singlet for the acetyl methyl group. The aromatic region will be more complex than that of 4-bromoanisole, with four distinct signals expected for the 1,3-disubstituted ring. A broad, often exchangeable, singlet for the two protons of the B(OH)₂ group is also characteristic, though it may not always be observed.

  • ¹³C NMR: We expect to see signals for the carbonyl carbon (C=O) and the methyl carbon of the acetyl group. Six distinct aromatic carbon signals are anticipated, including the carbon atom directly attached to the boron (C-B).

  • IR Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretch of the ketone. A very broad absorption in the 3200-3600 cm⁻¹ region due to O-H stretching of the B(OH)₂ group and a strong B-O stretching vibration around 1345 cm⁻¹ are also key identifiers.[2]

  • Mass Spectrometry: The molecular ion peak will be observed, along with characteristic fragmentation patterns such as the loss of water and the acetyl group.

Spectroscopic Analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Upon successful coupling, the spectroscopic data should reflect the formation of the new C-C bond and the combined features of both precursor fragments, with predictable shifts due to the new electronic environment. While experimental spectra for this specific 3-yl isomer are not widely published in public databases, we can confidently predict its features and compare them to the well-documented 4-yl isomer, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.[3][4]

Predicted ¹H and ¹³C NMR Spectra

The key change is the formation of a single molecule with two distinct, coupled aromatic systems.

  • ¹H NMR (Predicted):

    • The two singlets for the acetyl (CH₃) and methoxy (OCH₃) protons will remain, providing immediate diagnostic handles.

    • The aromatic region will become significantly more complex, containing signals for all 8 aromatic protons.

    • The protons on the methoxy-substituted ring will appear as two doublets, similar to 4-bromoanisole, but their chemical shifts will be influenced by the adjacent phenyl ring.

    • The protons on the acetyl-substituted ring will lose their simple splitting patterns and appear as a series of multiplets (singlet, doublet, triplet, etc.) characteristic of a 1,3-disubstituted system now part of a larger biphenyl structure. The proton between the two substituents (at the 2-position of the acetyl-phenyl ring) is expected to be the most downfield due to the influence of the acetyl group and the adjacent ring.

  • ¹³C NMR (Predicted):

    • The spectrum will show signals for 15 carbon atoms (C₁₅H₁₄O₂).[5]

    • The diagnostic C-Br and C-B signals from the precursors will be absent.

    • Two new quaternary carbon signals will appear for the carbons at the point of the new C-C bond.

    • The signals for the carbonyl carbon and the two aliphatic carbons (CH₃ and OCH₃) will be present.

Comparison with the 4-yl Isomer

The primary difference between the target 3-yl isomer and the more common 4-yl isomer lies in symmetry.

  • 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is a highly symmetric molecule (para-para substitution). This results in a simpler ¹H NMR spectrum, with only four signals (two doublets) in the aromatic region, as pairs of protons are chemically equivalent.

  • 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (our target) lacks this symmetry (meta-para substitution). Therefore, all 8 aromatic protons are chemically distinct, leading to a much more complex set of signals in the ¹H NMR spectrum. This distinction is the most powerful way to confirm the correct isomer has been synthesized.

Predicted IR and Mass Spectra
  • IR Spectroscopy: The spectrum will be a composite of its precursors' key features. The most intense peak will be the carbonyl (C=O) stretch from the acetyl group, typically around 1670-1690 cm⁻¹. Strong C-O ether stretches and aromatic C=C bands will also be prominent. The broad O-H and B-O stretches from the boronic acid will be absent.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be clearly visible at m/z 226, corresponding to the molecular formula C₁₅H₁₄O₂.[5] A prominent fragment will be the [M-15]⁺ peak, corresponding to the loss of a methyl radical from the acetyl group, forming a stable acylium ion.

Comparative Data Summary

The following tables summarize the key experimental and predicted spectroscopic data for the three compounds.

Table 1: Spectroscopic Data of Precursors

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z)
4-Bromoanisole ~7.40 (d, 2H), ~6.75 (d, 2H), ~3.75 (s, 3H)~132.0 (C-Br), ~116.5, ~114.2, ~55.8 (OCH₃)~1240 (C-O stretch), ~1480 (C=C stretch)186/188 ([M]⁺/[M+2]⁺)
3-Acetylphenylboronic acid ~8.2-7.5 (m, 4H), ~2.6 (s, 3H), broad B(OH)₂~198 (C=O), ~137-128 (aromatic), ~27 (CH₃)~3300 (broad O-H), ~1680 (C=O), ~1345 (B-O)164 ([M]⁺)

Table 2: Experimental vs. Predicted Data for Product Isomers

Feature1-(4'-Methoxy-biphenyl-4-yl)-ethanone (Experimental Data)[3][4]1-(4'-Methoxy-biphenyl-3-yl)-ethanone (Predicted Data)Rationale for Difference
Symmetry High (C₂ᵥ)Low (Cₛ)Para-para vs. Meta-para substitution
¹H NMR (Aromatic) 4 signals (two sets of doublets)8 distinct signals (multiplets)Lack of symmetry makes all protons unique
¹H NMR (Aliphatic) ~3.87 (s, 3H, OCH₃), ~2.64 (s, 3H, COCH₃)~3.8 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃)Minimal change expected for these groups
¹³C NMR (Aromatic) 6 signals (due to symmetry)12 signalsLack of symmetry makes all carbons unique
IR (C=O Stretch) ~1676 cm⁻¹~1680 cm⁻¹Similar ketone environment
MS (m/z) 226 ([M]⁺), 211 ([M-15]⁺)226 ([M]⁺), 211 ([M-15]⁺)Isomers have the same mass and primary fragmentation

Experimental Protocols

Trustworthy data begins with robust and reproducible experimental design.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar biphenyl syntheses.[4]

Synthesis_Workflow start 1. Prepare Reaction Vessel reagents 2. Add Reagents - 3-Acetylphenylboronic acid (1.2 eq) - 4-Bromoanisole (1.0 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Toluene/EtOH/H₂O) start->reagents reaction 3. Reaction - Degas mixture (Ar sparge) - Heat to reflux (e.g., 90-100 °C) - Monitor by TLC/LC-MS reagents->reaction workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup purify 5. Purification - Concentrate in vacuo - Purify by flash column chromatography (e.g., Hexane/EtOAc gradient) workup->purify characterize 6. Characterization - Obtain NMR, IR, MS data - Confirm structure and purity purify->characterize end Pure Product characterize->end

Caption: General workflow for the synthesis and purification of the target compound.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-acetylphenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add 4-bromoanisole (1.0 equivalent) followed by the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

  • Reaction: Degas the resulting mixture by bubbling argon through it for 15 minutes. Heat the reaction to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[6]

  • IR Spectroscopy: Obtain the IR spectrum of a small amount of the solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an LC-MS system with electrospray ionization (ESI) or by direct injection into a mass spectrometer with electron ionization (EI).

Conclusion

The transformation from 4-bromoanisole and 3-acetylphenylboronic acid to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is marked by distinct and predictable spectroscopic changes. The disappearance of the C-Br and C-B signals in ¹³C NMR and the characteristic isotopic signature of bromine in MS, coupled with the appearance of a more complex, unified aromatic system in the ¹H NMR spectrum, provides conclusive evidence of successful C-C bond formation. By comparing the predicted spectrum of the target 3-yl isomer with the known spectrum of its 4-yl counterpart, researchers can gain a high degree of confidence in the structural assignment, with the difference in aromatic proton multiplicity serving as the most definitive diagnostic tool. This guide provides the foundational data and rationale to support the synthesis and characterization of this valuable chemical entity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734310, 3-Acetylphenylboronic acid." PubChem, [Link]. Accessed January 28, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 301557, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone." PubChem, [Link]. Accessed January 28, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5103630, 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone." PubChem, [Link]. Accessed January 28, 2026.

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
  • Mao, S. L., et al. "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
  • Wiley-VCH. "Supporting Information for publications." Wiley Online Library, [Link]. Accessed January 28, 2026.

  • Varian, Inc. "General NMR Experimental Procedures." (Example of standard NMR protocols, specific instrument manuals should be consulted), [Link]. Accessed January 28, 2026.

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2][3] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. The subject of this guide, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, is a biphenyl derivative. The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[4] Therefore, establishing a robust, validated process for assessing the purity of this synthesized intermediate is of paramount importance.

This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized 1-(4'-Methoxy-biphenyl-3-yl)-ethanone against a certified reference standard. We will delve into the rationale behind the chosen synthetic and analytical methodologies, offering detailed, self-validating protocols designed for immediate application by researchers, scientists, and drug development professionals. Our approach is grounded in the principles of analytical chemistry, ensuring that the data generated is both accurate and reproducible.

Part 1: Synthesis and Purification

The synthesis of unsymmetrical biphenyl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its mild conditions and tolerance of various functional groups.[4][5][6]

Synthetic Rationale: The Suzuki-Miyaura Coupling

We selected the Suzuki-Miyaura reaction for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. This reaction couples an organoboron species with an organohalide and is renowned for its high yields and the generation of non-toxic inorganic byproducts.[5] The proposed pathway involves the coupling of 3-acetylphenylboronic acid with 4-bromoanisole.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Process cluster_product Final Product A 3-Acetylphenylboronic acid Reaction Suzuki-Miyaura Coupling (e.g., 90 °C, 12h, under N2) A->Reaction B 4-Bromoanisole B->Reaction C Pd(PPh3)4 (Palladium Catalyst) C->Reaction Cat. D Na2CO3 (Base) D->Reaction E Toluene/Ethanol/Water (Solvent System) E->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Purification->Product

Caption: Synthetic workflow for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via Suzuki-Miyaura coupling.

Step-by-Step Synthesis & Purification Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-acetylphenylboronic acid (1.0 eq), 4-bromoanisole (1.05 eq), sodium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[7]

  • Workup: After completion, cool the reaction to room temperature. Add deionized water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Part 2: Analytical Benchmarking Methodology

The cornerstone of purity assessment is the use of orthogonal analytical techniques. No single method can definitively establish purity; therefore, we employ a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesized material will be compared directly against a Certified Reference Material (CRM). A CRM is a standard produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring its certified property values, in this case, purity, are accurate and traceable.

G cluster_samples Test Articles cluster_analysis Orthogonal Analytical Techniques cluster_comparison Data Comparison & Evaluation Synthesized Synthesized 1-(4'-Methoxy-biphenyl-3-yl)-ethanone HPLC HPLC-UV/DAD (Quantitative Purity) Synthesized->HPLC GCMS GC-MS (Volatile Impurities & ID) Synthesized->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Synthesized->NMR qNMR qNMR (Purity Assay vs. Standard) Synthesized->qNMR CRM Certified Reference Material (CRM, Purity ≥99.5%) CRM->HPLC CRM->GCMS CRM->NMR CRM->qNMR Comparison Compare Results (Synthesized vs. CRM) HPLC->Comparison GCMS->Comparison NMR->Comparison qNMR->Comparison Report Final Purity Report & Specification Check Comparison->Report

Caption: Logical workflow for the analytical benchmarking of the synthesized compound against a CRM.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of non-volatile organic compounds in the pharmaceutical industry.[8] We utilize a reverse-phase method with a Diode Array Detector (DAD) to quantify the main component and any non-volatile impurities.

Protocol: HPLC-DAD Purity Assay

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). A biphenyl stationary phase can also offer unique selectivity for aromatic compounds.[9][10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, monitoring at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample and CRM in acetonitrile to a concentration of 1.0 mg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of both the sample and CRM solutions. Purity is calculated based on the area percent of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents from the synthesis and purification stages.[11][12]

Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Selective Detector (MSD).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MSD Transfer Line: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from 50 to 450 m/z.

  • Sample Preparation: Dissolve samples in dichloromethane to a concentration of 1.0 mg/mL.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation. Furthermore, quantitative NMR (qNMR) is a powerful primary method for purity assessment, as the signal intensity is directly proportional to the number of nuclei, allowing for a highly accurate assay against a certified internal standard.[13]

Protocol: NMR Structural Confirmation and qNMR Purity Assay

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Structural Confirmation:

    • Acquire ¹H and ¹³C NMR spectra of the synthesized product in deuterated chloroform (CDCl₃).

    • Compare the obtained chemical shifts, coupling constants, and integrations with literature values or data from the CRM.[14]

  • Quantitative NMR (qNMR):

    • Accurately weigh ~10 mg of the synthesized product and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5xT₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

    • Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Part 3: Comparative Data Analysis

The ultimate goal is to compare the analytical data from the synthesized batch directly against the CRM. The following tables present a hypothetical but realistic data set for such a comparison.

Table 1: HPLC Purity Comparison
AnalyteRetention Time (min)Synthesized Sample (Area %)CRM (Area %)
1-(4'-Methoxy-biphenyl-3-yl)-ethanone 10.25 99.71 99.92
Impurity A8.540.150.05
Impurity B11.120.140.03
Total Purity 99.71 99.92

Rationale: The synthesized material shows high purity but contains slightly elevated levels of two minor impurities compared to the CRM, which is expected. The retention time match confirms identity.

Table 2: GC-MS Residual Solvent Analysis
CompoundRetention Time (min)Identification (MS Library Match)Synthesized Sample (Area %)
Ethyl Acetate3.15>98% Match0.08 (800 ppm)
Toluene4.78>98% Match0.005 (50 ppm)
Hexane2.50>95% MatchNot Detected

Rationale: The GC-MS data confirms the presence of residual solvents from the workup and purification steps. Their levels should be compared against established regulatory limits, such as those from the ICH Q3C guidelines.

Table 3: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Proton AssignmentSynthesized Sample (δ, ppm)CRM (δ, ppm)Expected ProtonsObserved Protons
Ar-H7.95-8.10 (m)7.96-8.11 (m)4H4.01
Ar-H7.55-7.65 (m)7.56-7.66 (m)2H2.00
Ar-H6.95-7.05 (m)6.96-7.06 (m)2H1.99
-OCH₃ (s)3.873.873H3.00
-COCH₃ (s)2.642.643H3.01

Rationale: The near-perfect alignment of chemical shifts (δ) and proton integrations between the synthesized sample and the CRM provides strong evidence of structural identity and integrity.

Conclusion

This guide outlines a robust, multi-faceted approach to benchmarking the purity of synthesized 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. By employing a combination of a reliable synthetic route and orthogonal analytical techniques—HPLC for quantitative purity, GC-MS for volatile impurities, and NMR for structural verification—a comprehensive purity profile can be established. The direct comparison of this data against a Certified Reference Material provides the necessary confidence and traceability required in a research and drug development setting. Adherence to these detailed protocols ensures that the purity assessment is not just a measurement, but a validation of the material's quality, fitness for purpose, and safety.

References

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem, National Institutes of Health. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. PubChem, National Institutes of Health. [Link]

  • Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. [Link]

  • HPLC method for purifying organic compounds.
  • Chem Service Inc Organic Certified Analytical Reference Standards. Greyhound Chromatography. [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central, National Institutes of Health. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC, Chromatography Online. [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ACS Publications. [Link]

  • The Importance of Purity in Chemistry. Moravek, Inc. [Link]

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A Prospective Comparative Guide to the Structure-Activity Relationship of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce substituents at various positions make it an attractive starting point for designing molecules that can interact with a wide range of biological targets. The 1-(4'-Methoxy-biphenyl-3-yl)-ethanone core, in particular, presents a unique substitution pattern that is relatively underexplored. This guide provides a prospective analysis of the structure-activity relationship (SAR) for derivatives of this core, postulating their potential as kinase inhibitors. While extensive research on this specific series is not yet publicly available, this document serves as a roadmap for researchers, outlining a logical progression for synthesis, biological evaluation, and SAR-driven optimization.

The Rationale for Targeting Kinases

Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding pocket of many kinases contains hydrophobic regions and sites for hydrogen bonding, making it an ideal target for small molecules like the proposed biphenyl ethanone derivatives. The methoxy and acetyl groups of the core structure can be strategically positioned within a kinase active site to form key interactions, while the biphenyl rings can be functionalized to enhance potency and selectivity.

Proposed Synthesis of a Focused Library

A focused library of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone derivatives can be efficiently synthesized using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups.[1][2][3] The general synthetic strategy would involve the coupling of a boronic acid or ester with an aryl halide.

To build a library for SAR studies, we propose the synthesis of the parent compound (R = H) and a series of derivatives with varying electronic and steric properties on the phenyl ring bearing the acetyl group.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoacetophenone or a substituted analog (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Solvent and Base: Add a 2:1 mixture of toluene and water, followed by potassium carbonate (2.0 eq.) as the base.

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon) for 15 minutes. Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1-(4'-Methoxy-biphenyl-3-yl)-ethanone derivative.

Hypothetical Structure-Activity Relationship Analysis

To explore the SAR, we will consider modifications at the R1 and R2 positions of the core structure.

SAR_Hypothesis Core 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Core R1 R1 Substituents (Position 5) Core->R1 Electronic & Steric Effects R2 R2 Substituents (Acetyl Group Modification) Core->R2 Target Engagement Activity Kinase Inhibitory Activity R1->Activity R2->Activity

Caption: Hypothetical SAR exploration of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone derivatives.

Table 1: Prospective SAR Data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Derivatives as Kinase Inhibitors

Compound IDR1 SubstituentR2 ModificationPredicted Kinase Inhibition (IC50, µM)Rationale for Design
1a H-CH3> 50Parent compound, baseline activity.
1b F-CH310-20Introduction of a small electron-withdrawing group to probe electronic effects.
1c Cl-CH35-10Larger electron-withdrawing group, may enhance binding through halogen bonding.
1d CH3-CH320-40Small electron-donating group, to assess impact of increased electron density.
1e OCH3-CH315-30Larger electron-donating group, potential for hydrogen bonding.
1f H-CH2-NH25-15Introduction of a basic amine to potentially interact with acidic residues like aspartate in the kinase hinge region.
1g H-CH2-OH20-50Addition of a hydrogen bond donor/acceptor.

Comparative Biological Evaluation: Experimental Workflows

To validate the therapeutic potential of these novel derivatives, a tiered screening approach is proposed.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Synthesis Synthesis of Derivatives (Suzuki Coupling) Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Primary Screen Cytotoxicity_Assay MTT Cytotoxicity Assay (e.g., on A549 lung cancer cells) Kinase_Assay->Cytotoxicity_Assay Secondary Screen for Active Hits Lead_Identification Identification of Lead Compounds Cytotoxicity_Assay->Lead_Identification

Caption: Proposed experimental workflow for the evaluation of novel biphenyl ethanone derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a chosen protein kinase (e.g., a tyrosine kinase like Src).

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute the kinase to the working concentration in the reaction buffer.

    • Prepare the peptide substrate in the reaction buffer.

    • Prepare a solution of [γ-³³P]ATP in the reaction buffer.

    • Serially dilute the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase to each well.

    • Initiate the reaction by adding the substrate and [γ-³³P]ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 30% phosphoric acid.

  • Detection:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Experimental Protocol: MTT Cytotoxicity Assay

This assay determines the effect of the compounds on the viability of a cancer cell line (e.g., A549 human lung carcinoma).[4][5]

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the structure-activity relationship of a novel class of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone derivatives. By employing robust synthetic methodologies like the Suzuki-Miyaura coupling and established biological assays, researchers can efficiently generate and evaluate a focused library of compounds. The hypothetical SAR data presented here provides a starting point for rational drug design, with the aim of identifying potent and selective kinase inhibitors. Future work should focus on expanding the library with more diverse substituents, exploring modifications to the acetyl group and the biphenyl linker, and ultimately, progressing lead compounds into more complex cellular and in vivo models of disease.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Al-Masum, M., & Kumar, C. (2002). A novel Suzuki cross-coupling reaction using microwave irradiation. Tetrahedron Letters, 43(18), 3329-3331.
  • PubChem Compound Summary for CID 5103630, 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Compound Summary for CID 301557, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Cells, 10(8), 2095.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Posner, G. H., et al. (1998). New Antimalarial Biphenyls: Synthesis and in Vitro and in Vivo Antimalarial Activity. Journal of Medicinal Chemistry, 41(13), 2164–2168.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

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A Comparative Analysis of In Silico Predictions versus Experimental Data for Substituted Biphenyl-Ethanones: A Case Study

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide focuses on a comparative analysis between in silico predictions and experimental data. The initial compound of interest was 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. However, a comprehensive search for experimental data revealed a significant lack of publicly available, validated physicochemical data for this specific isomer. In contrast, the closely related isomer, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (CAS: 13021-18-6) , has well-documented experimental and computed properties. To provide a robust and data-supported comparison, this guide will proceed using the 4-yl isomer as a case study. This scenario is common in early-stage drug discovery, where researchers must often leverage data from related analogs to guide their work.

Introduction: The Synergy of Prediction and Practice in Drug Discovery

In the modern drug discovery pipeline, the journey from a chemical concept to a viable therapeutic candidate is a multi-stage process governed by a compound's physicochemical and pharmacokinetic properties. These characteristics, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical determinants of a drug's efficacy and safety. Traditionally, these properties were determined exclusively through resource-intensive and time-consuming laboratory experiments.

The advent of computational chemistry has introduced a powerful paradigm: in silico prediction. By leveraging sophisticated algorithms and machine learning models trained on vast datasets, researchers can now estimate a wide range of molecular properties from a chemical structure alone.[1] This predictive capability allows for the rapid screening of large virtual libraries, helping to prioritize compounds with the most promising profiles for synthesis and further testing.[2]

However, in silico models are not infallible. Their accuracy is contingent on the quality of the training data and the applicability of their underlying algorithms to the chemical space being investigated.[3] Therefore, a crucial aspect of computational drug discovery is the validation of these predictions against robust experimental data. This guide provides a detailed comparison of key physicochemical properties for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, contrasting publicly available experimental values with those generated by common in silico prediction tools. We will explore the causality behind the experimental methods, analyze the convergence and divergence of the data, and provide insights into how researchers can strategically integrate both approaches.

Methodologies: The Computational and Experimental Workflows

A successful drug discovery program relies on the intelligent application of both predictive and empirical methods. Below, we detail the foundational workflows for each approach.

In Silico Prediction Workflow

In silico property prediction is a non-experimental approach that utilizes computational models to forecast the physicochemical and ADMET properties of a molecule. The process begins with a digital representation of the chemical structure, typically as a SMILES string or 2D/3D coordinates. This input is then processed by various software platforms that employ quantitative structure-activity relationship (QSAR) models, fragment-based methods, or machine learning algorithms to generate predictions.[3][4]

G cluster_input Input Stage cluster_processing Computational Processing cluster_output Output & Analysis A Chemical Structure (SMILES/SDF) B Descriptor Calculation (Topological, Electronic, etc.) A->B Digitization C Prediction Algorithm (QSAR, Machine Learning, Fragment-Based) B->C Feature Input D Predicted Physicochemical Properties (logP, Solubility, etc.) C->D Model Application E Predicted ADMET Properties (Toxicity, Metabolism) C->E

Caption: General workflow for in silico property prediction.

Numerous platforms, such as SwissADME, pkCSM, and commercial packages like ADMET Predictor®, offer comprehensive suites of predictive models.[5][6][7] These tools provide valuable, instantaneous feedback on a compound's drug-likeness, guiding medicinal chemists in the design-test-learn cycle.

Experimental Validation Workflow

Experimental validation remains the gold standard for confirming the properties of a synthesized compound.[8] The choice of experiment is dictated by the specific property of interest. These methods, while more labor-intensive, provide real-world data that is essential for regulatory submission and for refining future in silico models.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Obtain High-Purity Compound Sample B Select Protocol (e.g., Melting Point, Solubility Assay) A->B Sample Input C Perform Measurement (Controlled Conditions) B->C Methodology D Record Experimental Data C->D Data Acquisition E Compare with In Silico Prediction D->E Validation

Caption: Workflow for experimental validation of predicted properties.

Head-to-Head Comparison: 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

The following table summarizes the available experimental data for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and contrasts it with computed values from reputable sources like PubChem, which aggregates data from various predictive algorithms.

PropertyIn Silico PredictionExperimental DataSource (Experimental)
Molecular Weight 226.27 g/mol 226.27 g/mol [9][10]
Melting Point Not typically predicted153-154 °C[11][12][13][14]
Boiling Point 362.8 ± 25.0 °CData not available[11][13][14]
logP (Octanol-Water) 3.4 / 3.56Data not available[12][15]
Topological Polar Surface Area (TPSA) 26.3 ŲNot applicable[10][15]
Vapor Pressure 1.88E-05 mmHg at 25°CData not available[10][12]
Density 1.076 ± 0.06 g/cm³Data not available[11][13][14]

Analysis and Discussion

The comparative data reveals several key insights for researchers in the field:

  • Fundamental Properties (Molecular Weight): As expected, there is perfect agreement for molecular weight, as this is a direct calculation from the molecular formula (C₁₅H₁₄O₂).[9][10]

  • Physicochemical Properties (Melting & Boiling Points): The experimental melting point is consistently reported in the range of 153-154 °C.[11][12][14] This is a critical parameter for confirming the identity and purity of a synthesized solid.[16][17] While some advanced software can predict melting points, it is not a standard output of most free ADMET predictors. The predicted boiling point of ~363 °C, while lacking direct experimental validation, provides a useful estimate for planning purification techniques like distillation.[11]

  • Lipophilicity (logP): The predicted logP values are around 3.4-3.56.[12][15] The partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial predictor of its membrane permeability and solubility.[8] A logP in this range suggests the compound is quite lipophilic and would likely require an organic solvent for dissolution, possessing good potential for crossing cell membranes.[18] The absence of experimental logP data highlights a common scenario where researchers must initially rely on in silico estimates to guide formulation and assay development.

  • Structural Descriptors (TPSA): The computed Topological Polar Surface Area (TPSA) of 26.3 Ų is an important indicator of a molecule's ability to permeate cell membranes.[10][15] TPSA is calculated based on the surface contributions of polar atoms. A value below 140 Ų is generally considered favorable for oral bioavailability. This low TPSA value for our case compound is a positive indicator from a drug-likeness perspective.

The primary takeaway is that in silico tools provide excellent, rapid estimates for properties that are computationally straightforward (Molecular Weight, TPSA) or are well-represented by QSAR models (logP, Boiling Point). However, for definitive physical constants like melting point, which are highly dependent on the crystalline packing of the solid-state, experimental determination is irreplaceable.[16]

Detailed Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols are recommended for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[19] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[17]

Protocol:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to collect a small amount of sample.

  • Packing: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. This will pack the solid tightly into the bottom of the capillary to a height of 2-3 mm.[19]

  • Measurement: Place the packed capillary into a melting point apparatus.

  • Heating: Heat rapidly to about 20 °C below the expected melting point (153 °C). Then, reduce the heating rate to approximately 1 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This range is the experimental melting point.

Lipophilicity Determination (logP by Shake-Flask Method)

This is the "gold standard" method for measuring the partition coefficient between n-octanol and water.[8]

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Dissolve a precisely weighed amount of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to create a biphasic system. Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two layers.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Conclusion

The analysis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone serves as a practical illustration of the complementary relationship between in silico prediction and experimental validation. Computational tools provide an invaluable, high-throughput method for initial screening and prioritization, offering rapid insights into a compound's potential drug-likeness, lipophilicity, and other key ADMET properties. However, these predictions are not a substitute for empirical data. Experimental methods, while lower in throughput, provide the definitive, real-world measurements required to confirm a compound's identity, purity, and physical behavior. The most effective drug discovery programs are those that intelligently integrate both workflows, using prediction to guide and prioritize, and experimentation to validate and confirm.

References

  • Benchchem. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6. [9]

  • ChemicalBook. 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE | 13021-18-6. [11][13]

  • Echemi. Ethanone,1-(4'-methoxy[1,1'-biphenyl]-4-yl) -. [12]

  • CymitQuimica. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one.

  • Guidechem. 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE 13021-18-6 wiki. [10]

  • PubChem - National Institutes of Health. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [15]

  • ChemicalBook. 13021-18-6(1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE) Product Description. [14]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [19]

  • Hou, T. J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [3]

  • Simulations Plus. ADMET Predictor®. [5]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [20]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [6]

  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. [18]

  • Alqahtani, S. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [1]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [8]

  • Stanford Research Systems. Melting Point Determination. [16]

  • Biosig Lab. pkCSM. [7]

  • Putra, A. E., et al. (2019). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. [4]

  • Al-Taisan, W. A. (2021). experiment (1) determination of melting points. [17]

  • Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research. [2]

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A Comparative Pharmacological Profile of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in the Context of Known Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of advancing patient care. The compound 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a biphenyl derivative, presents a chemical scaffold that shares structural motifs with a class of widely used anti-inflammatory drugs.[1][2][3] This guide provides a comparative analysis of the hypothetical pharmacological profile of this compound against established nonsteroidal anti-inflammatory drugs (NSAIDs), including the non-selective cyclooxygenase (COX) inhibitor Naproxen and the selective COX-2 inhibitors Celecoxib, Rofecoxib, and Etoricoxib.

The central hypothesis guiding this analysis is that the biphenyl core of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone may confer inhibitory activity against COX enzymes, which are pivotal in the inflammatory cascade.[4][5] This document will, therefore, not only compare the known pharmacological attributes of the selected drugs but also delineate a comprehensive experimental framework to elucidate the potential therapeutic profile of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Comparative Overview of Selected Anti-Inflammatory Drugs

The comparator drugs were selected to represent both non-selective and selective COX inhibitors, providing a broad spectrum for comparison.

DrugClassMechanism of ActionKey Therapeutic Uses
Naproxen Non-selective COX inhibitorInhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[6][7][8]Management of pain, inflammation in conditions like arthritis, and menstrual cramps.[6][9]
Celecoxib Selective COX-2 inhibitorPrimarily inhibits the COX-2 enzyme, which is upregulated during inflammation, leading to reduced prostaglandin production with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12]Treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[10]
Rofecoxib Selective COX-2 inhibitorA potent and selective inhibitor of the COX-2 enzyme.[13][14] It was withdrawn from the market due to concerns about an increased risk of cardiovascular events.[13][15]Previously used for osteoarthritis, acute pain, and menstrual pain.[14][15]
Etoricoxib Selective COX-2 inhibitorA highly selective COX-2 inhibitor.[16][17]Treatment of various forms of arthritis and pain.[16]

Proposed Experimental Framework for the Pharmacological Characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

To ascertain the pharmacological profile of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and enable a robust comparison with the aforementioned drugs, a tiered experimental approach is proposed.

In Vitro Evaluation of Cyclooxygenase (COX) Inhibition

The initial step is to determine the inhibitory activity and selectivity of the compound against the two key COX isoforms, COX-1 and COX-2.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Utilize purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay will be employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is directly proportional to the prostaglandin G2 (PGG2) produced by the cyclooxygenase activity.

  • Procedure:

    • Prepare a series of dilutions of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and the comparator drugs (Naproxen, Celecoxib, Rofecoxib, Etoricoxib).

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or control.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The COX-2 selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1/COX-2)
1-(4'-Methoxy-biphenyl-3-yl)-ethanoneTo be determinedTo be determinedTo be determined
Naproxen~100~200~0.5
Celecoxib~2800[18]~91[18]~31[18]
Rofecoxib>1000~18>55
Etoricoxib~1100~5~220
In Vivo Assessment of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible assay for evaluating the in vivo efficacy of anti-inflammatory agents.[19][20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-200 g) will be used.

  • Procedure:

    • Animals are randomly assigned to groups: vehicle control, positive control (e.g., Indomethacin or Celecoxib), and different dose levels of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.[19]

    • The test compounds are administered orally or intraperitoneally one hour prior to the induction of inflammation.

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[21]

    • Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The dose that produces 50% inhibition (ED50) can be determined.

Hypothetical Data Presentation:

TreatmentDose (mg/kg)Maximum Edema Inhibition (%) at 4h
Vehicle Control-0
1-(4'-Methoxy-biphenyl-3-yl)-ethanone10To be determined
30To be determined
100To be determined
Celecoxib10~50[22]
Rofecoxib1.5~50[23]
Naproxen10~45
Preliminary Safety and Toxicity Assessment

Early assessment of potential genotoxicity is crucial in the drug development process. The Ames test is a widely used bacterial reverse mutation assay to evaluate the mutagenic potential of a chemical.[24][25][26][27][28]

Experimental Protocol: Ames Test for Mutagenicity

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine will be used.[24][26]

  • Procedure:

    • The bacterial strains are exposed to various concentrations of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in the presence and absence of a metabolic activation system (S9 mix from rat liver).[24][25]

    • The mixture is plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizing the Scientific Workflow and Mechanism

To provide a clear visual representation of the experimental logic and the underlying biological pathway, the following diagrams are presented.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Preliminary Safety Compound 1-(4'-Methoxy-biphenyl-3-yl)-ethanone COX1_Assay COX-1 Inhibition Assay Compound->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay Ames_Test Ames Mutagenicity Test Compound->Ames_Test IC50_COX1 IC50 for COX-1 COX1_Assay->IC50_COX1 IC50_COX2 IC50 for COX-2 COX2_Assay->IC50_COX2 Selectivity COX-2 Selectivity Index IC50_COX1->Selectivity IC50_COX2->Selectivity InVivo_Model Carrageenan-Induced Paw Edema Model Selectivity->InVivo_Model Guides Dosing Efficacy Anti-inflammatory Efficacy (ED50) InVivo_Model->Efficacy Genotoxicity Mutagenic Potential Ames_Test->Genotoxicity

Caption: Experimental workflow for pharmacological profiling.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Mechanism of Drug Action Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 Gastric Mucosa Protection\nPlatelet Aggregation Gastric Mucosa Protection Platelet Aggregation Prostaglandins_1->Gastric Mucosa Protection\nPlatelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins_2->Inflammation, Pain, Fever Naproxen Naproxen (Non-selective) Naproxen->COX1 Naproxen->COX2 Celecoxib Celecoxib / Rofecoxib / Etoricoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (Hypothesized Action) Test_Compound->COX1 ? Test_Compound->COX2 ?

Caption: COX enzyme inhibition pathway.

Conclusion

While the pharmacological profile of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is yet to be experimentally determined, its structural characteristics suggest a potential role as a modulator of the cyclooxygenase pathway. The proposed experimental framework provides a clear and scientifically rigorous path to elucidate its inhibitory activity, in vivo efficacy, and preliminary safety profile. The comparative data from established drugs such as Naproxen, Celecoxib, Rofecoxib, and Etoricoxib will serve as crucial benchmarks for evaluating the therapeutic potential of this novel compound. This structured approach, grounded in established pharmacological assays, will enable a comprehensive understanding of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and its potential as a future anti-inflammatory agent.

References

  • Naproxen | C14H14O3 | CID 156391 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Martínez-González, J., &Escolà-García, D. (2007). Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Expert Opinion on Drug Metabolism & Toxicology, 3(4), 503-516.
  • Vioxx (Rofecoxib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved January 29, 2026, from [Link]

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  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

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  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

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A Senior Application Scientist's Guide to the Analytical Techniques for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on the comparative analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. As a key intermediate in pharmaceutical research and organic synthesis, the accurate and precise characterization of this aromatic ketone is paramount. This document provides a head-to-head comparison of various analytical techniques, complete with experimental protocols and supporting data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative with the chemical formula C15H14O2 and a molecular weight of 226.27 g/mol .[1][2] Its structure, featuring a methoxy group and a ketone functional group on a biphenyl scaffold, presents unique analytical challenges and opportunities. The presence of chromophores makes it suitable for UV-based detection methods, while its volatility and thermal stability allow for gas chromatography. Furthermore, its complex proton and carbon environments are ideal for elucidation by nuclear magnetic resonance.

This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry for the qualitative and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. For 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, reversed-phase HPLC with UV detection is a highly effective method.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a method for the quantitative analysis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone using HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the 1-(4'-Methoxy-biphenyl-3-yl)-ethanone standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Dissolve the test sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector set at a wavelength of 360 nm.[3]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone in the test sample by interpolating its peak area on the calibration curve.

Rationale for Experimental Choices

The choice of a C18 column is based on the nonpolar nature of the biphenyl moiety in the analyte. The acetonitrile/water mobile phase provides good separation and peak shape for aromatic ketones. A detection wavelength of 360 nm is selected based on the strong UV absorbance of the conjugated system in the molecule.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Standard & Sample prep2 Prepare Calibration Standards prep1->prep2 prep3 Filter Solutions prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj Filtered Sample hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (360 nm) hplc_sep->hplc_det data_cal Construct Calibration Curve hplc_det->data_cal Peak Area Data data_quant Quantify Analyte data_cal->data_quant GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Organic Solvent gcms_inj Inject & Vaporize prep1->gcms_inj Prepared Sample gcms_sep GC Separation gcms_inj->gcms_sep gcms_ion EI Ionization gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass data_id Identify by RT & Mass Spectrum gcms_mass->data_id Chromatogram & Spectra data_quant Quantify using Ion Area data_id->data_quant NMR_Elucidation cluster_molecule 1-(4'-Methoxy-biphenyl-3-yl)-ethanone Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data mol C15H14O2 H_NMR ¹H NMR mol->H_NMR C_NMR ¹³C NMR mol->C_NMR H_data Chemical Shifts Splitting Patterns Integration H_NMR->H_data C_data Chemical Shifts C_NMR->C_data H_data->mol Proton Environment C_data->mol Carbon Skeleton UVVis_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis prep1 Dissolve in UV-Transparent Solvent prep2 Prepare Calibration Standards prep1->prep2 uv_scan Determine λmax prep2->uv_scan Standard & Sample Solutions uv_measure Measure Absorbance uv_scan->uv_measure data_cal Construct Calibration Curve uv_measure->data_cal Absorbance Values data_quant Determine Concentration data_cal->data_quant

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of laboratory waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a compound whose precise hazard profile is not extensively documented. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds and established hazardous waste management principles to offer a conservative and safety-centric approach.

Understanding the Compound: A Hazard Assessment Based on Structural Analogs

  • Biphenyl Core: Biphenyl itself and its derivatives, particularly polychlorinated biphenyls (PCBs), are known for their environmental persistence.[1][2][3] Although this compound is not chlorinated, the biphenyl structure suggests a potential for long-term environmental impact if not disposed of correctly.

  • Methoxy and Ethanone Groups: Aromatic ketones and methoxy-substituted compounds can exhibit varying levels of toxicity. For instance, 4-Methoxybiphenyl is listed as harmful if swallowed and toxic to aquatic organisms with long-lasting effects.[4] Similarly, other aromatic ketones are known to be skin and eye irritants.[5][6] The GHS classification for a related compound, 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, indicates it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, is harmful if inhaled, and may cause respiratory irritation.[7]

Given these analogs, it is prudent to treat 1-(4'-Methoxy-biphenyl-3-yl)-ethanone as a substance that is potentially harmful if ingested, an irritant to skin and eyes, and potentially toxic to aquatic life. A conservative approach to handling and disposal is therefore essential.

Table 1: Chemical and Physical Properties of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂PubChem[8]
Molecular Weight226.27 g/mol PubChem[8]
AppearanceSolid (predicted)Inferred from analogs
SolubilityLikely soluble in organic solventsInferred from structure

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone from a laboratory setting. This workflow emphasizes waste characterization, proper segregation, and compliant labeling and storage.

Figure 1. A step-by-step workflow for the proper disposal of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Experimental Protocol for Disposal

Objective: To safely collect, label, and store 1-(4'-Methoxy-biphenyl-3-yl)-ethanone waste for disposal by a certified hazardous waste management provider.

Materials:

  • Waste 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (solid or in solution)

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

  • Hazard Assessment and PPE:

    • Before handling any waste, review this guide and any available institutional safety protocols.

    • Don the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection and Segregation:

    • Solid Waste: Collect any solid 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, including contaminated materials like weighing paper or spill pads, and place it directly into a designated solid hazardous waste container.

    • Liquid Waste: If the compound is in a solvent, it should be disposed of in a designated container for halogenated or non-halogenated organic solvent waste, as appropriate. Do not pour down the drain. [9]

    • Ensure that the waste is not mixed with incompatible chemicals.

  • Containerization and Labeling:

    • Use a container that is in good condition, leak-proof, and made of a material compatible with the waste.[10][11]

    • Affix a hazardous waste label to the container.

    • On the label, clearly write:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(4'-Methoxy-biphenyl-3-yl)-ethanone"

      • An accurate estimation of the contents (e.g., "approx. 10g of solid" or "500mL of a solution in ethanol")

      • The date when the waste was first added to the container.

  • Storage:

    • Seal the container tightly.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

The Rationale Behind the Protocol: Ensuring Safety and Compliance

The causality behind these procedural choices is rooted in established principles of chemical safety and regulatory compliance.

  • Prohibition of Drain Disposal: Aromatic compounds, especially those with limited water solubility and potential aquatic toxicity, should never be disposed of down the drain.[12] Such actions can lead to the contamination of waterways and have long-term adverse effects on aquatic ecosystems.[4]

  • Segregation of Waste: Proper segregation prevents accidental chemical reactions within the waste container and simplifies the disposal process for waste management professionals.

  • Secure Containerization and Labeling: This is a core requirement of the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[11] Proper labeling ensures that the hazards of the waste are clearly communicated to all personnel who may handle it.

  • Use of a Satellite Accumulation Area (SAA): Federal regulations allow for the temporary storage of hazardous waste at or near the point of generation, under the control of the operator of the process generating the waste.[13]

  • Professional Disposal: Due to the potential for environmental persistence and the lack of specific toxicity data, the most responsible disposal method is through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[3][14]

Conclusion: A Commitment to Laboratory Safety and Environmental Stewardship

The proper disposal of chemical waste is not merely a procedural task but a fundamental aspect of responsible scientific practice. For a compound like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, where comprehensive hazard data is not available, a cautious and well-documented approach is paramount. By adhering to the principles of hazard assessment based on structural analogs, strict segregation and labeling, and professional disposal, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Building a culture of safety and compliance is integral to the advancement of science.

References

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  • ACTenviro. "PCBs: The Complete Guide to Polychlorinated Biphenyl Regulation and Disposal." actenviro.com/pcbs-the-complete-guide-to-polychlorinated-biphenyl-regulation-and-disposal/. Accessed January 28, 2026.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Substance, A Culture of Safety

In the landscape of drug discovery and development, novel chemical entities like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone represent both opportunity and a responsibility to ensure the highest standards of laboratory safety. While this specific isomer does not have an extensive, publicly available safety profile, its structural motifs—an aromatic ketone and a biphenyl group—provide a solid foundation for a robust risk assessment. This guide is built on the principle of chemical analogy and established best practices for handling similar compounds. By understanding the why behind each procedural step, we transition from merely following rules to cultivating an environment of intrinsic safety and scientific integrity.

This document provides a comprehensive operational and safety plan, with a core focus on the selection, use, and disposal of Personal Protective Equipment (PPE). It is designed for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Hazard Assessment and Physicochemical Properties

A thorough understanding of a compound's potential hazards is the cornerstone of any safety protocol. Due to the limited specific data for the 3-yl isomer, we will extrapolate from its close structural relatives, such as 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethanone and 4-Acetylbiphenyl, to formulate a conservative and protective approach.[1][2]

The primary anticipated hazards include:

  • Skin Irritation: Aromatic ketones can cause skin irritation upon contact.[2]

  • Eye Irritation: The compound, likely a solid powder, can cause serious eye irritation if it becomes airborne and enters the eyes.[2][3]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2]

  • Unknown Long-Term Effects: Biphenyl structures are known for their environmental persistence.[4] While this compound is not a polychlorinated biphenyl (PCB), its core structure suggests that chronic exposure should be avoided, and environmental release must be prevented.

The table below summarizes the known and predicted properties of the closely related isomer, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (CAS: 13021-18-6), which serves as a reasonable surrogate for this assessment.

PropertyValueSource
CAS Number 13021-18-6 (for the 4-yl isomer)[1][5][6]
Molecular Formula C₁₅H₁₄O₂[1][5][7]
Molecular Weight 226.27 g/mol [1][5]
Appearance White to light yellow powder/crystal[5][8]
Melting Point 150-154 °C[5][6]

Engineering Controls: The First Line of Defense

Before considering PPE, it is crucial to implement appropriate engineering controls. All operations involving the handling of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][10] The fume hood provides critical protection by containing dust and vapors, preventing inhalation exposure.[11] Ensure the work area is uncluttered to maintain proper airflow.[9]

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following protocol is designed to provide comprehensive protection against the anticipated hazards of this compound.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum.

  • Causality: Given the powdered nature of the compound, there is a risk of airborne particles. Safety glasses protect against accidental splashes and projectiles.[10] For operations with a higher risk of splashing or aerosolization, such as when transferring larger quantities, a full-face shield should be worn in addition to safety glasses.

Hand Protection
  • Requirement: Nitrile gloves are the recommended standard for incidental contact.[10]

  • Causality: Nitrile provides good resistance to a wide range of chemicals and is a suitable barrier to prevent skin contact.[10] Always inspect gloves for any signs of degradation or perforation before use.[12] If prolonged or direct contact is anticipated, consider using thicker, chemical-resistant gloves and consult a glove compatibility chart. Change gloves immediately if they become contaminated.

Body Protection
  • Requirement: A fully buttoned laboratory coat must be worn to protect the skin and personal clothing.[10]

  • Causality: The lab coat acts as a removable barrier in case of a spill.[10] For handling larger quantities, a chemically resistant apron may be worn over the lab coat. Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.

Respiratory Protection
  • Requirement: For routine handling of small quantities within a certified fume hood, respiratory protection may not be required. However, if there is a risk of generating dust outside of a fume hood, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.

  • Causality: The primary inhalation hazard from this solid compound is the dust. A particulate respirator effectively filters these airborne particles.[13] Proper fit-testing and training are essential for the effective use of any respirator.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Configuration cluster_action Action Start Start: Handling 1-(4'-Methoxy-biphenyl-3-yl)-ethanone CheckFumeHood Is the work performed in a certified chemical fume hood? Start->CheckFumeHood BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat CheckFumeHood->BasePPE Yes Stop STOP! Relocate to Fume Hood CheckFumeHood->Stop No Proceed Proceed with Caution BasePPE->Proceed Spill Is there a risk of a significant splash or aerosolization? BasePPE->Spill EnhancedPPE Enhanced PPE: - Add Face Shield - Add Particulate Respirator (N95/P100) EnhancedPPE->Proceed Spill->EnhancedPPE Yes Spill->Proceed No Disposal_Pathway cluster_generation Waste Generation Point (Inside Fume Hood) cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated Gloves, Weigh Paper, etc.) SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Rinsates) LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer ExcessCompound Excess/Expired Compound ExcessCompound->SolidContainer EHS Contact Environmental Health & Safety (EHS) Office SolidContainer->EHS LiquidContainer->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Waste Disposal Pathway for the Compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [8][12]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [3][8]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [3]* Spill: Evacuate the area. If the spill is small and you are trained to do so, use an appropriate absorbent material, wearing full PPE. Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.

By adhering to these rigorous safety and handling protocols, you can confidently work with 1-(4'-Methoxy-biphenyl-3-yl)-ethanone while upholding the highest standards of laboratory safety and scientific excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybiphenyl.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (CAS: 13021-18-6).
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Freechemistryonline Blog. (2024). Acetone Hazards: How to Ensure Safety Handling the Chemical.
  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from University of California, Riverside, Department of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (2023). 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE | 13021-18-6.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylbiphenyl. PubChem Compound Database. Retrieved from [Link]

  • Guidechem. (n.d.). 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE 13021-18-6 wiki.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-.
  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • Triumvirate Environmental. (2026). PCBs: The Complete Guide to Polychlorinated Biphenyl Regulation and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Polychlorinated Biphenyl (PCB) Evaluation Quick Reference Guide.

Sources

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